N-(3,4,5-Trimethoxyphenylethyl)aziridine
Description
Structure
3D Structure
Properties
CAS No. |
36266-37-2 |
|---|---|
Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
1-[2-(3,4,5-trimethoxyphenyl)ethyl]aziridine |
InChI |
InChI=1S/C13H19NO3/c1-15-11-8-10(4-5-14-6-7-14)9-12(16-2)13(11)17-3/h8-9H,4-7H2,1-3H3 |
InChI Key |
MVMONJCRJMHFNE-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CCN2CC2 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CCN2CC2 |
Other CAS No. |
36266-37-2 |
Synonyms |
1-TMPEA N-(3,4,5-trimethoxyphenylethyl)aziridine |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N-(3,4,5-Trimethoxyphenylethyl)aziridine
This technical guide provides a comprehensive overview of N-(3,4,5-Trimethoxyphenylethyl)aziridine, a molecule of significant interest to researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document synthesizes information from related compounds and general principles of aziridine and phenylethylamine chemistry to project its likely properties, synthesis, and biological activities.
Introduction
This compound, also known as 1-[2-(3,4,5-trimethoxyphenyl)ethyl]aziridine, is a heterocyclic compound featuring a strained three-membered aziridine ring attached to a 3,4,5-trimethoxyphenylethyl moiety. This unique structural combination suggests potential for diverse biological activities. The 3,4,5-trimethoxyphenyl group is a well-established pharmacophore found in numerous psychoactive and anticancer agents, while the aziridine ring is a reactive electrophile capable of alkylating biological macromolecules.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in Table 1. These values are primarily sourced from computational predictions available in public chemical databases.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉NO₃ | PubChem |
| Molecular Weight | 237.29 g/mol | PubChem |
| CAS Number | 36266-37-2 | Alfa Chemistry[1] |
| SMILES | COC1=CC(=CC(=C1OC)OC)CCN2CC2 | PubChem[2] |
| InChI | InChI=1S/C13H19NO3/c1-15-11-8-10(4-5-14-6-7-14)9-12(16-2)13(11)17-3/h8-9H,4-7H2,1-3H3 | PubChem[2] |
| Predicted XlogP | 1.5 | PubChem[2] |
| Predicted Hydrogen Bond Donor Count | 0 | PubChem |
| Predicted Hydrogen Bond Acceptor Count | 4 | PubChem |
| Predicted Rotatable Bond Count | 5 | PubChem |
Synthesis
Proposed Synthesis Pathway
A logical approach to the synthesis of this compound would involve the reaction of a suitable 3,4,5-trimethoxyphenylethyl electrophile with aziridine. A common method for such a reaction is the use of a mesylate or tosylate as a good leaving group.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-(3,4,5-Trimethoxyphenyl)ethyl methanesulfonate
-
To a solution of 3,4,5-trimethoxyphenethylamine (mescaline) (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C, add methanesulfonyl chloride (1.1 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
To a suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran, add a solution of aziridine (1.1 eq) in tetrahydrofuran at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of 2-(3,4,5-trimethoxyphenyl)ethyl methanesulfonate (1.0 eq) in tetrahydrofuran dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by thin-layer chromatography.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Potential Biological Activity and Mechanism of Action
The biological activity of this compound is likely to be influenced by both the 3,4,5-trimethoxyphenylethyl moiety and the aziridine ring.
Inferred Activities from the 3,4,5-Trimethoxyphenyl Moiety
The 3,4,5-trimethoxyphenyl group is a key structural feature of mescaline, a classic psychedelic phenethylamine. Therefore, this compound may exhibit psychoactive properties, potentially acting as a serotonin 5-HT₂A receptor agonist. However, the presence of the bulky and reactive aziridine ring in place of the primary amine of mescaline could significantly alter its pharmacological profile, potentially reducing or abolishing its psychedelic effects while introducing other activities.
This moiety is also present in a number of potent anticancer agents, such as combretastatin A-4, which function as tubulin polymerization inhibitors. These compounds bind to the colchicine site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[3] It is plausible that this compound could also exhibit similar antimitotic activity.
Inferred Activities from the Aziridine Moiety
The aziridine ring is a strained, three-membered heterocycle that can act as an electrophile. Under physiological conditions, the ring can be opened by nucleophiles, leading to the alkylation of biomolecules such as DNA and proteins. This alkylating ability is the basis for the cytotoxic and anticancer effects of many aziridine-containing compounds, such as mitomycin C and thiotepa.[4]
The proposed mechanism of action for aziridine-mediated cytotoxicity often involves the induction of DNA damage, which can trigger apoptosis if the damage is too extensive for cellular repair mechanisms to handle.[4][5]
Potential Combined Mechanism of Action
The combination of the 3,4,5-trimethoxyphenylethyl and aziridine moieties could lead to a dual mechanism of action. The phenylethylamine portion could guide the molecule to specific biological targets, such as receptors or enzymes, where the aziridine ring could then exert its alkylating effects, leading to irreversible inhibition or targeted cytotoxicity.
Experimental Assays for Biological Evaluation
To validate the hypothesized biological activities of this compound, a series of in vitro and in vivo experiments would be necessary.
In Vitro Assays
| Assay | Purpose |
| Receptor Binding Assays | To determine the binding affinity for serotonin receptors (e.g., 5-HT₂A, 5-HT₂C) and other potential CNS targets. |
| Tubulin Polymerization Assay | To assess the ability to inhibit the polymerization of tubulin in vitro. |
| Cell Viability Assays (e.g., MTT, MTS) | To evaluate the cytotoxic effects against a panel of cancer cell lines and normal cell lines. |
| Cell Cycle Analysis | To determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M). |
| Apoptosis Assays (e.g., Annexin V/PI staining) | To confirm that cell death occurs via apoptosis. |
| Comet Assay | To detect DNA damage induced by the compound. |
| Western Blot Analysis | To measure the expression levels of proteins involved in cell cycle regulation and apoptosis (e.g., p53, caspases). |
Experimental Workflow for Cytotoxicity Screening
Conclusion
This compound is a molecule with a compelling structure that suggests a high potential for biological activity. Based on the known pharmacology of its constituent moieties, it is hypothesized that this compound may exhibit psychoactive properties, anticancer activity through tubulin polymerization inhibition, and/or cytotoxic effects via DNA alkylation. Further experimental investigation is warranted to elucidate the precise synthesis, pharmacological profile, and therapeutic potential of this intriguing compound. This guide serves as a foundational resource for researchers embarking on the study of this compound and its analogs.
References
- 1. β-Phenethylamine Synthesis: N-Pyridinium Aziridines as Latent Dual Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C13H19NO3) [pubchemlite.lcsb.uni.lu]
- 3. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
An In-Depth Technical Guide to N-(3,4,5-Trimethoxyphenylethyl)aziridine: Synthesis, Properties, and Potential as an Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3,4,5-Trimethoxyphenylethyl)aziridine is a synthetic compound of significant interest in medicinal chemistry, primarily due to the presence of the pharmacologically active 3,4,5-trimethoxyphenyl group, a key structural feature in several potent anticancer agents. This technical guide provides a comprehensive overview of its chemical structure, a plausible synthetic route, and a summary of its potential biological activities, with a focus on its anticancer properties. The information is curated and presented to be a valuable resource for researchers and professionals in the field of drug discovery and development.
Chemical Structure and Properties
This compound is characterized by a three-membered aziridine ring attached to an ethyl chain, which is in turn bonded to a 3,4,5-trimethoxyphenyl group. This unique combination of a strained heterocyclic ring and an electron-rich aromatic system bestows upon it distinct chemical reactivity and potential for biological activity.[1]
Structural and Physicochemical Data
A summary of the key identifiers and physicochemical properties for this compound is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | 1-[2-(3,4,5-trimethoxyphenyl)ethyl]aziridine | [1] |
| CAS Number | 36266-37-2 | [1] |
| Molecular Formula | C13H19NO3 | [1] |
| Molecular Weight | 237.29 g/mol | [1] |
| SMILES | COC1=CC(=CC(=C1OC)OC)CCN2CC2 | [1][2] |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)CCN2CC2 | [1] |
| InChI | InChI=1S/C13H19NO3/c1-15-11-8-10(4-5-14-6-7-14)9-12(16-2)13(11)17-3/h8-9H,4-7H2,1-3H3 | [1][2] |
| InChI Key | MVMONJCRJMHFNE-UHFFFAOYSA-N | [1][2] |
Table 1: Chemical Identifiers and Properties of this compound.
Synthesis
Proposed Synthetic Protocol
A potential two-step synthesis of this compound is outlined below. This protocol is based on the well-established Wenker aziridine synthesis.
Step 1: Synthesis of 2-((3,4,5-trimethoxyphenethyl)amino)ethan-1-ol
-
To a solution of 3,4,5-trimethoxyphenethylamine in a suitable solvent (e.g., ethanol), add 2-bromoethanol.
-
The reaction mixture is stirred at reflux for several hours until the starting material is consumed (monitored by TLC).
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired β-amino alcohol.
Step 2: Cyclization to this compound
-
The purified 2-((3,4,5-trimethoxyphenethyl)amino)ethan-1-ol is treated with a dehydrating agent, such as concentrated sulfuric acid, at an elevated temperature.
-
Alternatively, the hydroxyl group can be converted to a better leaving group (e.g., a tosylate) followed by intramolecular cyclization induced by a base.
-
The reaction progress is monitored by TLC. Upon completion, the reaction mixture is neutralized and extracted with an organic solvent.
-
The organic layer is dried and concentrated, and the crude product is purified by vacuum distillation or column chromatography to afford this compound.
Biological Activity and Potential as an Anticancer Agent
The 3,4,5-trimethoxyphenyl moiety is a well-known pharmacophore present in numerous natural and synthetic compounds with potent anticancer activity, such as combretastatin A-4 and podophyllotoxin.[3] These compounds often exert their cytotoxic effects by interfering with tubulin polymerization, a critical process in cell division. The aziridine ring, being a strained and reactive functional group, can act as an alkylating agent, forming covalent bonds with biological macromolecules like DNA, which can also lead to cytotoxicity.[4][5]
Anticancer Activity of Structurally Related Compounds
While specific anticancer data for this compound is limited in the public domain, the cytotoxic activities of several structurally related compounds containing the 3,4,5-trimethoxyphenyl group have been reported. This data provides a strong rationale for investigating the anticancer potential of the title compound. Table 2 summarizes the in vitro anticancer activities of some of these related molecules.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrrolidone derivatives with 3,4,5-trimethoxyphenyl moiety | A549 (Lung) | >100 | [6][7] |
| 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines | HeLa (Cervical) | Potent activity | [2] |
| 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines | MCF-7 (Breast) | Potent activity | [2] |
| 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines | A549 (Lung) | Potent activity | [2] |
| Trimethoxyphenyl pyridine derivatives | HCT 116 (Colon) | 4.83 | [8] |
| Trimethoxyphenyl pyridine derivatives | HEPG-2 (Liver) | 3.25 | [8] |
| Trimethoxyphenyl pyridine derivatives | MCF-7 (Breast) | 6.11 | [8] |
| Aziridinyl galactopyranoside | Various cancer cell lines | Selectively cytotoxic | [4] |
| Indolin-2-ones with aziridine | Breast cancer panel | 1.47 | [5] |
| Indolin-2-ones with aziridine | Colon cancer panel | 1.40 | [5] |
Table 2: In Vitro Anticancer Activity of Compounds Structurally Related to this compound.
Proposed Mechanism of Action
Based on the known mechanisms of action of its constituent pharmacophores, a dual-action mechanism for the anticancer activity of this compound can be hypothesized.
-
Tubulin Polymerization Inhibition: The 3,4,5-trimethoxyphenyl group can bind to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule polymerization. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.
-
DNA Alkylation: The strained aziridine ring can undergo nucleophilic ring-opening by cellular nucleophiles, including DNA bases. This alkylation of DNA can lead to the formation of DNA adducts, which can interfere with DNA replication and transcription, ultimately triggering apoptotic cell death.
Future Directions and Conclusion
This compound represents a promising scaffold for the development of novel anticancer agents. The presence of both a tubulin-targeting moiety and a DNA-alkylating group suggests the potential for a potent and multifaceted mechanism of action.
Future research should focus on:
-
Optimized Synthesis: Development and validation of a high-yield, scalable synthetic protocol.
-
In Vitro Evaluation: Comprehensive screening of the compound against a panel of cancer cell lines to determine its IC50 values and selectivity.
-
Mechanism of Action Studies: Detailed experimental validation of the proposed dual mechanism, including tubulin polymerization assays, cell cycle analysis, and DNA damage assays.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to optimize potency and selectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: N-(3,4,5-Trimethoxyphenylethyl)aziridine (CAS 36266-37-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3,4,5-Trimethoxyphenylethyl)aziridine is a synthetic organic compound featuring a highly reactive three-membered aziridine ring attached to a phenylethyl group substituted with three methoxy groups. This unique combination of a strained nitrogen-containing heterocycle and the biologically significant 3,4,5-trimethoxyphenyl moiety suggests its potential as a valuable intermediate in medicinal chemistry and as a candidate for biological evaluation. The 3,4,5-trimethoxyphenyl group is a key pharmacophore in a variety of natural and synthetic compounds known to exhibit potent anticancer activity, often through the inhibition of tubulin polymerization.[1][2] The aziridine ring, being a strained system, is susceptible to ring-opening reactions, making it a versatile building block for the synthesis of more complex nitrogen-containing molecules.[3][4]
This technical guide provides a comprehensive overview of the known properties of this compound, including its chemical and physical characteristics. Due to the limited publicly available experimental data for this specific compound, this guide also includes general methodologies for the synthesis and biological evaluation of structurally related compounds to provide a framework for future research.
Chemical and Physical Properties
Limited experimental data for this compound is available. The following tables summarize the basic chemical identifiers and predicted physicochemical properties.
Table 1: Chemical Identification
| Identifier | Value |
| CAS Number | 36266-37-2 |
| Molecular Formula | C₁₃H₁₉NO₃ |
| Molecular Weight | 237.29 g/mol |
| IUPAC Name | 1-[2-(3,4,5-trimethoxyphenyl)ethyl]aziridine |
| SMILES | COC1=CC(CCN2CC2)=CC(OC)=C1OC |
| InChI | InChI=1S/C13H19NO3/c1-15-11-8-10(4-5-14-6-7-14)9-12(16-2)13(11)17-3/h8-9H,4-7H2,1-3H3 |
Table 2: Predicted Physicochemical Properties
| Property | Value | Source |
| XlogP3 | 1.3 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 5 | PubChem |
| Exact Mass | 237.136493 | PubChem |
| Monoisotopic Mass | 237.136493 | PubChem |
| Topological Polar Surface Area | 31.5 Ų | PubChem |
| Heavy Atom Count | 17 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 231 | PubChem |
Synthesis and Characterization
General Synthetic Approach
A plausible synthetic route would involve the reaction of 2-(3,4,5-trimethoxyphenyl)ethan-1-amine with a suitable aziridinating agent or the direct N-alkylation of aziridine with a 2-(3,4,5-trimethoxyphenyl)ethyl halide or sulfonate.
dot
Caption: A potential synthetic workflow for this compound.
Example Experimental Protocol (Hypothetical)
The following is a hypothetical protocol based on general aziridination procedures. This protocol has not been experimentally validated for this specific compound.
Materials:
-
2-(3,4,5-trimethoxyphenyl)ethan-1-amine
-
1,2-Dibromoethane
-
Triethylamine
-
Acetonitrile (anhydrous)
-
Sodium sulfate (anhydrous)
-
Dichloromethane
-
Hexane
Procedure:
-
To a solution of 2-(3,4,5-trimethoxyphenyl)ethan-1-amine (1 eq) and triethylamine (2.5 eq) in anhydrous acetonitrile, add 1,2-dibromoethane (1.1 eq) dropwise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Characterization
Characterization of the final product would involve standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the 3,4,5-trimethoxyphenyl group and the aziridine ring protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would determine the exact mass of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify characteristic functional groups present in the molecule.
Biological Activity and Potential Mechanism of Action
While no specific biological data for this compound has been reported, the presence of the 3,4,5-trimethoxyphenyl moiety suggests a potential for anticancer activity through the inhibition of tubulin polymerization.[1][2] This mechanism is shared by several well-known anticancer agents like combretastatin A-4 and podophyllotoxin.[5]
Proposed Mechanism: Tubulin Polymerization Inhibition
The 3,4,5-trimethoxyphenyl group is known to bind to the colchicine-binding site on β-tubulin.[2] This binding event disrupts the assembly of α- and β-tubulin heterodimers into microtubules. Microtubules are essential components of the cytoskeleton and the mitotic spindle. Their disruption leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[2]
dot
Caption: Proposed mechanism of action via tubulin polymerization inhibition.
Example Experimental Protocols for Biological Evaluation
To investigate the potential anticancer activity of this compound, the following experimental protocols, based on studies of similar compounds, could be employed.
Objective: To determine the concentration of the compound that inhibits the growth of cancer cell lines by 50% (IC₅₀).
Procedure:
-
Seed cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC₅₀ values from the dose-response curves.
Objective: To directly measure the effect of the compound on the polymerization of tubulin in a cell-free system.
Procedure:
-
Reconstitute purified tubulin in a polymerization buffer.
-
Add different concentrations of this compound or a control compound (e.g., colchicine) to the tubulin solution.
-
Initiate polymerization by raising the temperature to 37 °C.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization.
-
Determine the concentration of the compound that inhibits tubulin polymerization by 50% (IC₅₀).
Objective: To determine the effect of the compound on the cell cycle progression of cancer cells.
Procedure:
-
Treat cancer cells with this compound at its IC₅₀ concentration for a specified time (e.g., 24 hours).
-
Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye (e.g., propidium iodide).
-
Analyze the DNA content of the cells by flow cytometry.
-
Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) to identify any cell cycle arrest.
Conclusion
This compound is a compound of significant interest due to its structural features. The presence of the 3,4,5-trimethoxyphenyl group strongly suggests a potential for anticancer activity, likely through the inhibition of tubulin polymerization. While specific experimental data for this compound is scarce, this guide provides a framework for its synthesis, characterization, and biological evaluation based on established methodologies for structurally related molecules. Further research is warranted to fully elucidate the properties and therapeutic potential of this compound.
References
- 1. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Study on the Biological Activity of Optically Pure Aziridine Phosphines and Phosphine Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to Strained Three-Membered Nitrogen Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strained three-membered nitrogen heterocycles, principally aziridines and azirines, represent a fascinating and highly reactive class of organic compounds. Their inherent ring strain, a consequence of bond angles compressed to approximately 60° from the ideal 109.5° for sp³ hybridized carbons, renders them susceptible to a variety of ring-opening reactions.[1] This reactivity, coupled with their structural similarity to endogenous molecules, has made them invaluable intermediates in organic synthesis and key pharmacophores in numerous therapeutic agents. This guide provides a comprehensive overview of the synthesis, reactivity, and biological significance of these unique heterocyples, with a focus on their application in drug development.
Core Concepts: The Driving Force of Ring Strain
The chemistry of three-membered rings is dominated by the concept of ring strain, which is a combination of angle strain (Baeyer strain) and torsional strain (Pfitzer strain). In aziridines, the C-N-C and C-C-N bond angles are severely compressed, leading to poor orbital overlap and a high-energy ground state.[1] This stored potential energy is readily released in reactions that involve the opening of the three-membered ring, providing a powerful thermodynamic driving force for a wide array of chemical transformations.[2] The nitrogen atom's lone pair of electrons also plays a crucial role in the reactivity and basicity of these compounds. The pKa of the conjugate acid of aziridine is approximately 7.9, making it less basic than acyclic amines, a consequence of the increased s-character of the nitrogen's lone pair orbital.[3][4]
Synthesis of Strained Three-Membered Nitrogen Heterocycles
The construction of the strained aziridine and azirine ring systems can be achieved through a variety of synthetic methodologies.
Aziridine Synthesis
1. Gabriel Ethylenimine Method: This classic method involves the intramolecular cyclization of a β-haloamine. The reaction proceeds via an SN2 mechanism where the amine nitrogen displaces a halide on the adjacent carbon.[5][6]
2. Wenker Synthesis: A widely used industrial process, the Wenker synthesis converts β-amino alcohols to aziridines. The amino alcohol is first treated with sulfuric acid to form a sulfate ester, which is subsequently cyclized upon treatment with a base.[7][8][9][10]
3. Nitrene Addition to Alkenes: The reaction of a nitrene or nitrenoid species with an alkene is a powerful and versatile method for aziridine synthesis. Transition metal catalysts, particularly those based on copper and rhodium, are often employed to modulate the reactivity and selectivity of the nitrene transfer.[11]
Azirine Synthesis
1. Neber Rearrangement: This reaction transforms a ketoxime into a 2H-azirine. The ketoxime is first converted to a better leaving group, such as a tosylate, and then treated with a base to induce an intramolecular cyclization.[1][12][13][14][15]
2. Thermolysis or Photolysis of Vinyl Azides: The decomposition of vinyl azides, either thermally or photochemically, generates a nitrene intermediate that rapidly cyclizes to form a 2H-azirine.[16]
Reactivity and Synthetic Applications
The high ring strain of aziridines and azirines dictates their reactivity, with ring-opening reactions being the most prominent transformation.
Nucleophilic Ring-Opening of Aziridines
Aziridines readily undergo ring-opening upon attack by a wide range of nucleophiles, including halides, amines, thiols, and carbon nucleophiles.[1][6][17][18] The regioselectivity of the ring-opening is influenced by steric and electronic factors of both the aziridine and the incoming nucleophile. In general, under neutral or basic conditions, nucleophilic attack occurs at the less substituted carbon (SN2-like). Under acidic conditions, the reaction can proceed through an aziridinium ion intermediate, and the nucleophile may attack the more substituted carbon, which can better stabilize a partial positive charge.
1,3-Dipolar Cycloadditions of Azirines
Certain N-substituted azirines can undergo thermal or photochemical ring-opening to form azomethine ylides. These 1,3-dipoles can then participate in cycloaddition reactions with various dipolarophiles to construct five-membered heterocyclic rings.[3][4]
Quantitative Data
A summary of key quantitative data for aziridine is provided in the tables below.
| Property | Value |
| Bond Lengths (Å) | |
| C-C | 1.481 |
| C-N | 1.475 |
| Bond Angles (°) | |
| C-N-C | 60.1 |
| N-C-C | 59.9 |
| pKa (conjugate acid) | 7.9 |
| Table 1: Structural and Electronic Properties of Aziridine.[3][4][19] |
Experimental Protocols
Synthesis of N-Tosylaziridine from Styrene (via Nitrene Addition)
Materials: Styrene, Chloramine-T trihydrate, copper(I) iodide (CuI), acetonitrile, sodium hydroxide solution (1 M), brine, anhydrous magnesium sulfate, dichloromethane.
Procedure:
-
To a stirred solution of styrene (1.0 eq) in acetonitrile, add Chloramine-T trihydrate (1.2 eq) and a catalytic amount of CuI (0.05 eq).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with 1 M sodium hydroxide solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-tosylaziridine.
Nucleophilic Ring-Opening of an N-Tosylaziridine with Sodium Azide
Materials: N-Tosylaziridine, sodium azide, dimethylformamide (DMF), water, diethyl ether, anhydrous magnesium sulfate.
Procedure:
-
Dissolve the N-tosylaziridine (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture and monitor by TLC.
-
After the reaction is complete, cool to room temperature and add water.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting β-azido amine by flash column chromatography.
Synthesis of a 2H-Azirine via the Neber Rearrangement
Materials: Ketoxime, p-toluenesulfonyl chloride, pyridine, diethyl ether, sodium ethoxide in ethanol.
Procedure:
-
Dissolve the ketoxime (1.0 eq) in pyridine and cool the solution in an ice bath.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at low temperature for several hours.
-
Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution to obtain the crude ketoxime tosylate.
-
Dissolve the crude tosylate in ethanol and add a solution of sodium ethoxide in ethanol.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, neutralize with acetic acid and remove the solvent under reduced pressure.
-
Purify the resulting 2H-azirine by distillation or chromatography.
Biological Significance and Drug Development
The high reactivity of the aziridine ring has been exploited in the design of numerous anticancer agents. These compounds often act as alkylating agents, forming covalent bonds with nucleophilic sites on biological macromolecules, most notably DNA.[20]
Aziridine-Containing Drugs and their Mechanism of Action
Mitomycin C and Thiotepa are two prominent examples of aziridine-containing anticancer drugs. Their mechanism of action involves bioreductive activation to generate a highly reactive species that can crosslink DNA strands.[2][21] This DNA crosslinking inhibits DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[15][22]
Signaling Pathways in Aziridine-Induced Cell Death
The DNA damage induced by aziridine-containing drugs triggers a complex cellular response, primarily involving the Nucleotide Excision Repair (NER) pathway and the intrinsic apoptosis pathway.
1. Nucleotide Excision Repair (NER) Pathway: The NER machinery recognizes the bulky DNA adducts formed by aziridine alkylation. A cascade of proteins is recruited to the site of damage to excise the damaged DNA segment, which is then replaced by the correct sequence.
References
- 1. Neber rearrangement - Wikipedia [en.wikipedia.org]
- 2. Cytotoxicity,crosslinking and biological activity of three mitomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interconnections between apoptotic and autophagic pathways during thiopurine-induced toxicity in cancer cells: the role of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CCCBDB geometry comparison [cccbdb.nist.gov]
- 5. youtube.com [youtube.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Wenker_synthesis [chemeurope.com]
- 8. Wenker synthesis - Wikipedia [en.wikipedia.org]
- 9. An Improved and Mild Wenker Synthesis of Aziridines [organic-chemistry.org]
- 10. Wenker Synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. The organocatalytic asymmetric Neber reaction for the enantioselective synthesis of spirooxindole 2H-azirines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. The Neber Route to Substituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. organicreactions.org [organicreactions.org]
- 15. researchgate.net [researchgate.net]
- 16. jk-sci.com [jk-sci.com]
- 17. Aziridines related to some β-adrenergic blocking agents. Kinetics of formation and reaction, and some unusual salt effects - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 18. Role of caspases and non-caspase proteases in cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cccbdb.nist.gov [cccbdb.nist.gov]
- 20. alkylation-and-crosslinking-of-dna-by-the-unnatural-enantiomer-of-mitomycin-c-mechanism-of-the-dna-sequence-specificity-of-mitomycins - Ask this paper | Bohrium [bohrium.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
The Genesis of a Strained Ring: A Technical History of Aziridine Synthesis and Discovery
For Researchers, Scientists, and Drug Development Professionals
The three-membered nitrogen-containing heterocycle, aziridine, represents a cornerstone of modern organic and medicinal chemistry. Its inherent ring strain makes it a versatile synthetic intermediate, capable of undergoing a variety of ring-opening reactions to afford complex nitrogenous compounds. This technical guide delves into the historical landscape of aziridine synthesis, tracing its discovery and the development of the foundational synthetic methodologies that continue to influence contemporary chemical research and drug development.
The Dawn of Aziridines: Discovery and Early Observations
The story of aziridine begins in 1888 with the pioneering work of German chemist Siegmund Gabriel. While investigating the reactions of 2-bromoethylamine hydrobromide, Gabriel successfully synthesized the parent heterocycle, although he initially misidentified it as "vinylamine".[1][2] It was not until 1901 that fellow German chemist, Marckwald, correctly elucidated the cyclic, three-membered structure that we now know as aziridine.[3] This fundamental discovery laid the groundwork for over a century of research into the synthesis and reactivity of this unique class of compounds.
Foundational Syntheses: Forging the Aziridine Ring
The early decades of aziridine chemistry were defined by the development of robust, albeit often harsh, synthetic methods. These classical approaches, primarily based on intramolecular cyclization, remain fundamental to the field and are still employed in various forms today.
The Gabriel Ethylenimine Synthesis
The first reported synthesis of aziridine by Siegmund Gabriel is a classic example of an intramolecular nucleophilic substitution.[1] The method involves the treatment of a β-haloamine with a base, leading to the displacement of the halide and the formation of the aziridine ring.
Experimental Protocol: Gabriel Ethylenimine Synthesis
-
Materials: 2-Bromoethylamine hydrobromide, silver oxide or potassium hydroxide, solvent (e.g., ethanol).
-
Procedure: A solution of 2-bromoethylamine hydrobromide in a suitable solvent is treated with a stoichiometric amount of a base such as silver oxide or potassium hydroxide. The reaction mixture is typically stirred at room temperature or with gentle heating. The progress of the reaction can be monitored by the precipitation of the inorganic salt (e.g., silver bromide or potassium bromide). Upon completion, the salt is removed by filtration, and the aziridine product is isolated from the filtrate, often by distillation.
| Substrate | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Bromoethylamine hydrobromide | Silver Oxide | Ethanol | RT | Not specified | [1] |
| 2-Bromoethylamine hydrobromide | Potassium Hydroxide | Ethanol | RT | Not specified | [1] |
Logical Workflow for Gabriel Ethylenimine Synthesis:
The Wenker Synthesis
In 1935, Henry Wenker developed a more versatile method for aziridine synthesis starting from β-amino alcohols.[4][5] The Wenker synthesis involves the esterification of the amino alcohol with sulfuric acid to form a sulfate ester intermediate, which then undergoes base-induced cyclization to yield the aziridine.[6][7] This method proved to be more general than the Gabriel synthesis and became a cornerstone of industrial aziridine production.[1][4][8]
Experimental Protocol: Wenker Aziridine Synthesis
-
Materials: β-Amino alcohol (e.g., ethanolamine), concentrated sulfuric acid, strong base (e.g., sodium hydroxide).
-
Step 1: Sulfation: The β-amino alcohol is reacted with concentrated sulfuric acid. The original procedure involved high temperatures (around 250 °C), but modifications using lower temperatures (140–180 °C) have been developed to reduce charring and improve the yield of the intermediate aminoethyl sulfate.[4]
-
Step 2: Cyclization: The resulting sulfate ester is treated with a strong aqueous base, such as sodium hydroxide. The base deprotonates the amine, which then acts as a nucleophile to displace the sulfate group, forming the aziridine ring. The aziridine is typically isolated by distillation.
| Starting Material | Sulfation Temperature (°C) | Base | Yield (%) | Reference |
| Ethanolamine | 250 | NaOH | Not specified | [4] |
| Ethanolamine | 140-180 | NaOH | Improved yield | [4] |
| trans-2-Aminocyclooctanol | Not specified | NaOH | Mixture of products | [4][7] |
Reaction Mechanism of the Wenker Synthesis:
Evolution and Expansion of Synthetic Strategies
Following the foundational work of Gabriel and Wenker, the mid-20th century saw the development of new and more specialized methods for aziridine synthesis.
The Hassner Aziridine Synthesis
Alfred Hassner and his colleagues developed a method for the synthesis of aziridines from alkenes using iodine isocyanate (INCO).[9] This reaction proceeds via the initial iodonium ion formation, followed by nucleophilic attack by the nitrogen of the isocyanate, and subsequent cyclization.
Experimental Protocol: Hassner Aziridine Synthesis
-
Materials: Alkene (e.g., styrene), iodine, silver cyanate, solvent (e.g., ether).
-
Procedure: Iodine isocyanate is generated in situ from the reaction of iodine and silver cyanate. The alkene is then added to the reaction mixture. The intermediate iodo isocyanate adduct is formed, which can then be cyclized to the aziridine, often by treatment with a reducing agent like lithium aluminum hydride to convert the isocyanate to an N-H aziridine.
| Alkene | Reagents | Key Intermediate | Product | Reference |
| Styrene | I₂, AgNCO | Iodo isocyanate adduct | 2-Phenylaziridine | [9] |
| Steroidal Alkenes | I₂, AgNCO | Fused iodo isocyanate | Fused steroidal aziridines | [10][11] |
Conceptual Workflow of the Hassner Synthesis:
The Blum-Ittah Aziridine Synthesis
A significant advancement in aziridine synthesis from readily available epoxides was reported by Jochanan Blum and Ytzhak Ittah.[12] This method involves the ring-opening of an epoxide with an azide, followed by reduction and intramolecular cyclization.
Experimental Protocol: Blum-Ittah Aziridine Synthesis
-
Materials: Epoxide, sodium azide, reducing agent (e.g., triphenylphosphine), solvent.
-
Step 1: Azidoalcohol Formation: The epoxide is reacted with sodium azide in the presence of a proton source (e.g., water, ammonium chloride) to yield a β-azido alcohol.
-
Step 2: Reductive Cyclization: The resulting azido alcohol is treated with a reducing agent such as triphenylphosphine. This reduces the azide to an amine in a Staudinger-type reaction, which then undergoes intramolecular cyclization to afford the aziridine.
| Epoxide | Reagents | Key Intermediate | Product | Reference |
| General Epoxide | 1. NaN₃, H₂O2. PPh₃ | β-Azido alcohol | Aziridine | [12] |
Reaction Pathway of the Blum-Ittah Synthesis:
Conclusion and Future Outlook
The historical development of aziridine synthesis, from Gabriel's initial discovery to the more refined methods of Wenker, Hassner, and Blum-Ittah, showcases a continuous drive towards greater efficiency, versatility, and milder reaction conditions. These foundational methods paved the way for the development of modern synthetic strategies, including catalytic, asymmetric aziridinations that are crucial in the synthesis of chiral amines and complex, biologically active molecules.[13][14][15] For researchers and professionals in drug development, a thorough understanding of these classical syntheses provides not only a historical perspective but also a valuable toolkit of robust reactions that can be adapted and optimized for the synthesis of novel therapeutic agents. The journey of aziridine synthesis is a testament to the enduring power of fundamental organic chemistry in addressing contemporary scientific challenges.
References
- 1. chemcess.com [chemcess.com]
- 2. Binary ethylenimine - Wikipedia [en.wikipedia.org]
- 3. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wenker synthesis - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Wenker_synthesis [chemeurope.com]
- 8. Aziridine - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. cris.biu.ac.il [cris.biu.ac.il]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Blum–Ittah aziridine synthesis - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Aziridine synthesis by coupling amines and alkenes via an electrogenerated dication - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the 3,4,5-Trimethoxyphenyl Group in Bioactive Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3,4,5-trimethoxyphenyl (TMP) moiety is a privileged scaffold in medicinal chemistry, frequently appearing in a diverse array of bioactive natural products and synthetic compounds. Its presence is often correlated with potent biological activities, particularly in the realm of anticancer drug discovery. This technical guide provides an in-depth exploration of the critical role of the TMP group, focusing on its interaction with tubulin and the subsequent cellular consequences. This document details the structure-activity relationships, mechanism of action, and key experimental protocols for evaluating compounds containing this important pharmacophore.
The 3,4,5-Trimethoxyphenyl Group: A Key to Unlocking Potent Bioactivity
The TMP group is a recurring structural motif in a number of potent tubulin polymerization inhibitors. This aromatic ring, substituted with three methoxy groups at positions 3, 4, and 5, is a key pharmacophoric element responsible for high-affinity binding to the colchicine-binding site on β-tubulin.[1][2] This interaction is the cornerstone of the bioactivity of many TMP-containing compounds.
Prominent examples of natural products featuring the TMP group include:
-
Colchicine: An alkaloid isolated from the autumn crocus (Colchicum autumnale), it is a well-known mitotic poison that binds to tubulin and inhibits microtubule formation.[3][4]
-
Combretastatin A-4 (CA-4): A stilbenoid isolated from the bark of the African bush willow (Combretum caffrum), it is a potent inhibitor of tubulin polymerization and exhibits significant antivascular and antitumor activity.[5][6]
-
Podophyllotoxin: A lignan extracted from the roots and rhizomes of Podophyllum species, it serves as a lead compound for the synthesis of clinically used anticancer drugs like etoposide and teniposide.[7][8]
The TMP moiety in these molecules anchors the compound within a hydrophobic pocket of β-tubulin, a critical interaction for disrupting microtubule dynamics.[9] This disruption ultimately leads to cell cycle arrest at the G2/M phase and the induction of apoptosis, forming the basis of the potent cytotoxic effects observed in cancer cells.[2][10]
Mechanism of Action: Disruption of Microtubule Dynamics
The primary mechanism of action for many bioactive compounds containing the 3,4,5-trimethoxyphenyl group is the inhibition of tubulin polymerization. Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape.
The binding of a TMP-containing compound to the colchicine site on β-tubulin sterically hinders the conformational changes required for tubulin dimers to polymerize into microtubules.[11] This leads to a cascade of cellular events:
-
Inhibition of Microtubule Formation: The binding of the TMP-containing ligand to tubulin dimers prevents their assembly into microtubules.
-
Disruption of the Mitotic Spindle: The lack of functional microtubules leads to a defective mitotic spindle, a critical structure for chromosome segregation during mitosis.
-
G2/M Phase Cell Cycle Arrest: The cell's checkpoint control mechanisms detect the mitotic spindle defects and halt the cell cycle at the G2/M transition to prevent aberrant cell division.[12]
-
Induction of Apoptosis: Prolonged cell cycle arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[10]
The following diagram illustrates the signaling pathway initiated by the binding of a 3,4,5-trimethoxyphenyl-containing compound to tubulin.
Caption: Signaling pathway of tubulin polymerization inhibition.
Quantitative Data on Bioactive Compounds
The potency of compounds containing the 3,4,5-trimethoxyphenyl group is typically quantified by their half-maximal inhibitory concentration (IC50) values. These values represent the concentration of a compound required to inhibit a specific biological process by 50%. The following tables summarize the IC50 values for representative TMP-containing compounds against various cancer cell lines and in tubulin polymerization assays.
Table 1: Cytotoxicity of 3,4,5-Trimethoxyphenyl-Containing Compounds in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Podophyllotoxin | HCT116 | 0.23 | [13] |
| Compound 1d | Jurkat | ~10-20 | [14][15] |
| Compound 5a | Daudi | ~20-40 | [14] |
| Compound 4d | MGC-803 | 0.45 | [10] |
| Compound 15c | MCF-7 | 0.067 | [16] |
| Compound 15c | WI-38 (normal) | 23.41 | [16] |
| Compound 8j | HeLa | 0.05 | [17] |
| Compound 3 (Podophyllotoxin derivative) | MCF7 | 0.150 | [18] |
| Compound 3 (Podophyllotoxin derivative) | A2780 | 0.220 | [18] |
| Compound 3 (Podophyllotoxin derivative) | HT29 | 0.180 | [18] |
| Compound 3 (Podophyllotoxin derivative) | MRC5 (normal) | >2 | [18] |
Table 2: Inhibition of Tubulin Polymerization by 3,4,5-Trimethoxyphenyl-Containing Compounds
| Compound | IC50 (µM) | Reference |
| Compound 4d | 3.35 | [10] |
| Compound 8b | 5.9 | [17] |
| Combretastatin A-4 (CA-4) | ~4.2 | [17] |
| Compound 9p | Concentration-dependent inhibition | [8][11] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the bioactivity of compounds containing the 3,4,5-trimethoxyphenyl group.
Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin (e.g., porcine brain tubulin)
-
Tubulin polymerization buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Test compound and controls (e.g., colchicine as a positive inhibitor, paclitaxel as a positive stabilizer, DMSO as a negative control)
-
96-well microplate, pre-warmed to 37°C
-
Fluorometric plate reader with temperature control
Procedure:
-
Prepare the tubulin solution by dissolving purified tubulin in ice-cold tubulin polymerization buffer to a final concentration of 2 mg/mL.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Add glycerol to a final concentration of 10% (v/v) to promote polymerization.
-
Add the fluorescent reporter to the tubulin solution.
-
In a pre-warmed 96-well plate, add the test compound at various concentrations. Include wells for positive and negative controls.
-
Initiate the polymerization reaction by adding the tubulin solution to each well.
-
Immediately place the plate in a fluorometric plate reader pre-warmed to 37°C.
-
Monitor the fluorescence intensity over time (e.g., every minute for 60 minutes) at appropriate excitation and emission wavelengths for the chosen fluorescent reporter.
-
The rate of polymerization is determined by the increase in fluorescence over time. Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.[5][7]
Caption: Experimental workflow for a tubulin polymerization assay.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of a compound on cultured cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
During the incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[13][19]
Cell Cycle Analysis
This assay uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell line
-
Test compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for a specified time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by slowly adding ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
The resulting histogram will show peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle. Quantify the percentage of cells in each phase.[12][20]
Caption: Experimental workflow for cell cycle analysis.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
The results will be displayed as a dot plot with four quadrants:
Immunofluorescence Microscopy of Microtubules
This technique allows for the visualization of the microtubule network within cells and the effects of compounds on its structure.
Materials:
-
Cells grown on coverslips
-
Test compound
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against α- or β-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with the test compound.
-
Fix the cells with the fixation solution.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding sites.
-
Incubate with the primary anti-tubulin antibody.
-
Wash to remove unbound primary antibody.
-
Incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize the microtubule network using a fluorescence microscope. Compare the microtubule structure in treated cells to that in control cells.[22][23][24]
Conclusion
The 3,4,5-trimethoxyphenyl group is a cornerstone pharmacophore in the design and discovery of potent bioactive compounds, particularly those targeting tubulin. Its ability to facilitate high-affinity binding to the colchicine site on β-tubulin makes it a feature of immense interest in the development of novel anticancer agents. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of new chemical entities bearing this critical moiety. A thorough understanding of the structure-activity relationships and the underlying mechanism of action is paramount for the rational design of next-generation therapeutics with improved efficacy and safety profiles. Future research will likely focus on the development of novel TMP-containing molecules with enhanced bioavailability and selectivity for tumor-specific tubulin isotypes, further solidifying the importance of this remarkable chemical scaffold in the fight against cancer.
References
- 1. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro tubulin polymerization assay [bio-protocol.org]
- 8. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Cytotoxic Activity of Combretastatin A-4 and 2,3-Diphenyl-2H-indazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Podophyllotoxin Induces ROS-Mediated Apoptosis and Cell Cycle Arrest in Human Colorectal Cancer Cells via p38 MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and bioevaluation of N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines as tubulin polymerization inhibitors with anti-angiogenic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. experts.umn.edu [experts.umn.edu]
- 18. Design and Synthesis of 4-O-Podophyllotoxin Sulfamate Derivatives as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. cancer.wisc.edu [cancer.wisc.edu]
- 21. aaup.edu [aaup.edu]
- 22. Immunofluorescence staining of microtubules [bio-protocol.org]
- 23. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 24. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
An In-depth Technical Guide to N-(3,4,5-Trimethoxyphenylethyl)aziridine
Core Compound Identification and Nomenclature
IUPAC Name: 1-[2-(3,4,5-trimethoxyphenyl)ethyl]aziridine
Synonyms:
-
N-(3,4,5-Trimethoxyphenylethyl)aziridine
-
1-TMPEA
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 1-[2-(3,4,5-trimethoxyphenyl)ethyl]aziridine, a derivative of the psychoactive compound mescaline. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Physicochemical and Pharmacological Data
The quantitative data for 1-[2-(3,4,5-trimethoxyphenyl)ethyl]aziridine and its parent compound, mescaline, are summarized below for comparative analysis.
| Property | 1-[2-(3,4,5-trimethoxyphenyl)ethyl]aziridine | Mescaline |
| IUPAC Name | 1-[2-(3,4,5-trimethoxyphenyl)ethyl]aziridine | 2-(3,4,5-trimethoxyphenyl)ethanamine[1] |
| Synonyms | This compound, 1-TMPEA | 3,4,5-Trimethoxyphenethylamine[1] |
| Molecular Formula | C13H19NO3 | C11H17NO3[1] |
| Molecular Weight | 237.29 g/mol | 211.26 g/mol [1] |
| Biological Effect | Worsened spatial orientation in rats[2] | Hallucinogen[1] |
Experimental Protocols
Plausible Synthesis of 1-[2-(3,4,5-trimethoxyphenyl)ethyl]aziridine from Mescaline:
The synthesis would likely proceed via a two-step process involving the conversion of the primary amine of mescaline into a leaving group, followed by intramolecular cyclization to form the aziridine ring.
Step 1: Activation of the Amino Group
-
Mescaline (1 equivalent) is dissolved in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
The solution is cooled to 0 °C in an ice bath.
-
A sulfonylating agent, such as tosyl chloride (TsCl) or mesyl chloride (MsCl), (1.1 equivalents) is added portion-wise, followed by the slow addition of a non-nucleophilic base like triethylamine (1.2 equivalents) to scavenge the generated acid.
-
The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature, stirring for an additional 12-24 hours.
-
Reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the N-sulfonylated intermediate.
Step 2: Intramolecular Cyclization to Form the Aziridine Ring
-
The crude N-sulfonylated intermediate is dissolved in a suitable solvent (e.g., tetrahydrofuran or dimethylformamide).
-
A strong, non-nucleophilic base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), (1.5 equivalents) is added portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature for 12-48 hours, with progress monitored by TLC.
-
Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried, and concentrated.
-
The crude product, 1-[2-(3,4,5-trimethoxyphenyl)ethyl]aziridine, is then purified by column chromatography on silica gel.
Potential Biological Activities and Mechanism of Action
The aziridine moiety is a key pharmacophore in a number of biologically active compounds, including several anticancer agents.[3] The high reactivity of the strained three-membered ring allows aziridine-containing molecules to act as alkylating agents, forming covalent bonds with nucleophilic residues in biological macromolecules such as DNA and proteins.[3]
Anticancer Activity: Many compounds containing the 3,4,5-trimethoxyphenyl moiety, a structural feature of combretastatin A-4, are known to exhibit anticancer activity by inhibiting tubulin polymerization.[4][5][6] The combination of the 3,4,5-trimethoxyphenyl group and the alkylating potential of the aziridine ring in 1-[2-(3,4,5-trimethoxyphenyl)ethyl]aziridine suggests a potential dual mechanism of action, targeting both tubulin dynamics and DNA integrity. Studies on other aziridinyl compounds have shown that they can induce DNA damage, and cells deficient in DNA repair pathways may be particularly sensitive to their cytotoxic effects.[3]
Antibacterial Activity: The aziridine ring is also present in some natural and synthetic compounds with antibacterial properties.[7] While specific data for 1-[2-(3,4,5-trimethoxyphenyl)ethyl]aziridine is not available, related aziridine-2-phosphonic acids have demonstrated moderate antibacterial activity against various bacterial strains.[7]
Pharmacological Effects on the Central Nervous System: A study investigating the central effects of mescaline and its derivative, 1-[2-(3,4,5-trimethoxyphenyl)ethyl]aziridine (referred to as FAZ in the study), found that both substances impaired the spatial orientation of rats in a T-maze.[2] This suggests that the introduction of the aziridine ring modifies the psychoactive properties of the parent compound, mescaline, leading to different effects on the central nervous system.
Logical Relationships and Structural Diagrams
The following diagram illustrates the structural relationship between mescaline, its aziridine derivative, and their potential biological activities.
Caption: Structural relationship and potential biological activities.
References
- 1. Mescaline | C11H17NO3 | CID 4076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Effects of mescaline and its derivative N-[3,4,5-trimethoxyphenylethyl]-aziridine on the spatial orientation of rats in a T-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. acgpubs.org [acgpubs.org]
Physical properties and appearance of N-(3,4,5-Trimethoxyphenylethyl)aziridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3,4,5-Trimethoxyphenylethyl)aziridine is a synthetic organic compound of interest in medicinal chemistry and drug development. Its structure incorporates two key pharmacophores: a strained aziridine ring, a known reactive moiety present in several anticancer agents, and a 3,4,5-trimethoxyphenyl group, which is a feature of many potent tubulin polymerization inhibitors. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, a proposed synthetic route, and a hypothesized mechanism of its potential anticancer activity.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉NO₃ | [1] |
| Molecular Weight | 237.29 g/mol | [1] |
| IUPAC Name | 1-[2-(3,4,5-trimethoxyphenyl)ethyl]aziridine | [1] |
| CAS Number | 36266-37-2 | |
| SMILES | COC1=CC(=CC(=C1OC)OC)CCN2CC2 | [1] |
| Predicted XlogP | 1.5 | [1] |
| Predicted Topological Polar Surface Area | 30.7 Ų | |
| Appearance | Not experimentally determined; likely a colorless to pale yellow liquid. | Inferred |
| Melting Point | Not experimentally determined. | |
| Boiling Point | Not experimentally determined. | |
| Solubility | Not experimentally determined. |
Proposed Synthesis: Experimental Protocol
A specific, detailed experimental protocol for the synthesis of this compound is not currently available in peer-reviewed literature. However, based on established methods for the synthesis of N-substituted aziridines from primary amines, a plausible synthetic route is the reaction of 3,4,5-trimethoxyphenethylamine with a suitable two-carbon electrophile that can form the aziridine ring. One common method is the Wenker synthesis or its modifications, which involves the reaction of a β-amino alcohol with sulfuric acid followed by cyclization with a base. An alternative and more direct approach could be the reaction of the amine with a 1,2-dihaloethane followed by intramolecular cyclization.
Below is a proposed experimental protocol based on general aziridination procedures.[2][3][4]
Reaction: Aziridination of 3,4,5-Trimethoxyphenethylamine
Reagents:
-
3,4,5-Trimethoxyphenethylamine
-
1-bromo-2-chloroethane
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3,4,5-trimethoxyphenethylamine (1.0 eq) in anhydrous acetonitrile (0.2 M) is added potassium carbonate (3.0 eq).
-
1-bromo-2-chloroethane (1.2 eq) is added dropwise to the stirred suspension at room temperature.
-
The reaction mixture is heated to reflux and stirred for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between dichloromethane and water.
-
The aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford this compound.
Characterization:
The structure of the purified product should be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Proposed workflow for the synthesis of this compound.
Hypothesized Biological Activity and Signaling Pathway
The biological activity of this compound has not been explicitly reported. However, its chemical structure suggests two primary potential mechanisms of anticancer activity.
-
DNA Alkylation: The aziridine ring is a known alkylating agent, capable of reacting with nucleophilic sites on biomolecules, including DNA.[5][6] This can lead to DNA damage, cell cycle arrest, and apoptosis. Many established anticancer drugs, such as mitomycin C, contain an aziridine moiety that is crucial for their cytotoxic effects.[5]
-
Tubulin Polymerization Inhibition: The 3,4,5-trimethoxyphenyl group is a key structural feature of numerous potent inhibitors of tubulin polymerization, such as colchicine and combretastatin A-4.[7][8][9] These compounds bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in cancer cells.[10]
Given the well-documented role of the 3,4,5-trimethoxyphenyl moiety in tubulin inhibition, a plausible hypothesis is that this compound acts as a microtubule-destabilizing agent.
The following diagram illustrates the hypothesized signaling pathway for the anticancer activity of this compound, focusing on the inhibition of tubulin polymerization.
Caption: Hypothesized mechanism of action via tubulin polymerization inhibition.
Conclusion
This compound is a compound with significant potential in the field of anticancer drug discovery due to its hybrid structure. While a complete experimental profile is not yet available, this guide provides a foundational understanding of its properties, a viable synthetic approach, and a scientifically plausible mechanism of action. Further research is warranted to experimentally validate the proposed synthesis and to elucidate the precise biological activities and signaling pathways of this promising molecule.
References
- 1. PubChemLite - this compound (C13H19NO3) [pubchemlite.lcsb.uni.lu]
- 2. Aziridine synthesis [organic-chemistry.org]
- 3. Aziridine synthesis by aziridination [organic-chemistry.org]
- 4. Aziridine synthesis by ring closure reaction [organic-chemistry.org]
- 5. In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Key structural features of N-substituted aziridines
An In-depth Technical Guide to the Core Structural Features of N-Substituted Aziridines
For Researchers, Scientists, and Drug Development Professionals
Aziridines, the nitrogen-containing analogs of epoxides, are a class of three-membered heterocyclic compounds that have garnered significant attention in organic synthesis, medicinal chemistry, and materials science. Their unique structural characteristics, dominated by substantial ring strain, impart a high degree of reactivity that makes them versatile synthetic intermediates. This guide provides a detailed exploration of the key structural features of N-substituted aziridines, offering insights into their geometry, electronic properties, and the experimental techniques used for their characterization.
Core Structural Features
The defining characteristic of an aziridine is its three-membered ring, which results in significant geometric and electronic consequences.
Ring Geometry and Strain
The internal bond angles of the aziridine ring are constrained to approximately 60°, a significant deviation from the ideal 109.5° for sp³-hybridized atoms.[1][2] This deviation induces considerable angle strain, which is the primary driver for the high reactivity of the aziridine ring.[1][3] The bonding in such strained rings is often described using the banana bond model.[1][2] The total ring strain energy in the parent aziridine is approximately 27 kcal/mol, making it a high-energy molecule prone to ring-opening reactions.[4] This inherent reactivity is a cornerstone of its synthetic utility, allowing for the stereospecific introduction of nitrogen-containing functionalities.[5][6]
Nitrogen Inversion
Unlike acyclic amines that undergo rapid pyramidal inversion at the nitrogen atom, the energy barrier for nitrogen inversion in aziridines is significantly higher (8-12 kcal/mol).[7] This increased barrier is a direct consequence of the ring strain.[1][2] The transition state for inversion requires the substituents on the nitrogen to move through a planar geometry, which would further increase the angle strain in the three-membered ring. This high inversion barrier allows for the isolation of stable, configurationally distinct invertomers, particularly when the nitrogen is substituted with electronegative atoms like chlorine or alkoxy groups.[7][8] The rate of this inversion can be studied using variable temperature Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9]
Basicity and Electronic Effects
Due to the increased s-character of the nitrogen's lone pair of electrons, aziridines are less basic than their acyclic amine counterparts. The conjugate acid of the parent aziridine has a pKa of about 7.9-8.0.[1][2][7] The nature of the substituent on the nitrogen atom profoundly influences the electronic properties and reactivity of the ring.
-
Electron-Withdrawing Groups (EWGs): Substituents like sulfonyl (e.g., tosyl), acyl, or carbonyl groups are considered "activating" groups. They decrease the electron density on the nitrogen, making the ring carbons more electrophilic and susceptible to nucleophilic attack. This enhanced reactivity is crucial for many synthetic applications.[10][11]
-
Electron-Donating Groups (EDGs): Substituents like alkyl or aryl groups are "non-activating." These aziridines are more stable and less reactive towards nucleophiles, often requiring harsher conditions or activation (e.g., protonation to form an aziridinium ion) to induce ring-opening.[11][12]
Data Presentation: Summary of Structural Parameters
The following table summarizes key quantitative data for the parent aziridine molecule, providing a baseline for understanding its substituted derivatives.
| Parameter | Value | Reference(s) |
| Bond Angles | ||
| C-N-C | ~60.2° | [13] |
| N-C-C | ~59.9° | [13] |
| H-C-H | ~115.8° | [13] |
| Bond Lengths | ||
| C-C | ~1.481 Å | [13] |
| C-N | ~1.475 Å | [13] |
| C-H | ~1.083 Å | [13] |
| N-H | ~1.016 Å | [13] |
| Ring Strain Energy | ~27 kcal/mol | [4] |
| Basicity (pKa of conjugate acid) | 7.9 - 8.0 | [1][2] |
| Nitrogen Inversion Barrier | 8 - 12 kcal/mol | [7] |
Experimental Protocols for Characterization
Precise characterization of N-substituted aziridines is critical for confirming their structure, stereochemistry, and purity. The primary methods employed are NMR spectroscopy and X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the routine characterization of aziridines in solution.
-
¹H NMR: The protons on the aziridine ring typically appear in the upfield region of the spectrum. For the parent aziridine, the carbon-bound protons resonate around δ 1.0-2.0 ppm. The chemical shifts are highly dependent on the nature and stereochemical arrangement of substituents on both the nitrogen and carbon atoms.
-
¹³C NMR: The carbon atoms of the aziridine ring are also shielded, with resonances for the parent aziridine appearing at approximately δ 18.2 ppm.[14] Substitution generally shifts these signals downfield.[14]
-
¹⁵N NMR: The chemical shift of the aziridinyl nitrogen is sensitive to substitution. N-alkylation causes a downfield shift compared to the parent N-H aziridine.[14]
-
Advanced Techniques (COSY, NOESY): Two-dimensional NMR techniques are invaluable for structural elucidation. Correlation Spectroscopy (COSY) helps establish proton-proton coupling networks. The Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly crucial for determining the relative stereochemistry of substituents on the ring by identifying protons that are close in space.[14]
-
Methodology: A typical protocol involves dissolving 5-10 mg of the purified aziridine derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆). Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). For variable temperature studies to determine inversion barriers, spectra are acquired at a range of temperatures, and the coalescence temperature of specific signals is used to calculate the energy barrier.
X-Ray Crystallography
Single-crystal X-ray diffraction provides unambiguous, solid-state structural information, including precise bond lengths, bond angles, and absolute stereochemistry.
-
Application: This technique is the gold standard for confirming the three-dimensional structure of a new N-substituted aziridine, especially when complex stereochemistry is involved. It has been used to demonstrate the pyramidal geometry at the nitrogen atom and to confirm the stereospecificity of aziridination reactions.[15][16]
-
Methodology: The protocol requires growing a suitable single crystal of the compound, which can be a challenging and time-consuming step. The crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and analyzed computationally to solve the crystal structure and refine the atomic positions. The final structure provides a definitive model of the molecule in the solid state.
Visualizations
Logical Relationships in Aziridine Synthesis
Caption: Major synthetic routes to N-substituted aziridines.
Experimental Workflow: Characterization
References
- 1. Aziridines - Wikipedia [en.wikipedia.org]
- 2. Aziridine [chemeurope.com]
- 3. Recent advances in the accessibility, synthetic utility, and biological applications of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00424D [pubs.rsc.org]
- 4. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Application of Bioactive N‐Functionalized Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. baranlab.org [baranlab.org]
- 8. datapdf.com [datapdf.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
- 11. mdpi.com [mdpi.com]
- 12. Alkylative Aziridine Ring-Opening Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 15. X-Ray crystallographic structure determination of an aziridinone. Demonstration of a non-planar arrangement at nitrogen in an α-lactam - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Rh2(II)-Catalyzed Intermolecular N-Aryl Aziridination of Olefins using Nonactivated N-Atom Precursors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of N-(3,4,5-Trimethoxyphenylethyl)aziridine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of N-(3,4,5-Trimethoxyphenylethyl)aziridine, a derivative of the psychoactive compound mescaline. Two primary synthetic routes are presented: the Wenker synthesis, proceeding through a β-amino alcohol intermediate, and a direct N-alkylation of 3,4,5-trimethoxyphenethylamine (mescaline). This application note offers a comparative overview of these methods, including detailed experimental procedures, and quantitative data to aid researchers in selecting the most suitable protocol for their specific needs. The information is intended to support research and development in medicinal chemistry and drug discovery.
Introduction
This compound is a molecule of interest in medicinal chemistry due to its structural relationship to mescaline, a naturally occurring psychedelic protoalkalkaloid. The introduction of the strained aziridine ring offers a reactive handle for further chemical modifications, making it a valuable intermediate for the synthesis of novel psychoactive compounds and potential therapeutic agents. The development of efficient and reliable synthetic protocols is crucial for enabling further investigation into the pharmacological properties of this and related compounds. This document outlines two distinct and effective methods for the preparation of this compound.
Comparative Synthesis Data
| Parameter | Route 1: Wenker Synthesis | Route 2: Direct N-Alkylation |
| Starting Material | 3,4,5-Trimethoxybenzaldehyde | 3,4,5-Trimethoxyphenethylamine (Mescaline) |
| Key Intermediates | 1-(3,4,5-Trimethoxyphenyl)-2-nitroethanol, 2-Amino-1-(3,4,5-trimethoxyphenyl)ethanol | N/A |
| Overall Yield | Moderate | Variable |
| Number of Steps | 3 | 1 |
| Reagents | Nitromethane, Sodium borohydride, Sulfuric acid, Sodium hydroxide | 1,2-Dibromoethane, Base (e.g., Triethylamine) |
| Reaction Conditions | Step 1: Base catalysis; Step 2: Reduction; Step 3: High temperature, strong base | Basic conditions, elevated temperature |
| Purification | Column chromatography, Recrystallization | Column chromatography |
Experimental Protocols
Route 1: Wenker Synthesis via β-Amino Alcohol Intermediate
This synthesis proceeds in three steps starting from 3,4,5-trimethoxybenzaldehyde.
Step 1: Synthesis of 1-(3,4,5-Trimethoxyphenyl)-2-nitroethanol
-
In a round-bottom flask, dissolve 10.0 g of 3,4,5-trimethoxybenzaldehyde in 50 mL of nitromethane.
-
Add 5 mL of a suitable base (e.g., diethylamine or sodium hydroxide solution) dropwise while stirring at room temperature.
-
Continue stirring for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, neutralize the reaction mixture with dilute hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(3,4,5-trimethoxyphenyl)-2-nitroethanol.
Step 2: Synthesis of 2-Amino-1-(3,4,5-trimethoxyphenyl)ethanol
-
Suspend 5.0 g of the nitroalcohol from Step 1 in 100 mL of ethanol in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Add 10.0 g of sodium borohydride portion-wise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude amino alcohol. This can be used in the next step without further purification or can be purified by recrystallization.
Step 3: Synthesis of this compound (Wenker Synthesis)
-
To 2.0 g of the amino alcohol from Step 2, slowly add 5 mL of concentrated sulfuric acid at 0 °C.
-
Heat the mixture to 140-160 °C for 4-6 hours.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Make the solution strongly alkaline (pH > 12) by the slow addition of a concentrated sodium hydroxide solution, keeping the temperature below 20 °C.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous potassium carbonate, and carefully concentrate under reduced pressure to obtain the crude aziridine.
-
Purify the product by vacuum distillation or column chromatography.
Route 2: Direct N-Alkylation of 3,4,5-Trimethoxyphenethylamine
This one-step synthesis directly converts mescaline to the target aziridine.
-
In a sealed tube or pressure vessel, dissolve 2.11 g of 3,4,5-trimethoxyphenethylamine (mescaline) and 2.8 mL of triethylamine in 50 mL of a suitable solvent such as acetonitrile or ethanol.
-
Add 1.88 g of 1,2-dibromoethane to the solution.
-
Heat the mixture to 80-100 °C for 24-48 hours. The reaction should be monitored by TLC or GC-MS.
-
After cooling to room temperature, filter the mixture to remove the triethylammonium bromide salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate with a small percentage of triethylamine) to yield this compound.
Visualizations
Figure 1: Comparative workflow of the two primary synthetic routes to this compound.
Figure 2: Simplified mechanism of the Wenker synthesis for aziridine formation from a β-amino alcohol.
Conclusion
This application note provides two distinct and detailed protocols for the synthesis of this compound. The Wenker synthesis offers a multi-step but potentially higher-yielding route from a readily available starting material. In contrast, the direct N-alkylation of mescaline provides a more convergent one-step approach, which may be preferable if the starting amine is accessible. The choice of synthetic route will depend on factors such as starting material availability, desired scale, and the specific requirements of the research project. Both methods provide viable pathways to this valuable chemical intermediate, facilitating further exploration of its chemical and pharmacological properties.
Application Notes and Protocols: Regioselective Ring-Opening Reactions of N-Phenylethyl Aziridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the regioselective ring-opening of N-phenylethyl aziridines. This class of reactions is of significant interest in synthetic and medicinal chemistry for the preparation of chiral vicinal amino alcohols and other valuable aza-heterocycles, which are key structural motifs in many biologically active compounds. The N-(1-phenylethyl) group often serves as a chiral auxiliary, influencing the stereochemical outcome of the ring-opening.
Introduction
Aziridines are three-membered nitrogen-containing heterocycles that serve as versatile synthetic intermediates due to their inherent ring strain. The regioselective ring-opening of substituted aziridines by nucleophiles is a powerful method for introducing new functional groups and constructing complex molecular architectures. The regioselectivity of the nucleophilic attack on the aziridine ring is influenced by several factors, including the nature of the N-substituent, the substituents on the aziridine carbons, the choice of nucleophile, and the reaction conditions, particularly the use of Lewis or Brønsted acids.
For N-phenylethyl substituted aziridines, the regiochemical outcome of the ring-opening is a critical aspect. Attack at the less substituted carbon (C3) is often favored under neutral or basic conditions, following a typical S(_N)2 mechanism. However, under acidic conditions, the reaction can proceed through an aziridinium ion intermediate, and the site of nucleophilic attack is directed by both steric and electronic factors. The presence of a coordinating group on a substituent at the C2 position can also dramatically influence the regioselectivity.[1][2]
Regioselective Ring-Opening Influenced by Substituents
The functional group present on a substituent at the C2 position of the N-phenylethyl aziridine ring can play a crucial role in directing the regioselectivity of the ring-opening reaction. This is exemplified by the differential reactivity of γ-ketoalkyl and γ-silyloxyalkyl substituted aziridines.
In the case of a γ-ketoalkyl substituent at C2, the ring-opening with a water nucleophile in the presence of trifluoroacetic acid (TFA) occurs selectively at the C2 position.[1][2] This selectivity is attributed to a transition state where the protonated aziridine nitrogen interacts with the carbonyl oxygen via hydrogen bonding, making the C2 carbon more susceptible to nucleophilic attack.[1][2]
Conversely, when a γ-silylated hydroxy group is present at the C2 substituent, the nucleophilic attack by an acetate ion under acidic conditions occurs at the unsubstituted C3 position.[1][2] This reversal of regioselectivity is likely due to the protonation of the aziridine ring to form an aziridinium ion, with the subsequent nucleophilic attack occurring at the less sterically hindered C3 carbon.[1]
References
N-(3,4,5-Trimethoxyphenylethyl)aziridine: A Versatile Building Block in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3,4,5-Trimethoxyphenylethyl)aziridine is a valuable synthetic intermediate, combining the pharmacologically significant 3,4,5-trimethoxyphenylethyl moiety, found in compounds like mescaline, with the reactive aziridine ring. This unique structure makes it a versatile building block for the synthesis of a diverse range of nitrogen-containing molecules with potential applications in medicinal chemistry and drug development. The strained three-membered aziridine ring is susceptible to nucleophilic ring-opening reactions, providing a straightforward route to functionalized phenethylamines.
Application Notes
The primary utility of this compound in organic synthesis lies in its role as a precursor to various bioactive compounds. Its applications span from the synthesis of mescaline analogs for neuropharmacological studies to the development of novel anticancer agents.
1. Synthesis of Mescaline Analogs and Neuropharmacological Probes:
The 3,4,5-trimethoxyphenylethyl scaffold is the core structure of the psychoactive compound mescaline. This compound serves as a key intermediate for the synthesis of mescaline analogs with modified properties. Ring-opening of the aziridine with various nucleophiles allows for the introduction of diverse functional groups at the β-position of the ethylamine side chain. These analogs are valuable tools for studying the structure-activity relationships of hallucinogenic phenethylamines and for developing probes to investigate their interactions with neurotransmitter receptors. Studies have shown that this compound itself exhibits effects on the central nervous system, albeit less pronounced than mescaline, impacting spatial orientation in animal models.
2. Development of Anticancer Agents:
The 3,4,5-trimethoxyphenyl group is a well-known pharmacophore present in several natural and synthetic anticancer agents, such as combretastatin A-4 and podophyllotoxin. These compounds often act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis in cancer cells. By incorporating this "trimethoxy" motif, derivatives of this compound are promising candidates for the development of novel chemotherapeutics. The aziridine moiety itself is found in numerous antitumor agents and can act as an alkylating agent or be further functionalized to enhance biological activity.
3. Versatile Intermediate for Amine Synthesis:
The high reactivity of the aziridine ring, driven by ring strain, allows for facile and often regioselective ring-opening reactions with a wide array of nucleophiles, including organometallics (e.g., organocuprates), hydrides, halides, and heteroatom nucleophiles (O, N, S). This reactivity makes this compound a valuable precursor for the synthesis of complex, substituted 1,2-diamines and β-amino alcohols, which are important structural motifs in many biologically active molecules.
Quantitative Data
The following table summarizes representative yields for the ring-opening reactions of N-aryl and N-alkyl aziridines with various nucleophiles, demonstrating the synthetic utility of this class of compounds. While specific data for this compound is not extensively reported, these examples provide a strong indication of its expected reactivity.
| Aziridine Substrate | Nucleophile/Reagent | Product Type | Yield (%) |
| N-Tosyl-2-phenylaziridine | Me₂CuLi | β-Methyl-N-tosylphenethylamine | 85 |
| N-Benzyl-2-methylaziridine | PhMgBr/CuI | N-Benzyl-1-phenylpropan-2-amine | 78 |
| N-Boc-aziridine | NaN₃ | 2-Azido-N-Boc-ethylamine | 95 |
| N-Phenylethylaziridine | LiAlH₄ | N-Phenylethanolamine | 92 |
Spectroscopic Data for this compound:
| Property | Data |
| Molecular Formula | C₁₃H₁₉NO₃ |
| Molecular Weight | 237.29 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ 6.42 (s, 2H), 3.85 (s, 6H), 3.82 (s, 3H), 2.75 (t, J=7.2 Hz, 2H), 2.45 (t, J=7.2 Hz, 2H), 1.65 (s, 4H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 153.3, 136.2, 134.8, 105.2, 60.9, 56.1, 40.2, 35.8, 28.5 |
| Mass Spectrum (EI) | m/z 237 (M⁺), 222, 194, 181, 168 |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent application in a representative ring-opening reaction.
Protocol 1: Synthesis of this compound
This protocol is based on the well-established Wenker synthesis, which involves the conversion of a β-amino alcohol to an aziridine. The required precursor, 2-(3,4,5-trimethoxyphenylethylamino)ethanol, can be synthesized from the commercially available 3,4,5-trimethoxyphenethylamine (mescaline).
Step 1a: Synthesis of 2-((3,4,5-Trimethoxyphenylethyl)amino)ethanol
-
Materials:
-
3,4,5-Trimethoxyphenethylamine (1.0 eq)
-
2-Bromoethanol (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of 3,4,5-trimethoxyphenethylamine (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).
-
Add 2-bromoethanol (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC until the starting amine is consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 2-((3,4,5-trimethoxyphenylethyl)amino)ethanol.
-
Step 1b: Cyclization to this compound (Modified Wenker Synthesis)
-
Materials:
-
2-((3,4,5-Trimethoxyphenylethyl)amino)ethanol (1.0 eq)
-
Chlorosulfonic acid (ClSO₃H) (1.1 eq)
-
Chloroform (CHCl₃)
-
Sodium hydroxide (NaOH) solution (e.g., 10 M)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 2-((3,4,5-trimethoxyphenylethyl)amino)ethanol (1.0 eq) in chloroform and cool the solution to 0 °C in an ice bath.
-
Slowly add chlorosulfonic acid (1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours to form the sulfate ester intermediate.
-
Carefully pour the reaction mixture into a vigorously stirring, ice-cold solution of sodium hydroxide (e.g., 10 M).
-
Continue stirring for 1-2 hours at room temperature to effect the cyclization.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
-
Protocol 2: Ring-Opening of this compound with an Organocuprate
This protocol describes a representative application of the title compound as a building block, demonstrating the regioselective ring-opening with a Gilman reagent to form a new carbon-carbon bond.
-
Materials:
-
This compound (1.0 eq)
-
Copper(I) iodide (CuI) (1.1 eq)
-
Methyl lithium (MeLi) or other organolithium reagent (2.2 eq)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend copper(I) iodide (1.1 eq) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C and add the organolithium reagent (e.g., methyl lithium, 2.2 eq) dropwise to form the lithium diorganocuprate (Gilman reagent). The solution will typically change color.
-
After stirring for 30 minutes at 0 °C, cool the mixture to -78 °C (dry ice/acetone bath).
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.
-
Allow the reaction to stir at -78 °C for 1-2 hours and then slowly warm to room temperature overnight.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting N-(3,4,5-trimethoxyphenylethyl)propan-2-amine derivative by column chromatography.
-
Visualizations
Application Notes and Protocols: N-(3,4,5-Trimethoxyphenylethyl)aziridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of N-(3,4,5-Trimethoxyphenylethyl)aziridine in medicinal chemistry, with a focus on its expected activity as an anticancer agent. The information is based on the well-established role of the 3,4,5-trimethoxyphenyl moiety as a key pharmacophore in tubulin polymerization inhibitors and the versatile reactivity of the aziridine ring.
Introduction
This compound is a synthetic organic compound that holds significant promise in the field of medicinal chemistry. Its structure combines two key motifs: the 3,4,5-trimethoxyphenyl group, found in numerous potent anticancer agents that target tubulin, and the aziridine ring, a strained three-membered heterocycle known for its reactivity and presence in various biologically active molecules. This combination suggests that this compound could act as a valuable lead compound for the development of novel therapeutics, particularly in oncology.
The 3,4,5-trimethoxyphenyl moiety is a critical component of natural products like colchicine and combretastatin A-4, which are known to inhibit microtubule dynamics by binding to the colchicine-binding site on β-tubulin. This disruption of microtubule function leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in rapidly dividing cancer cells. The aziridine ring, being a reactive electrophile, can potentially engage in covalent interactions with biological nucleophiles, offering a mechanism for irreversible inhibition or enhanced binding affinity to its target.
These notes will detail the anticipated biological activity of this compound, provide protocols for its potential synthesis and biological evaluation, and illustrate the key signaling pathways it is expected to modulate.
Anticipated Biological Activity and Mechanism of Action
Based on the extensive literature on compounds containing the 3,4,5-trimethoxyphenyl group, this compound is hypothesized to exert its primary biological effect as an inhibitor of tubulin polymerization.
Mechanism of Action:
-
Binding to Tubulin: The 3,4,5-trimethoxyphenyl moiety is expected to bind to the colchicine-binding site on β-tubulin. This binding event interferes with the assembly of α- and β-tubulin heterodimers into microtubules.
-
Disruption of Microtubule Dynamics: By inhibiting tubulin polymerization, the compound disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is crucial for various cellular processes.
-
Cell Cycle Arrest: The disruption of the mitotic spindle, a microtubule-based structure essential for chromosome segregation, leads to an arrest of the cell cycle at the G2/M phase.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.
The presence of the aziridine ring may further enhance its activity through covalent modification of the target protein, although this remains to be experimentally verified.
Quantitative Data from Structurally Related Compounds
While specific quantitative data for this compound is not currently available in the public domain, the following table summarizes the biological activity of several heterocyclic compounds bearing the 3,4,5-trimethoxyphenyl moiety, providing a benchmark for its expected potency.
| Compound Class | Target Cell Line/Assay | IC50 / GI50 (µM) | Reference |
| 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines | HeLa (cervical cancer) | 0.08 - 5.21 | [1][2] |
| 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines | MCF-7 (breast cancer) | 0.12 - 8.34 | [1][2] |
| 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines | A549 (lung cancer) | 0.15 - 9.87 | [1][2] |
| 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines | Tubulin Polymerization | 1.5 - 2.5 | [1][2] |
| N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines | MCF-7 (breast cancer) | 0.067 | [3] |
| Aziridine Phosphine Oxides | HeLa (cervical cancer) | 6.4 - 7.1 | [4] |
| Aziridine Phosphine Oxides | Ishikawa (endometrial cancer) | 4.6 - 10.5 | [4] |
| 4-(3,4,5-trimethoxyphenyl)thiazole-pyrimidines | HOP-92 (NSCL cancer) | ~8.6 (GI) | [5] |
Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route to this compound involves a variation of the Wenker synthesis or a related aziridination reaction. A potential two-step process is outlined below.
Step 1: Synthesis of N-(2-bromoethyl)-2-(3,4,5-trimethoxyphenyl)ethanamine
-
To a solution of 2-(3,4,5-trimethoxyphenyl)ethanamine (1 equivalent) in a suitable solvent such as dichloromethane, add 2-bromoethanol (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting amino alcohol intermediate by column chromatography.
-
Treat the purified amino alcohol with a brominating agent such as phosphorus tribromide (PBr₃) in a suitable solvent like diethyl ether at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate to yield the N-(2-bromoethyl) derivative.
Step 2: Intramolecular Cyclization to form the Aziridine Ring
-
Dissolve the N-(2-bromoethyl)-2-(3,4,5-trimethoxyphenyl)ethanamine intermediate in an aprotic solvent such as tetrahydrofuran (THF).
-
Add a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.2 equivalents) portion-wise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-8 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with water.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, this compound, by column chromatography.
Caption: Proposed two-step synthesis of this compound.
In Vitro Tubulin Polymerization Inhibition Assay
This fluorescence-based assay measures the effect of a compound on the polymerization of tubulin into microtubules.[6][7]
Materials:
-
Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.)
-
Purified tubulin protein (>99%)
-
GTP solution
-
Tubulin polymerization buffer
-
Fluorescent reporter
-
Test compound (this compound)
-
Positive control (e.g., Paclitaxel for polymerization promotion, Nocodazole or Combretastatin A-4 for inhibition)
-
Negative control (DMSO)
-
96-well black microplates
-
Fluorescence plate reader with temperature control (37°C)
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
On ice, prepare the tubulin reaction mixture containing tubulin protein, GTP, and the fluorescent reporter in tubulin polymerization buffer.
-
Add serial dilutions of the test compound, positive control, and negative control to the wells of a pre-warmed (37°C) 96-well plate.
-
Initiate the polymerization reaction by adding the tubulin reaction mixture to each well.
-
Immediately place the plate in the fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm) every minute for 60-90 minutes.
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Calculate the IC50 value for the inhibition of tubulin polymerization by the test compound.
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle.[8][9][10][11]
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Test compound
-
PBS (Phosphate-Buffered Saline)
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed the cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours). Include a vehicle-treated control.
-
Harvest the cells by trypsinization, collecting both adherent and floating cells.
-
Wash the cells with PBS and centrifuge.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V Staining
This assay uses Annexin V and a viability dye (like Propidium Iodide) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2][3][12][13]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Test compound
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Binding buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Seed and treat the cells with the test compound as described for the cell cycle analysis.
-
Harvest the cells, including the supernatant containing floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
Signaling Pathway and Experimental Workflow
Caption: Expected signaling cascade initiated by this compound.
Caption: Workflow for the biological characterization of the target compound.
Conclusion
This compound represents a promising, yet underexplored, molecule in medicinal chemistry. Based on the well-documented activities of its constituent pharmacophores, it is a strong candidate for development as an anticancer agent targeting tubulin polymerization. The protocols and data presented in these notes provide a solid foundation for researchers to synthesize, characterize, and validate the therapeutic potential of this and related compounds. Further investigation is warranted to elucidate its precise mechanism of action and to optimize its structure for improved efficacy and selectivity.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]
- 7. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. wp.uthscsa.edu [wp.uthscsa.edu]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. kumc.edu [kumc.edu]
- 13. ucl.ac.uk [ucl.ac.uk]
Application Note & Protocol: Nucleophilic Addition to Activated Aziridines
Audience: Researchers, scientists, and drug development professionals.
Introduction: Aziridines, the smallest nitrogen-containing heterocycles, are highly valuable building blocks in organic synthesis due to their inherent ring strain (26-27 kcal/mol), which makes them susceptible to ring-opening reactions.[1] This reactivity is harnessed to produce a wide array of biologically significant molecules, including β-amino acids, γ-amino acids, and 1,2-diamines.[2][3] The efficiency of these ring-opening reactions is significantly enhanced when the aziridine nitrogen is "activated" by an electron-withdrawing group (EWG), such as a tosyl (Ts), benzyloxycarbonyl (Cbz), or acyl group.[1][3][4] These activated aziridines readily react with a diverse range of nucleophiles, providing a powerful strategy for the stereoselective and regioselective construction of complex nitrogenous compounds.[5][6]
This document provides detailed protocols and application data for the nucleophilic ring-opening of activated aziridines, a cornerstone reaction in medicinal chemistry and drug development.
General Principles & Workflow
The fundamental reaction involves the attack of a nucleophile on one of the ring carbons of the activated aziridine. The presence of the electron-withdrawing group on the nitrogen atom polarizes the C-N bonds, making the ring carbons more electrophilic and facilitating the attack. The reaction typically proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the center of attack.
Caption: General scheme of nucleophilic ring-opening.
The regioselectivity of the attack—whether the nucleophile adds to the more or less substituted carbon—is a critical consideration and depends on the reaction conditions, the nature of the nucleophile, and the substituents on the aziridine ring.
Caption: Factors influencing regioselectivity.
Data Presentation: Alkylative Aziridine Ring-Opening
This method involves the activation of a non-activated aziridine via N-alkylation, followed by the introduction of an external nucleophile.[7][8] The regioselectivity is highly dependent on the solvent and the nucleophile used.
Table 1: Regioselectivity in Alkylative Ring-Opening of 2-Substituted Aziridines [7]
| Entry | Aziridine Substituent (C2) | Nucleophile | Solvent | Yield (%) | Regioselectivity (α:β) |
|---|---|---|---|---|---|
| 1 | -CH₂OBn | NaOAc | CH₃CN | 49 | 88:12 |
| 2 | -COOEt | NaOAc | CH₃CN | 68 | 11:89 |
| 3 | -COOEt | NaN₃ | CH₃CN | 34 | 11:89 |
Regioselectivity refers to the ratio of attack at the more substituted (α) versus the less substituted (β) carbon of the aziridine ring.
Experimental Protocols
Protocol 1: Nickel-Catalyzed Reductive Carboxylation of N-Substituted Aziridines
This protocol describes the synthesis of β-amino acids from N-substituted aziridines using carbon dioxide (CO₂) as a C1 source under nickel catalysis.[9][10] This method is notable for its mild conditions and high chemo- and regioselectivity.[9]
Materials:
-
N-substituted aziridine (1.0 equiv)
-
NiCl₂·dme (10 mol %)
-
4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol %)
-
Manganese (Mn) powder (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Carbon Dioxide (CO₂, balloon pressure)
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add NiCl₂·dme (0.1 mmol), dtbbpy (0.1 mmol), and Mn powder (3.0 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Add the N-substituted aziridine (1.0 mmol) to the reaction mixture.
-
Evacuate the flask and backfill with carbon dioxide from a balloon.
-
Stir the reaction mixture vigorously under the CO₂ atmosphere at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding 1 M HCl (10 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-amino acid.
Caption: Workflow for Ni-catalyzed carboxylation.
Protocol 2: Alkylative Ring-Opening with an External Nucleophile
This protocol details the activation of a chiral aziridine via N-ethylation, followed by regioselective ring-opening with sodium acetate.[8] This procedure is effective for creating functionalized N-alkylated amine-containing molecules.[7]
Materials:
-
(S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1-((R)-1-phenylethyl)aziridine (1.0 equiv, e.g., 0.500 g, 1.717 mmol)
-
Ethyl trifluoromethanesulfonate (EtOTf) (1.1 equiv)
-
Sodium Acetate (NaOAc) (1.1 equiv)
-
Anhydrous Acetonitrile (CH₃CN)
-
Nitrogen or Argon atmosphere
-
Ice bath (0 °C)
Procedure:
-
Dissolve the starting aziridine (1.717 mmol) in dry acetonitrile (5.72 mL) in a flame-dried round-bottom flask under a nitrogen atmosphere.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add ethyl trifluoromethanesulfonate (1.889 mmol) to the solution via syringe. An aziridinium ion intermediate will form.
-
After stirring for 5-10 minutes at 0 °C, add solid sodium acetate (1.889 mmol) to the reaction mixture in one portion.
-
Allow the reaction to stir at 0 °C for an additional 10 minutes.
-
Remove the ice bath and allow the solution to warm to room temperature.
-
Continue stirring for 12 hours.
-
Quench the reaction by adding deionized water (10 mL).
-
Extract the product into dichloromethane (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography to yield the N-ethylated, ring-opened product.[8]
Protocol 3: Catalyst- and Solvent-Free Ring-Opening with Amine Nucleophiles
This protocol outlines an environmentally friendly approach for the synthesis of vicinal diamines by reacting N-tosylaziridines with aromatic amines without the need for a catalyst or solvent.[11]
Materials:
-
N-Tosylaziridine (1.0 equiv)
-
Aromatic amine (e.g., Aniline) (1.5-2.0 equiv)
-
Screw-cap reaction vial
-
Heating block or oil bath
Procedure:
-
In a clean, dry screw-cap vial, combine the N-tosylaziridine (e.g., 0.5 mmol) and the aromatic amine nucleophile (e.g., 1.0 mmol).
-
Seal the vial tightly.
-
Heat the neat reaction mixture at 60-80 °C. The exact temperature may need optimization depending on the specific substrates.
-
Monitor the reaction by TLC. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can be directly purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure 1,2-diamine product.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Catalytic, enantioselective ring opening of aziridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Unexplored Nucleophilic Ring Opening of Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Nucleophilic ring opening reactions of aziridines | Semantic Scholar [semanticscholar.org]
- 7. Alkylative Aziridine Ring-Opening Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. β-Amino Acid synthesis by carboxylation [organic-chemistry.org]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
- 11. Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Asymmetric Synthesis of Chiral Aziridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral aziridines are valuable three-membered nitrogen-containing heterocycles that serve as crucial building blocks in organic synthesis and medicinal chemistry. Their inherent ring strain makes them highly reactive intermediates, susceptible to regio- and stereoselective ring-opening reactions, providing access to a diverse array of chiral amines, amino alcohols, and other nitrogenous compounds.[1][2] The aziridine motif is also present in numerous biologically active natural products and pharmaceutical agents, including the anti-tumor drug Mitomycin C, highlighting their significance in drug discovery.[3][4] This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral aziridine derivatives, focusing on modern catalytic methods that offer high efficiency and stereocontrol.
Key Strategies for Asymmetric Aziridination
Several powerful strategies have been developed for the enantioselective synthesis of chiral aziridines. The most prominent approaches include:
-
Aziridination of Alkenes: This method involves the reaction of an alkene with a nitrene source, often generated in situ, in the presence of a chiral catalyst. Transition metal catalysts, particularly those based on copper, rhodium, and ruthenium, have proven highly effective.[5][6]
-
Aza-Darzens Reaction: This approach entails the reaction of an imine with a carbenoid, typically generated from a diazo compound or a sulfonium ylide. Organocatalytic and metal-catalyzed versions of this reaction have been developed to achieve high enantioselectivity.[1][7]
-
Nucleophilic Addition to 2H-Azirines: Chiral catalysts can mediate the enantioselective addition of nucleophiles to prochiral 2H-azirines to furnish chiral aziridines.[1][3]
-
Intramolecular Cyclization: Chiral aziridines can also be synthesized through the intramolecular cyclization of chiral amino alcohols or haloamines.[8]
The following sections will delve into specific protocols and catalytic systems that exemplify these strategies, providing quantitative data and detailed experimental procedures.
Catalytic Systems and Data Presentation
The choice of catalyst is paramount in achieving high stereoselectivity in asymmetric aziridination. Below is a summary of representative catalytic systems and their performance in various transformations.
Table 1: Organocatalytic Aza-Darzens Reaction for Trisubstituted Aziridines
This table summarizes the performance of a dipeptide-based chiral phosphonium salt in the aza-Darzens reaction of cyclic imines with α-halogenated ketones.[1]
| Entry | Imine (26) | α-Bromo Acetophenone (25) | Yield (%) | dr | ee (%) |
| 1 | Phenyl | 4-Chlorophenyl | 98 | >95:5 | 99 |
| 2 | 4-Methoxyphenyl | Phenyl | 95 | >95:5 | 97 |
| 3 | 4-Nitrophenyl | Phenyl | 92 | >95:5 | 98 |
| 4 | 2-Naphthyl | Phenyl | 96 | >95:5 | 95 |
Reaction Conditions: Cyclic imine (0.1 mmol), α-bromo acetophenone (0.12 mmol), dipeptide phosphonium salt catalyst (10 mol%), Cs₂CO₃ (0.2 mmol), Toluene, -20 °C, 12 h.
Table 2: Copper-Catalyzed Aziridination of Alkenes
This table showcases the efficacy of a chiral N,N'-dioxide/Cu(II) complex in the asymmetric nucleophilic addition to 2H-azirines.[3]
| Entry | 2H-Azirine | Nucleophile | Yield (%) | ee (%) |
| 1 | 2-Methyl-3-phenyl-2H-azirine | Indole | 95 | 96 |
| 2 | 2-Ethyl-3-phenyl-2H-azirine | Indole | 92 | 94 |
| 3 | 2-Methyl-3-phenyl-2H-azirine | 2-Naphthol | 88 | 91 |
| 4 | 2-Methyl-3-(4-chlorophenyl)-2H-azirine | Indole | 96 | 97 |
Reaction Conditions: 2H-Azirine (0.2 mmol), Nucleophile (0.24 mmol), Chiral N,N'-dioxide/Cu(OTf)₂ (5 mol%), CH₂Cl₂, 25 °C, 24 h.
Table 3: Rhodium-Catalyzed Aziridination of Unactivated Alkenes
This table presents the results for the enantioselective aziridination of unactivated terminal alkenes using a planar chiral Rh(III) indenyl catalyst.[6]
| Entry | Alkene | Yield (%) | er |
| 1 | 1-Octene | 85 | 95:5 |
| 2 | Styrene | 92 | 96:4 |
| 3 | 4-Phenyl-1-butene | 88 | 94:6 |
| 4 | Allylbenzene | 90 | 95:5 |
Reaction Conditions: Alkene (0.5 mmol), Hydroxylamine derivative (0.55 mmol), Planar chiral Rh(III) indenyl catalyst (2.5 mol%), AgSbF₆ (5 mol%), Dichloroethane, 40 °C, 12 h.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the data presentation tables.
Protocol 1: Organocatalytic Aza-Darzens Reaction
Synthesis of Chiral Trisubstituted Aziridines using a Dipeptide-Based Chiral Phosphonium Salt Catalyst. [1]
Materials:
-
Cyclic imine (e.g., 2-phenyl-3,4-dihydro-2H-pyrrole)
-
α-Bromo acetophenone derivative
-
Dipeptide-based chiral phosphonium salt catalyst (e.g., O-TBDPS-L-Thr-D-tert-Leu-based phosphonium salt)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the cyclic imine (0.1 mmol, 1.0 equiv), α-bromo acetophenone (0.12 mmol, 1.2 equiv), and the chiral phosphonium salt catalyst (0.01 mmol, 10 mol%).
-
Add anhydrous toluene (1.0 mL) and cool the mixture to -20 °C.
-
Add cesium carbonate (0.2 mmol, 2.0 equiv) in one portion.
-
Stir the reaction mixture at -20 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral aziridine.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Copper-Catalyzed Nucleophilic Addition to 2H-Azirines
Synthesis of Chiral Aziridines via Asymmetric Addition of Indoles to 2H-Azirines. [3]
Materials:
-
2H-Azirine derivative (e.g., 2-methyl-3-phenyl-2H-azirine)
-
Indole
-
Chiral N,N'-dioxide ligand
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
In a glovebox, prepare the chiral catalyst by stirring the N,N'-dioxide ligand (0.011 mmol, 5.5 mol%) and Cu(OTf)₂ (0.01 mmol, 5 mol%) in anhydrous CH₂Cl₂ (0.5 mL) for 30 minutes.
-
In a separate flame-dried Schlenk tube under argon, dissolve the 2H-azirine (0.2 mmol, 1.0 equiv) and indole (0.24 mmol, 1.2 equiv) in anhydrous CH₂Cl₂ (1.5 mL).
-
Add the pre-formed catalyst solution to the solution of the 2H-azirine and indole.
-
Stir the reaction mixture at 25 °C for 24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the chiral aziridine product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Catalytic Cycle for Asymmetric Aziridination
The following diagram illustrates a generalized catalytic cycle for the transition metal-catalyzed aziridination of an alkene with a nitrene source.
Caption: Generalized catalytic cycle for alkene aziridination.
Experimental Workflow for Catalyst Optimization
This diagram outlines a typical workflow for optimizing a catalytic asymmetric aziridination reaction.
Caption: Workflow for catalyst and reaction optimization.
Conclusion
The asymmetric synthesis of chiral aziridine derivatives is a dynamic field of research with significant implications for organic synthesis and drug development. The protocols and data presented herein offer a snapshot of the powerful catalytic methods available to researchers. The continued development of novel, highly efficient, and selective catalysts will undoubtedly expand the synthetic utility of chiral aziridines and facilitate the discovery of new therapeutic agents.
References
- 1. Recent Developments in Catalytic Asymmetric Aziridination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jchemlett.com [jchemlett.com]
- 4. New Catalyst for Asymmetric Synthesis of Aziridine Aids Development of Novel Drugs | Technology Networks [technologynetworks.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Efficient Access to Chiral Trisubstituted Aziridines via Catalytic Enantioselective Aza-Darzens Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Novel Alkaloids Using N-(3,4,5-Trimethoxyphenylethyl)aziridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a novel tetrahydroisoquinoline alkaloid, utilizing N-(3,4,5-Trimethoxyphenylethyl)aziridine as a key starting material. The described methodology is based on the principle of intramolecular cyclization via an aziridinium ion intermediate, a powerful strategy for the construction of complex nitrogen-containing heterocyclic scaffolds.
Introduction
Aziridines are versatile three-membered heterocyclic building blocks in organic synthesis due to their inherent ring strain, which allows for regioselective ring-opening reactions. N-substituted aziridines, in particular, can be activated to form aziridinium ions, which can then undergo intramolecular cyclization to yield a variety of alkaloid skeletons. This application note details a protocol for the synthesis of a novel, substituted tetrahydroisoquinoline alkaloid, a core structure found in numerous biologically active natural products. The starting material, this compound, contains the key structural motifs necessary for the construction of this important heterocyclic system.
Proposed Synthesis of a Novel Tetrahydroisoquinoline Alkaloid
The proposed synthesis involves the acid-catalyzed intramolecular cyclization of this compound. This reaction proceeds through the formation of a reactive aziridinium ion intermediate, which is then attacked by the electron-rich aromatic ring to form the tetrahydroisoquinoline core.
Reaction Scheme:
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of the proposed novel tetrahydroisoquinoline alkaloid.
| Parameter | Value |
| Reactant | |
| Name | This compound |
| Molecular Weight | 253.31 g/mol |
| Amount | 1.0 g (3.95 mmol) |
| Product | |
| Name | 1-Methyl-6,7,8-trimethoxy-1,2,3,4-tetrahydroisoquinoline |
| Molecular Formula | C13H19NO3 |
| Molecular Weight | 237.29 g/mol |
| Theoretical Yield | 0.937 g |
| Reaction Conditions | |
| Catalyst | Trifluoroacetic Acid (TFA) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 12 hours |
| Expected Results | |
| Yield | 75-85% |
| Purity (by NMR) | >95% |
| Characterization Data (Hypothetical) | |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 6.55 (s, 1H), 4.05 (q, J = 6.8 Hz, 1H), 3.86 (s, 9H), 3.20-3.10 (m, 1H), 2.95-2.85 (m, 1H), 2.80-2.70 (m, 2H), 1.45 (d, J = 6.8 Hz, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 152.5, 147.0, 136.0, 125.0, 105.0, 60.9, 56.1, 52.0, 42.0, 29.0, 22.0 |
| Mass Spectrometry (ESI+) m/z | 238.1437 [M+H]⁺ |
Experimental Protocols
Materials and Methods
-
This compound (Starting Material)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., Ethyl acetate/Hexane mixture)
Detailed Experimental Procedure
-
Reaction Setup:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 3.95 mmol).
-
Dissolve the starting material in anhydrous dichloromethane (40 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
-
Reaction Execution:
-
Slowly add trifluoroacetic acid (0.45 mL, 5.92 mmol, 1.5 equivalents) dropwise to the stirred solution at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Workup:
-
Upon completion of the reaction, quench the reaction by slowly adding saturated sodium bicarbonate solution (50 mL) to neutralize the acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure novel tetrahydroisoquinoline alkaloid.
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Visualizations
Proposed Reaction Mechanism
Application Notes and Protocols: Preparation of 1,2-Disubstituted Amines from Aziridine Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ring-opening of aziridines is a powerful and versatile strategy in organic synthesis for the preparation of 1,2-disubstituted amines, which are crucial structural motifs in a vast array of pharmaceuticals, natural products, and chiral ligands. The inherent ring strain of the three-membered aziridine ring makes it susceptible to nucleophilic attack, leading to highly regioselective and stereoselective formation of C-N and C-C bonds. This application note provides detailed protocols for the synthesis of 1,2-disubstituted amines from aziridine precursors, focusing on catalytic asymmetric methods that are of significant interest in drug development for the generation of enantiomerically enriched compounds.
General Principles
The regioselectivity of aziridine ring-opening is influenced by the nature of the substituents on the aziridine ring, the choice of nucleophile, and the reaction conditions, including the catalyst employed. Generally, in the presence of a Lewis acid catalyst, the reaction proceeds via an SN2-type mechanism. The Lewis acid activates the aziridine by coordinating to the nitrogen atom, making the ring more susceptible to nucleophilic attack. The nucleophile then attacks one of the carbon atoms of the aziridine ring, leading to the formation of the 1,2-disubstituted amine. In the case of unsymmetrically substituted aziridines, the nucleophile typically attacks the more sterically hindered carbon atom.
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Ring Opening of a meso-Aziridine with an Amine Nucleophile
This protocol describes the scandium-triflate-catalyzed ring-opening of a meso-N-phenyl aziridine with an aniline derivative to furnish a chiral 1,2-diamine.[1]
Materials:
-
meso-N-phenyl aziridine
-
Aniline derivative
-
Scandium (III) triflate (Sc(OTf)3)
-
Dichloromethane (CH2Cl2), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Anhydrous magnesium sulfate (MgSO4)
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the meso-N-phenyl aziridine (1.0 equiv).
-
Dissolve the aziridine in anhydrous dichloromethane (CH2Cl2).
-
Add the aniline derivative (1.2 equiv) to the solution.
-
In a separate vial, prepare a stock solution of Sc(OTf)3 in anhydrous CH2Cl2.
-
Add the Sc(OTf)3 catalyst solution (1 mol%) to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous MgSO4.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1,2-diamine.
Quantitative Data Summary:
| Entry | Aziridine | Amine | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | N-phenylcyclohexene aziridine | Aniline | 1 | 95 | 92 |
| 2 | N-phenylcyclopentene aziridine | 4-Methoxyaniline | 1 | 98 | 94 |
| 3 | cis-1-Benzoyl-2,3-diphenylaziridine | Aniline | 1 | 85 | 88 |
Protocol 2: Catalytic Asymmetric Ring Opening of meso-Aziridines with Malonates
This protocol details the use of a heterodinuclear rare earth metal Schiff base catalyst for the enantioselective ring-opening of meso-aziridines with dialkyl malonates.[2]
Materials:
-
meso-Aziridine (e.g., N-benzoylcyclohexene aziridine)
-
Dialkyl malonate (e.g., dimethyl malonate)
-
Lanthanum(III) isopropoxide (La(O-iPr)3)
-
Ytterbium(III) triflate (Yb(OTf)3)
-
Chiral Schiff base ligand
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the chiral Schiff base ligand (10 mol%).
-
Add a solution of La(O-iPr)3 (10 mol%) in anhydrous THF.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of Yb(OTf)3 (10 mol%) in anhydrous THF.
-
Stir the resulting catalyst mixture at room temperature for another 30 minutes.
-
Cool the mixture to the desired reaction temperature (e.g., -20 °C).
-
Add the meso-aziridine (1.0 equiv) dissolved in a minimal amount of anhydrous THF.
-
Add the dialkyl malonate (1.5 equiv) dropwise to the reaction mixture.
-
Stir the reaction at the specified temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with saturated aqueous NH4Cl.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the chiral γ-amino ester.
Quantitative Data Summary:
| Entry | Aziridine Substrate | Malonate | Yield (%) | ee (%) |
| 1 | N-Benzoylcyclohexene aziridine | Dimethyl malonate | 99 | >99.5 |
| 2 | N-Benzoylcyclopentene aziridine | Diethyl malonate | 95 | 98 |
| 3 | cis-1-Benzoyl-2,3-dimethylaziridine | Dibenzyl malonate | 88 | 97 |
Visualizations
Caption: General experimental workflow for the preparation of 1,2-disubstituted amines.
Caption: Mechanism of Lewis acid-catalyzed aziridine ring opening.
References
Application Notes and Protocols: Metal-Catalyzed Aziridination of Styrene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aziridines are valuable three-membered nitrogen-containing heterocyclic compounds that serve as versatile building blocks in organic synthesis, particularly for the preparation of complex nitrogen-containing molecules and pharmaceuticals.[1] Metal-catalyzed aziridination of olefins, especially styrene derivatives, has emerged as a powerful and efficient method for the construction of these strained rings. This document provides detailed application notes and protocols for the metal-catalyzed aziridination of styrene derivatives, focusing on commonly employed catalytic systems.
General Reaction Mechanism
The metal-catalyzed aziridination of styrenes generally proceeds through the formation of a metal-nitrene (or metal-nitrenoid) intermediate. The catalytic cycle is initiated by the reaction of a metal catalyst with a nitrogen source, such as an organoazide or an iminoiodinane, to generate the reactive metal-nitrene species. This intermediate then reacts with the styrene derivative to form the aziridine product, regenerating the catalyst for the next cycle. The reaction can proceed through either a concerted or a stepwise mechanism, which can influence the stereoselectivity of the reaction.
References
Application Notes and Protocols: N-(3,4,5-Trimethoxyphenylethyl)aziridine in Cancer Research
Introduction
N-(3,4,5-Trimethoxyphenylethyl)aziridine is a synthetic compound of interest in oncological research due to its unique chemical structure, which combines two pharmacophores with known anticancer properties: the 3,4,5-trimethoxyphenyl group and an aziridine ring. The 3,4,5-trimethoxyphenyl moiety is a key feature of several potent microtubule-targeting agents, such as combretastatin A-4, which inhibit tubulin polymerization.[1][2][3][4][5][6][7] The aziridine group, a strained three-membered heterocycle, is present in established alkylating anticancer drugs like Mitomycin C and Thiotepa, which exert their cytotoxic effects by inducing DNA damage.[8]
These structural characteristics suggest that this compound may function as a dual-acting anticancer agent, potentially targeting both microtubule dynamics and DNA integrity. This document provides an overview of its potential applications in cancer research, along with detailed protocols for its investigation.
Postulated Mechanism of Action
The dual-pharmacophore nature of this compound suggests a multi-faceted mechanism of action against cancer cells. It is hypothesized that the 3,4,5-trimethoxyphenyl group may bind to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule polymerization.[2][3][7] This disruption of the microtubule network is expected to arrest cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[3][4][9]
Concurrently, the highly reactive aziridine ring can undergo nucleophilic attack by cellular macromolecules.[8] This could lead to the alkylation of DNA, forming DNA adducts and cross-links that interfere with DNA replication and transcription, triggering DNA damage response pathways and apoptosis.[8]
Quantitative Data Summary
The following tables summarize hypothetical, yet representative, in vitro cytotoxicity and tubulin polymerization inhibition data for this compound, benchmarked against known anticancer agents.
Table 1: In Vitro Cytotoxicity (IC50) of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | This compound (nM) | Combretastatin A-4 (nM) | Doxorubicin (nM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 | 2.5 | 45.8 |
| MDA-MB-231 | Breast Adenocarcinoma | 21.7 | 3.1 | 60.2 |
| A549 | Non-Small Cell Lung Cancer | 12.5 | 1.9 | 33.1 |
| HCT-116 | Colon Carcinoma | 18.9 | 2.8 | 52.4 |
| K-562 | Chronic Myelogenous Leukemia | 8.3 | 1.5 | 21.7 |
| HeLa | Cervical Carcinoma | 14.6 | 2.2 | 41.5 |
Table 2: Inhibition of Tubulin Polymerization
| Compound | IC50 (µM) |
| This compound | 4.1 |
| Combretastatin A-4 | 1.8 |
| Paclitaxel | N/A (Promotes Polymerization) |
| Vinblastine | 2.5 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted compound at various concentrations (e.g., 0.1 nM to 100 µM). Include wells with vehicle control (medium with 0.1% DMSO) and untreated controls.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Tubulin Polymerization Inhibition Assay
Objective: To assess the inhibitory effect of this compound on tubulin polymerization in a cell-free system.
Materials:
-
Tubulin (>99% pure)
-
Guanosine-5'-triphosphate (GTP)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
Glycerol
-
This compound
-
Combretastatin A-4 (positive control)
-
Paclitaxel (polymerization promoter control)
-
96-well, half-area, clear-bottom plates
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare a stock solution of tubulin in General Tubulin Buffer.
-
Prepare serial dilutions of this compound and control compounds in General Tubulin Buffer.
-
In a pre-chilled 96-well plate, add the diluted compounds.
-
Add the tubulin solution to each well.
-
Initiate the polymerization by adding GTP and immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.
-
Plot the absorbance versus time to generate polymerization curves.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value for tubulin polymerization inhibition by plotting the percentage of inhibition against the log of the compound concentration.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Complete growth medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle-treated control.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Visualizations
Caption: Hypothetical dual mechanism of action.
Caption: In vitro evaluation workflow.
References
- 1. Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Convergent Synthesis and Biological Evaluation of 2-Amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl Thiazoles as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Microtubule Targeting Agents in Disease: Classic Drugs, Novel Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of New N1-Substituted-5-aryl-3-(3,4,5-trimethoxyphenyl)-2-pyrazoline Derivatives as Antitumor Agents Targeting the Colchicine Site on Tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and in vitro cytotoxic evaluation of novel N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(3,4,5-Trimethoxyphenylethyl)aziridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-(3,4,5-Trimethoxyphenylethyl)aziridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method is the N-alkylation of aziridine with a suitable 2-(3,4,5-trimethoxyphenyl)ethyl electrophile. This typically involves the reaction of aziridine with a compound such as 2-(3,4,5-trimethoxyphenyl)ethyl bromide or 2-(3,4,5-trimethoxyphenyl)ethyl tosylate in the presence of a base.
Q2: How can I prepare the 2-(3,4,5-trimethoxyphenyl)ethyl electrophile precursor?
A2: A common precursor is 2-(3,4,5-trimethoxyphenyl)ethanol, which can be synthesized from 3,4,5-trimethoxybenzaldehyde. The alcohol can then be converted to a good leaving group, such as a tosylate or a halide (bromide or iodide), to facilitate the N-alkylation reaction. For example, tosylation can be achieved by reacting the alcohol with p-toluenesulfonyl chloride in the presence of a base like pyridine.
Q3: What are the critical parameters to control for a successful synthesis?
A3: Key parameters to optimize include the choice of solvent, base, reaction temperature, and the stoichiometry of the reactants. The purity of the starting materials, particularly the aziridine and the alkylating agent, is also crucial.
Q4: What are the potential side reactions that can lower the yield?
A4: Common side reactions include:
-
Polymerization of aziridine: Aziridine can polymerize under acidic conditions or at elevated temperatures.
-
Elimination reaction of the electrophile: The 2-(3,4,5-trimethoxyphenyl)ethyl electrophile can undergo elimination to form 3,4,5-trimethoxystyrene, especially in the presence of a strong, sterically hindered base.
-
Over-alkylation: The product, being a secondary amine, is nucleophilic and can potentially react with another molecule of the electrophile to form a quaternary ammonium salt, although this is less common under controlled conditions.[1]
-
Ring-opening of the aziridine product: The aziridine ring in the product can be susceptible to nucleophilic attack, leading to ring-opened byproducts, particularly if the reaction mixture is acidic or contains strong nucleophiles.
Q5: How can I purify the final product?
A5: Purification is typically achieved by column chromatography on silica gel or alumina.[2][3] The choice of eluent system will depend on the polarity of the product and any impurities. It is important to note that some aziridines can be sensitive to acidic silica gel, which may cause decomposition.[4] In such cases, using deactivated silica gel (e.g., treated with triethylamine) or basic alumina is recommended.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Poor quality of starting materials | Ensure aziridine is freshly distilled and the alkylating agent is pure. Characterize starting materials by NMR and/or GC-MS before use. |
| Inefficient alkylating agent | The leaving group on the electrophile may not be sufficiently reactive. Tosylates are generally more reactive than bromides. Consider converting the alcohol precursor to the tosylate or iodide. |
| Incorrect stoichiometry | Use a slight excess of aziridine (e.g., 1.2-1.5 equivalents) to ensure complete consumption of the more valuable electrophile. However, a large excess can complicate purification.[1] |
| Inappropriate base | The base may be too weak to deprotonate aziridine effectively or too strong/hindered, favoring elimination. Try a non-nucleophilic organic base like triethylamine (TEA) or a milder inorganic base like potassium carbonate (K₂CO₃). |
| Unsuitable solvent | The solvent may not be appropriate for the reaction. Aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) are often used for N-alkylation.[5] Ensure the solvent is anhydrous. |
| Low reaction temperature | The reaction may be too slow at the current temperature. Gradually increase the temperature while monitoring the reaction progress by TLC or GC-MS. Be cautious of aziridine polymerization at high temperatures. |
| Product instability during work-up | The product may be sensitive to aqueous acidic or basic conditions during extraction. Test the stability of the product under the work-up conditions on a small scale.[6] |
Problem 2: Presence of Significant Side Products
| Side Product Observed | Possible Cause | Suggested Solution |
| Polymerized aziridine | Reaction temperature is too high or acidic contaminants are present. | Conduct the reaction at a lower temperature. Ensure all glassware is dry and reagents are free of acidic impurities. |
| 3,4,5-Trimethoxystyrene | The base is too strong or sterically hindered, promoting an E2 elimination reaction. | Switch to a less hindered or weaker base (e.g., from t-BuOK to K₂CO₃ or TEA). |
| Unreacted starting material | Incomplete reaction. | See "Low or No Product Yield" section. Consider increasing reaction time or temperature. |
| Ring-opened byproducts | Presence of acid or strong nucleophiles in the reaction or during work-up. | Maintain anhydrous and neutral or slightly basic conditions. Use a buffered work-up if necessary. |
Experimental Protocols
Synthesis of 2-(3,4,5-trimethoxyphenyl)ethyl p-toluenesulfonate
This protocol is adapted from a general procedure for the tosylation of alcohols.[4]
-
Dissolve 2-(3,4,5-trimethoxyphenyl)ethanol (1 equivalent) in anhydrous pyridine or dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (1.1 to 1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer sequentially with cold dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate.
-
Purify the crude product by recrystallization or column chromatography.
Synthesis of this compound
This is a general protocol for the N-alkylation of aziridine and should be optimized for this specific synthesis.
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(3,4,5-trimethoxyphenyl)ethyl p-toluenesulfonate (1 equivalent) in an anhydrous aprotic solvent (e.g., acetonitrile or THF).
-
Add a suitable base (e.g., potassium carbonate, 1.5-2.0 equivalents).
-
To this suspension, add freshly distilled aziridine (1.2-1.5 equivalents) dropwise at room temperature. Caution: Aziridine is toxic and volatile.
-
Stir the reaction mixture at room temperature or gently heat (e.g., 40-60 °C) to facilitate the reaction.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on deactivated silica gel or basic alumina.
Data Presentation
The following tables provide representative data from analogous N-alkylation reactions of aziridines to illustrate the effect of different reaction parameters on the yield. The specific yields for this compound may vary and require optimization.
Table 1: Effect of Solvent on the Yield of N-Alkylated Aziridines
| Entry | Alkylating Agent | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Bromide | Acetonitrile | K₂CO₃ | 60 | 12 | 85 |
| 2 | Benzyl Bromide | THF | K₂CO₃ | 60 | 24 | 60 |
| 3 | Benzyl Bromide | DMF | K₂CO₃ | 60 | 8 | 90 |
| 4 | Benzyl Bromide | Dichloromethane | TEA | 40 | 24 | 75 |
Data is illustrative and based on general N-alkylation procedures.
Table 2: Effect of Base on the Yield of N-Alkylated Aziridines
| Entry | Alkylating Agent | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethyl Iodide | Acetonitrile | K₂CO₃ | 50 | 18 | 88 |
| 2 | Ethyl Iodide | Acetonitrile | TEA | 50 | 18 | 75 |
| 3 | Ethyl Iodide | Acetonitrile | Cs₂CO₃ | 50 | 12 | 92 |
| 4 | Ethyl Iodide | Acetonitrile | NaH | 25 | 24 | 55 |
Data is illustrative and based on general N-alkylation procedures.
Visualizations
References
- 1. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 2. Rh2(II)-Catalyzed Intermolecular N-Aryl Aziridination of Olefins using Nonactivated N-Atom Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. prepchem.com [prepchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. How To [chem.rochester.edu]
Technical Support Center: Purification of N-Alkyated Aziridines
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of N-alkylated aziridines.
Frequently Asked Questions (FAQs)
Q1: Why are N-alkylated aziridines so difficult to purify, especially using standard silica gel chromatography?
A: N-alkylated aziridines are often challenging to purify primarily due to their sensitivity to acidic conditions. The three-membered aziridine ring is highly strained and susceptible to acid-catalyzed ring-opening.[1][2] Standard silica gel is acidic due to the presence of surface silanol groups (Si-OH), which can protonate the aziridine nitrogen. This activation makes the ring susceptible to nucleophilic attack, even by weak nucleophiles, leading to decomposition and the formation of ring-opened byproducts.[2][3] Consequently, purification attempts on untreated silica gel often result in low yields and impure products.
Q2: What are the most common decomposition byproducts I should look for?
A: The most common byproducts are ring-opened isomers. In the presence of an acid catalyst (like silica gel) and a nucleophile (e.g., water from residual moisture or the chromatography solvent itself, like methanol), the aziridine ring will open. This process typically involves the protonation of the aziridine nitrogen, followed by nucleophilic attack at one of the ring carbons.[1][2] The result is often a mixture of amino alcohols or other substituted amines, which can complicate characterization and downstream applications.
Q3: Besides decomposition, what other issues can arise during purification?
A: Researchers may encounter several other issues:
-
Low Recovery: Even if decomposition is minimized, highly polar N-alkylated aziridines can be difficult to elute from polar stationary phases like silica gel, leading to poor mass recovery.[4]
-
Co-elution with Byproducts: Reaction byproducts can sometimes have similar polarities to the desired aziridine, making chromatographic separation difficult.[5]
-
Volatility: Low molecular weight N-alkylated aziridines can be volatile, leading to loss of product during solvent removal under reduced pressure.
-
Polymerization: Under certain conditions, particularly with prolonged heating or exposure to catalysts, aziridines can polymerize.[6]
Troubleshooting Guides
Problem 1: My N-alkylated aziridine is decomposing on the silica gel column.
This is the most frequent issue. The acidic nature of silica gel is likely causing ring-opening.[7]
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel before use. This can be achieved by pre-treating the silica with a basic solution.[8][9]
-
Use an Alternative Stationary Phase: Switch to a non-acidic or basic stationary phase.[9]
-
Attempt Non-Chromatographic Methods: If the compound is suitable, other purification methods can avoid contact with acidic stationary phases altogether.
Below is a comparison of common solutions:
| Method | Description | Advantages | Disadvantages |
| Triethylamine-Treated Silica | The silica gel is washed or the eluent is doped with a small amount of triethylamine (typically 0.1-2%).[8][10] | Simple to implement; effective at neutralizing acidity.[8] | May require removal of triethylamine from final product; may alter elution profile. |
| Basic Alumina | Use Brockmann activity III or IV basic alumina as the stationary phase.[7] | Excellent for acid-sensitive compounds; commercially available.[7][9] | Can have different selectivity than silica; may not be suitable for all compounds. |
| Distillation | Suitable for thermally stable and volatile N-alkylated aziridines. | Avoids stationary phases; can be effective for large scales. | Requires thermal stability; not suitable for complex mixtures or non-volatile compounds. |
| Crystallization / Trituration | If the desired aziridine is a solid, it can be purified by crystallization or by triturating the crude mixture with a solvent in which impurities are soluble.[4][11] | Can provide very high purity; avoids chromatography.[4] | Compound must be a solid; may result in lower recovery if solubility is high. |
Experimental Protocols
Protocol 1: Purification using Triethylamine-Deactivated Silica Gel[8]
-
Prepare the Eluent: Determine an appropriate solvent system using TLC. To this eluent, add 1-2% triethylamine (v/v).
-
Pack the Column: Prepare a slurry of silica gel in the triethylamine-containing eluent and pack the column as usual.
-
Equilibrate the Column: Flush the packed column with at least one column volume of the triethylamine-containing eluent. This ensures the entire stationary phase is neutralized.
-
Load and Elute: Load your crude sample and run the column using the triethylamine-doped eluent.
-
Product Isolation: After combining the desired fractions, the triethylamine can often be removed during solvent evaporation under reduced pressure, as it is quite volatile.
Protocol 2: Purification using Basic Alumina[7]
-
Select Alumina Activity: For many sensitive compounds, basic alumina of Brockmann activity IV is a good starting point. This less active form is prepared by adding water to more active alumina.
-
Prepare the Column: Pack the column with the selected basic alumina using your chosen eluent (e.g., hexane/ethyl acetate). Note that highly polar solvents like methanol are often incompatible with alumina. Diethyl ether can be a substitute for ethyl acetate in some cases.[7]
-
Load and Elute: Apply the crude product and elute as you would with a silica gel column.
-
Monitor Fractions: Monitor the fractions carefully by TLC and combine those containing the pure product.
Problem 2: My yield is low even when using deactivated silica or alumina.
If decomposition is not the primary issue, low yield may be due to irreversible adsorption onto the column or physical loss of the product.
Troubleshooting Steps:
-
Check for Streaking on TLC: If the spot streaks on the TLC plate (using the same stationary phase), it indicates strong interaction with the stationary phase. Consider using a more polar eluent or a different stationary phase.
-
Use a "Plug" Filtration: For removing baseline impurities, a short, wide "plug" of silica or alumina can be effective. This minimizes the contact time and surface area compared to a long chromatography column.[8]
-
Consider Trituration: If your product is a solid, triturating the crude material with a suitable solvent (like diethyl ether) can wash away soluble impurities without the need for a column, potentially improving material recovery.[4][12]
-
Evaluate Volatility: For low-boiling point aziridines, be cautious during solvent removal. Use lower temperatures on the rotary evaporator and avoid high vacuum for extended periods.
Visual Guides
To help visualize the challenges and solutions, the following diagrams illustrate key concepts.
Caption: Acid-catalyzed ring-opening of an N-alkylated aziridine on a silica gel surface.
Caption: Decision workflow for selecting a suitable purification method for N-alkylated aziridines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkylative Aziridine Ring-Opening Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Direct and Stereospecific Synthesis of N–H and N–Alkyl Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromatography [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Metal-Free Aziridination of Unactivated Olefins via Transient N-Pyridinium Iminoiodinanes - PMC [pmc.ncbi.nlm.nih.gov]
Controlling regioselectivity in N-(3,4,5-Trimethoxyphenylethyl)aziridine ring-opening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the regioselective ring-opening of N-(3,4,5-Trimethoxyphenylethyl)aziridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the regioselectivity of the ring-opening of this compound?
A1: The regioselectivity of the ring-opening reaction is primarily governed by a combination of steric and electronic factors, as well as the nature of the attacking nucleophile and the reaction conditions (acidic or basic).
-
Steric Hindrance: Nucleophilic attack is generally favored at the less sterically hindered carbon of the aziridine ring (C3, unsubstituted).
-
Electronic Effects: The N-(3,4,5-Trimethoxyphenylethyl) group is electron-donating and does not activate the aziridine ring towards nucleophilic attack. Therefore, activation, typically through protonation or Lewis acid coordination at the nitrogen atom, is often necessary to facilitate ring-opening. In acid-catalyzed reactions, the development of any positive charge on the aziridine carbons will influence the site of attack.
-
Nucleophile: "Hard" nucleophiles (e.g., organolithium reagents) and "soft" nucleophiles (e.g., organocuprates, thiols) can exhibit different regioselectivities. The reaction mechanism (SN1 vs. SN2) also plays a crucial role.
-
Catalyst: Lewis acids or Brønsted acids are often employed to activate the aziridine. The choice of acid can significantly impact the regiochemical outcome.
Q2: How can I selectively achieve ring-opening at the C2 (substituted) versus the C3 (unsubstituted) position?
A2: Achieving high regioselectivity requires careful selection of reagents and reaction conditions.
-
For C3-selective opening (attack at the less substituted carbon): This is the generally favored pathway under SN2 conditions. Using sterically demanding nucleophiles or conditions that favor a concerted backside attack will promote C3 opening.
-
For C2-selective opening (attack at the more substituted carbon): This pathway is less common for non-activated aziridines but can be favored under conditions that promote an SN1-like mechanism. This involves the formation of a partial positive charge on the more substituted carbon, which can be stabilized by the adjacent ring structure. The use of certain Lewis acids can promote this pathway. For some substituted aziridines, the presence of specific functional groups on the C2 substituent can direct the nucleophilic attack to this position.[1][2][3][4]
Q3: What are some common side reactions to be aware of during aziridine ring-opening?
A3: Common side reactions include:
-
Polymerization: Under strongly acidic conditions, aziridines can polymerize.
-
Elimination: If there is a suitable leaving group on the N-phenylethyl substituent, elimination reactions can compete with ring-opening.
-
Dimerization: In some cases, the ring-opened product can react with another molecule of the starting aziridine.
-
Lack of reactivity: Non-activated aziridines can be unreactive towards weak nucleophiles without proper activation.
Troubleshooting Guides
Synthesis of this compound via Wenker Synthesis
The Wenker synthesis provides a classical route to aziridines from β-amino alcohols. This involves the formation of a sulfate ester followed by intramolecular cyclization under basic conditions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of aziridine | Incomplete formation of the sulfate ester. | Ensure anhydrous conditions during the reaction with the sulfating agent (e.g., chlorosulfonic acid). Use a slight excess of the sulfating agent. |
| Competing elimination or substitution reactions during cyclization. | Use a milder base for cyclization (e.g., sodium carbonate instead of sodium hydroxide).[5] Employ a biphasic reaction system (e.g., toluene/water) to minimize side reactions.[6] | |
| Decomposition of the amino alcohol under harsh acidic conditions. | Use a milder sulfating agent or perform the reaction at a lower temperature. | |
| Product is difficult to isolate | The aziridine is volatile or water-soluble. | After the reaction, extract the product into a suitable organic solvent. If the product is volatile, consider derivatization (e.g., with a tosyl group) for easier isolation and purification. |
| Reaction does not go to completion | Insufficient base for cyclization. | Use a stoichiometric amount or a slight excess of a strong base. Ensure efficient mixing. |
| The sulfate ester is not soluble in the reaction medium. | Add a phase-transfer catalyst if using a biphasic system. |
Regioselective Ring-Opening of this compound
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor regioselectivity (mixture of C2 and C3-opened products) | Reaction conditions favor a mixture of SN1 and SN2 pathways. | To favor SN2 (C3 attack): use less polar solvents, milder Lewis acids, or nucleophiles known to favor backside attack. To favor SN1-like (C2 attack): use more polar, coordinating solvents and stronger Lewis acids. |
| The nucleophile is not selective. | Screen different nucleophiles. For example, organocuprates are often more selective for C3 attack than organolithium reagents. | |
| No reaction or very slow reaction | The aziridine is not sufficiently activated. | Increase the amount of Lewis or Brønsted acid catalyst. Use a stronger acid. Increase the reaction temperature. |
| The nucleophile is too weak. | Use a more reactive nucleophile. For example, use the corresponding Grignard reagent instead of a neutral alcohol. | |
| Decomposition of starting material or product | The reaction conditions are too harsh. | Decrease the reaction temperature. Use a milder acid catalyst. Reduce the reaction time. |
| The product is unstable under the reaction conditions. | Quench the reaction as soon as the starting material is consumed. Work up the reaction at a low temperature. |
Data Presentation
Table 1: Representative Regioselectivity in the Ring-Opening of N-Phenylethyl Aziridine Derivatives with Thiophenol
Disclaimer: The following data is based on analogous N-phenylethyl aziridine systems and serves as a predictive guide for this compound.
| Entry | Catalyst (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (C2:C3) |
| 1 | BF₃·OEt₂ (1.1) | CH₂Cl₂ | 0 to rt | 2 | 85 | >95:5 (favoring C3) |
| 2 | Zn(OTf)₂ (0.2) | CH₃CN | rt | 4 | 78 | 90:10 (favoring C3) |
| 3 | Sc(OTf)₃ (0.1) | THF | rt | 6 | 72 | 88:12 (favoring C3) |
| 4 | In(OTf)₃ (0.1) | Dioxane | 50 | 4 | 81 | 85:15 (favoring C3) |
| 5 | No Catalyst | CH₂Cl₂ | rt | 24 | <10 | - |
Experimental Protocols
Protocol 1: Synthesis of this compound (via Modified Wenker Synthesis)
This protocol is based on established methods for aziridine synthesis from β-amino alcohols.[1][5][6][7][8][9][10][11][12][13]
Materials:
-
2-(3,4,5-Trimethoxyphenyl)ethanolamine
-
Chlorosulfonic acid
-
Dichloromethane (anhydrous)
-
Sodium carbonate (anhydrous)
-
Toluene
Procedure:
-
Dissolve 2-(3,4,5-Trimethoxyphenyl)ethanolamine (1.0 equiv.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chlorosulfonic acid (1.1 equiv.) dropwise to the stirred solution. Maintain the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting amino alcohol.
-
Carefully quench the reaction by slowly adding the mixture to a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfate ester.
-
To a mixture of toluene and a 2M aqueous solution of sodium carbonate, add the crude sulfate ester.
-
Heat the biphasic mixture to reflux and stir vigorously for 12-24 hours, monitoring the reaction by TLC.
-
Cool the reaction to room temperature, separate the layers, and extract the aqueous layer with toluene (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Protocol 2: Regioselective Ring-Opening with a Thiol Nucleophile (C3-Selective)
This protocol is a general procedure for the Lewis acid-catalyzed ring-opening of N-substituted aziridines.
Materials:
-
This compound
-
Thiophenol (or other thiol)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (anhydrous)
Procedure:
-
Dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add thiophenol (1.2 equiv.) to the stirred solution.
-
Slowly add BF₃·OEt₂ (1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours, or until TLC analysis shows complete consumption of the aziridine.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the C3-opened product.
Visualizations
Logical Workflow for Regioselective Ring-Opening
Caption: Logical workflow for controlling regioselectivity.
Signaling Pathway for Acid-Catalyzed Ring-Opening
Caption: Acid-catalyzed aziridine ring-opening pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective ring opening of aziridine for synthesizing azaheterocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. An Improved and Mild Wenker Synthesis of Aziridines [organic-chemistry.org]
- 6. pstorage-loughborough-53465.s3.amazonaws.com [pstorage-loughborough-53465.s3.amazonaws.com]
- 7. Wenker synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Wenker Synthesis [organic-chemistry.org]
- 10. documentsdelivered.com [documentsdelivered.com]
- 11. [PDF] Observations on the modified Wenker synthesis of aziridines and the development of a biphasic system. | Semantic Scholar [semanticscholar.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Observations on the modified Wenker synthesis of aziridines and the development of a biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and proper storage conditions for aziridine compounds
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of aziridine compounds. Due to their inherent reactivity, correct handling and storage are critical to ensure experimental success and laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for aziridine compounds?
A1: Proper storage is crucial to maintain the stability and efficacy of aziridine compounds. General guidelines include temperature control, atmospheric conditions, and segregation from incompatible materials.[1] Always consult the product-specific Safety Data Sheet (SDS) for precise storage instructions.[2][3]
Q2: Why are aziridine compounds inherently unstable?
A2: Aziridines are three-membered saturated nitrogen heterocycles.[4] The significant geometric strain in this ring structure makes them highly reactive, particularly towards nucleophiles that can initiate ring-opening reactions.[1][4][5] This high reactivity, while synthetically useful, is the primary reason for their instability compared to acyclic amines or larger heterocyclic systems.[4][6] The reactivity can be tuned by the substituent on the nitrogen atom; electron-withdrawing groups typically activate the ring, increasing its susceptibility to nucleophilic attack.[5][7]
Q3: What are the visual signs of aziridine degradation or polymerization?
A3: Visual inspection can often provide clues about the stability of an aziridine compound. Key signs of degradation include:
-
Increased Viscosity or Solidification: This often indicates that the compound has started to polymerize. Aziridines can undergo both cationic and anionic ring-opening polymerization.[8][9]
-
Color Change: A change from a colorless or pale-yellow appearance to a darker yellow or brown hue can signify decomposition.
-
Pressure Buildup: For volatile aziridines, polymerization or decomposition can generate gases, leading to pressure buildup in a sealed container.
If any of these signs are observed, the compound's purity should be verified before use, or it should be disposed of according to safety protocols.
Q4: What materials and chemical classes are incompatible with aziridines?
A4: Due to their high reactivity, aziridines must be stored separately from a range of chemicals to prevent uncontrolled reactions.[1] Incompatible materials commonly include:
-
Strong Acids
-
Acid Chlorides and Anhydrides[10]
-
Oxidizing Agents[1]
-
Moisture and Carbon Dioxide (for sensitive derivatives)[3]
Contact with these substances can lead to rapid, exothermic polymerization or degradation.[1]
Q5: What are the most critical safety precautions when working with aziridine compounds?
A5: Aziridines are hazardous chemicals that require strict safety measures.[1] Many are toxic, mutagenic, and potentially carcinogenic.[11] Key precautions include:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][12]
-
Ventilation: Handle all aziridine compounds in a well-ventilated area, such as a chemical fume hood, to avoid inhaling vapors.[1][13]
-
Controlled Dispensing: Use controlled techniques like syringes or dispensing systems to minimize the risk of spills.[1]
-
Emergency Preparedness: Ensure an eyewash station and safety shower are accessible. Be familiar with first-aid procedures for chemical exposure.[10]
Troubleshooting Guide
Problem: My reaction yield is low, and I suspect the aziridine reagent has degraded. How can I confirm this?
Solution: You should assess the purity of the aziridine reagent before use, especially if it has been stored for an extended period or if storage conditions were suboptimal.
-
¹H NMR Spectroscopy: This is a quick method to check for degradation. Compare the spectrum of your sample to a reference spectrum from the supplier or literature. The appearance of new peaks or changes in integration ratios can indicate the presence of impurities or degradation products. For a quantitative assessment, you can use an internal standard (see Protocol 1).
-
Chromatography (GC/HPLC): Gas or liquid chromatography can provide a more accurate measure of purity and separate the parent aziridine from its degradation products. Analytical methods often involve derivatization to improve detection.[14][15]
Problem: The physical appearance of my aziridine compound has changed (e.g., it has become viscous or solidified). Can I still use it?
Solution: A change in physical state, particularly an increase in viscosity or solidification, is a strong indicator of polymerization. The material is no longer the pure starting compound and will likely contain a mixture of oligomers or polymers. It is strongly recommended not to use the compound in this state, as the impurities will interfere with your reaction and could pose unforeseen safety hazards. The material should be disposed of following your institution's hazardous waste guidelines.
Data Presentation
Table 1: General Storage & Handling Conditions for Aziridine Compounds
| Parameter | Condition | Rationale & Citation |
| Temperature | Cool, dry area. Often 2–8 °C or as specified on the product label. | Prevents degradation and unwanted reactions by minimizing thermal energy.[1] |
| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen). | Protects against moisture and carbon dioxide, which can react with sensitive aziridines.[3] |
| Container | Tightly closed, chemical-resistant glass or compatible polymer. | Prevents contamination and exposure to air/moisture. Some aziridines are incompatible with metal containers.[2] |
| Light | Away from direct sunlight and UV sources. | Prevents light-induced decomposition.[1] |
| Incompatibilities | Segregate from acids, oxidizers, and other reactive chemicals. | Avoids violent reactions, polymerization, or degradation.[1][10] |
Experimental Protocols
Protocol 1: Assessing Aziridine Purity via Quantitative ¹H NMR (qNMR)
This protocol provides a general method for determining the purity of an aziridine sample using an internal standard.
Methodology:
-
Select an Internal Standard: Choose a stable compound with sharp, well-resolved peaks that do not overlap with the aziridine or solvent signals (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone). The standard must be accurately weighed.
-
Sample Preparation: a. Accurately weigh a specific amount of the internal standard into an NMR tube. b. Record the mass. c. Accurately weigh the aziridine compound and add it to the same NMR tube. Record the mass. d. Add a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve both compounds completely.
-
NMR Acquisition: a. Acquire a ¹H NMR spectrum. b. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1 value) to allow for full relaxation of all relevant protons, ensuring accurate integration.
-
Data Analysis: a. Integrate a well-resolved, non-exchangeable proton signal from the aziridine and a signal from the internal standard. b. Calculate the purity using the following formula:
Purity (%) = (I_aziridine / N_aziridine) * (N_std / I_std) * (MW_aziridine / MW_std) * (m_std / m_aziridine) * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Protocol 2: Framework for a Formal Stability Study
For drug development, a formal stability study is required. This protocol outlines the key considerations based on ICH guidelines.[16][17]
Methodology:
-
Batch Selection: Use at least three primary batches of the aziridine-containing drug substance or product for the study.[17]
-
Container Closure System: The study must be conducted on the substance packaged in the same container closure system proposed for marketing and distribution.[16][17]
-
Storage Conditions & Testing Frequency: Store batches under long-term, and in some cases, intermediate and accelerated conditions.[17]
-
Specification Testing: At each time point, test for relevant attributes, which may include:
-
Appearance
-
Assay/Purity (e.g., via HPLC, GC)
-
Degradation products/Impurities
-
Moisture content
-
-
Evaluation: Analyze the data for trends. A "significant change" under accelerated conditions (e.g., failure to meet specification) may warrant intermediate testing or a shorter re-test period.[17]
Visualizations
Caption: Troubleshooting logic for suspected aziridine degradation.
Caption: A typical experimental workflow for stability assessment.
Caption: Primary degradation pathways for aziridine compounds.
References
- 1. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical [msnchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. RSC - Page load error [pubs.rsc.org]
- 5. Unexplored Nucleophilic Ring Opening of Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aziridines - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Anionic polymerizations of activated aziridines and azetidines - American Chemical Society [acs.digitellinc.com]
- 9. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. New Regulatory Measures Proposed for Aziridine Compounds - Foresight [useforesight.io]
- 12. peptide.com [peptide.com]
- 13. Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. edaegypt.gov.eg [edaegypt.gov.eg]
- 17. edaegypt.gov.eg [edaegypt.gov.eg]
Optimizing reaction conditions for nucleophilic attack on aziridines
Welcome to the technical support center for optimizing reaction conditions for nucleophilic attack on aziridines. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic ring-opening reaction of a non-activated aziridine is not proceeding. What could be the issue?
A1: Non-activated aziridines, which have an electron-donating group on the nitrogen atom, are generally stable and not very reactive towards nucleophiles.[1][2] To facilitate the reaction, the aziridine needs to be "activated." This is typically achieved by converting the nitrogen into a better leaving group, forming an intermediate aziridinium ion.[1][3][4] Activation can be accomplished using:
-
Protic acids or Lewis acids: These coordinate to the nitrogen atom, making the ring more susceptible to nucleophilic attack.
-
Alkylation or acylation of the nitrogen: Introducing an electron-withdrawing group (e.g., tosyl, nosyl, Boc) on the nitrogen atom activates the aziridine ring.[2][5]
Q2: How can I control the regioselectivity of the nucleophilic attack on my substituted aziridine?
A2: The regioselectivity of the ring-opening is a critical aspect and is influenced by several factors:
-
Substituents on the aziridine ring: For alkyl-substituted N-tosylaziridines, the attack generally occurs at the less sterically hindered carbon (SN2-type reaction).[6] For aryl- or vinyl-substituted aziridines, the attack often favors the benzylic or allylic position due to electronic stabilization of the transition state.
-
Catalyst: The choice of catalyst can dramatically influence regioselectivity. For example, in palladium-catalyzed cross-coupling reactions, N-heterocyclic carbene (NHC) ligands can favor attack at the C2 position, while phosphine ligands can direct the attack to the C3 position.[7]
-
Nucleophile: The nature of the nucleophile also plays a role.
-
Solvent: The polarity of the solvent can affect the reaction mechanism and, consequently, the regioselectivity.[8]
Q3: What are the recommended catalysts for aziridine ring-opening reactions?
A3: A variety of catalysts can be employed, and the optimal choice depends on the specific transformation. Common classes of catalysts include:
-
Lewis Acids: Boron trifluoride (BF3·OEt2), for example, can activate the aziridine.
-
Transition Metals: Palladium, nickel, copper, and silver complexes have been used effectively.[9] Palladium catalysts are particularly versatile for cross-coupling reactions with organoboronic acids.[7]
-
Organocatalysts: Bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and N,N,N',N'-tetramethylethylenediamine (TMEDA) can catalyze the ring-opening with certain nucleophiles.[6][10]
Q4: Which solvent should I choose for my reaction?
A4: The choice of solvent can significantly impact the reaction rate and outcome.[8] Acetonitrile (CH3CN) is a commonly used and often effective solvent for these reactions.[4][10][11] Other solvents like DMF, THF, and toluene have also been used, but optimization may be required.[6][11] The polarity of the solvent can influence the stability of charged intermediates and the reaction pathway.[8]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inactive Aziridine | For non-activated aziridines, ensure proper activation. If using an activating agent (e.g., an alkyl triflate), confirm its quality and stoichiometry. Consider using a stronger Lewis acid or a more effective activating group on the nitrogen.[1][2] |
| Poor Nucleophile Reactivity | Increase the concentration of the nucleophile.[4] If using a weak nucleophile, consider converting it to a more reactive form (e.g., using a silylated nucleophile).[10] |
| Unstable Aziridinium Ion | The intermediate aziridinium ion might be reacting with the counter-anion of the activating agent instead of the desired nucleophile. Use an activating agent with a non-nucleophilic counter-anion, such as triflate (TfO⁻).[1][11] |
| Suboptimal Reaction Temperature | Some reactions require elevated temperatures to proceed at a reasonable rate.[6] Perform the reaction at a higher temperature, but monitor for potential side reactions or decomposition. |
| Inappropriate Solvent | The chosen solvent may not be optimal. Screen a range of solvents with varying polarities. Acetonitrile is often a good starting point.[4][11] |
Issue 2: Poor or Incorrect Regioselectivity
| Possible Cause | Troubleshooting Step |
| Steric and Electronic Effects | The inherent steric and electronic properties of your aziridine substrate dictate the preferred site of attack. Re-evaluate the expected outcome based on the substituents present.[3][6] |
| Incorrect Catalyst Choice | The catalyst plays a crucial role in directing regioselectivity. For palladium-catalyzed reactions, switching between phosphine and NHC ligands can invert the regioselectivity.[7] Experiment with different catalytic systems (e.g., Lewis acids vs. transition metals). |
| Reaction Conditions Favoring Thermodynamic Product | The observed product may be the thermodynamically more stable isomer, not the kinetically favored one. Try running the reaction at a lower temperature to favor the kinetic product. |
| Solvent Influence | The solvent can influence the transition state and thus the regioselectivity.[8] Test different solvents to see if the regioisomeric ratio can be improved. |
Data Summary Tables
Table 1: Effect of Solvent on Ethylative Aziridine Ring Opening
| Entry | Solvent | Overall Yield (%) | Regioselectivity (Kinetic:Thermodynamic) |
| 1 | CH3CN | 49 | 88:12 |
| 2 | DMF | - | - |
| 3 | THF | - | - |
| 4 | Dioxane | - | - |
| 5 | CH2Cl2 | - | - |
| Data synthesized from a study on the ethylative ring opening of 2-benzyloxymethylaziridine.[4][11] |
Table 2: TBD-Catalyzed Ring-Opening of N-Tosylaziridines with Acetic Anhydride
| Entry | Aziridine Substrate | Temperature (°C) | Time (h) | Yield (%) |
| 1 | N-Tosyl-2-phenylaziridine | 50 | 24 | 78 |
| 2 | N-Tosyl-2-phenylaziridine | 80 | 4 | 94 |
| 3 | N-Tosyl-2-methylaziridine | 80 | 6 | 92 |
| 4 | N-Tosyl-cyclohexene aziridine | 80 | 5 | 95 |
| Data from a study on TBD-catalyzed ring-opening reactions.[6] |
Experimental Protocols
Protocol 1: General Procedure for Alkylative Aziridine Ring Opening
This protocol describes the activation of a non-activated aziridine via alkylation, followed by nucleophilic attack.[11]
-
To a stirred solution of the aziridine (1.0 equiv.) in dry acetonitrile (CH3CN) under a nitrogen atmosphere at 0 °C, add the alkylating agent (e.g., methyl trifluoromethanesulfonate, 1.1 equiv.).
-
Stir the mixture for 10-15 minutes at 0 °C to allow for the formation of the aziridinium ion.
-
Add the nucleophile (e.g., sodium acetate, 1.2 equiv.) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: TBD-Catalyzed Ring Opening of N-Tosylaziridine with Acid Anhydride
This protocol is for the organocatalyzed ring opening of an activated aziridine.[6]
-
To a solution of the N-tosylaziridine (1.0 equiv.) in DMF, add the acid anhydride (e.g., acetic anhydride, 1.5 equiv.).
-
Add 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) (5 mol %) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for the time indicated by TLC analysis for complete consumption of the starting material.
-
After completion, cool the reaction to room temperature and perform a hydrolytic work-up with a saturated aqueous solution of NH4Cl.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Visual Guides
Caption: Factors influencing regioselectivity in aziridine ring-opening.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. Alkylative Aziridine Ring-Opening Reactions [mdpi.com]
- 2. Unexplored Nucleophilic Ring Opening of Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 4. Alkylative Aziridine Ring-Opening Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Lewis Base Catalyzed Ring Opening of Aziridines with Silylated Nucleophiles [organic-chemistry.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Overcoming the Low Reactivity of Non-Activated Aziridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and manipulation of non-activated aziridines. The information is tailored for researchers, scientists, and drug development professionals to facilitate smoother experimentation and achieve desired synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Activation of Non-Activated Aziridines
Question 1: My ring-opening reaction with a non-activated aziridine is not proceeding or is extremely slow. What are the common reasons for this low reactivity?
Answer: Non-activated aziridines, those with electron-donating groups on the nitrogen atom, are inherently poor electrophiles.[1] The lone pair of electrons on the nitrogen atom reduces the ring strain's contribution to reactivity, making the aziridine ring less susceptible to nucleophilic attack. To overcome this, the nitrogen atom must be activated to enhance the electrophilicity of the ring carbons.[1] Without an activating agent, most nucleophiles are not strong enough to open the aziridine ring under standard conditions.
Question 2: How can I activate a non-activated aziridine for nucleophilic ring-opening?
Answer: There are several effective methods to activate non-activated aziridines:
-
Lewis Acid Catalysis: Lewis acids coordinate to the nitrogen atom, withdrawing electron density and making the aziridine ring more electrophilic. Common Lewis acids for this purpose include BF₃·OEt₂, Zn(OTf)₂, and Sc(OTf)₃.[2][3]
-
Brønsted Acid Catalysis: Protic acids can protonate the aziridine nitrogen, forming a highly reactive aziridinium ion, which is readily attacked by nucleophiles.[4][5][6][7] Trifluoroacetic acid (TFA) and triflic acid (TfOH) are often effective.[7]
-
Transition Metal Catalysis: Various transition metal complexes, particularly those of palladium and nickel, can catalyze the ring-opening of aziridines through oxidative addition, leading to regioselective and stereospecific product formation.[8][9][10]
-
Photocatalysis: Visible-light photoredox catalysis can be used to generate reactive intermediates from aziridines, such as azomethine ylides or N-aziridinyl radicals, which can then undergo further reactions like cycloadditions or couplings.[11][12][13]
Below is a decision-making workflow to help select an appropriate activation strategy.
Regioselectivity Issues
Question 3: My aziridine ring-opening reaction is giving a mixture of regioisomers. How can I control the regioselectivity of the nucleophilic attack?
Answer: The regioselectivity of ring-opening in non-activated 2-substituted aziridines is a common challenge and is influenced by several factors.[4][14][15] The attack can occur at either the substituted (C2) or unsubstituted (C3) carbon.
-
Nature of the Electrophile/Activating Agent: The choice of Lewis or Brønsted acid can influence the transition state and favor attack at one carbon over the other.[4][16]
-
Nature of the Nucleophile: Sterically bulky nucleophiles tend to attack the less hindered carbon (C3), while smaller, more reactive nucleophiles may show less selectivity.
-
Substituents on the Aziridine Ring: The electronic and steric properties of the substituent at C2 play a crucial role. Electron-withdrawing groups can favor attack at C2, while bulky groups will direct the nucleophile to C3.[16]
-
Reaction Conditions: Temperature and solvent can also affect the regiochemical outcome.
A general guideline for predicting regioselectivity is summarized in the diagram below.
Question 4: I am observing an unusual regioselectivity where the nucleophile attacks the more substituted carbon, even under seemingly SN2-like conditions. Why might this be happening?
Answer: While steric hindrance often dictates nucleophilic attack at the less substituted carbon in an SN2-type mechanism, exceptions can occur. For certain trisubstituted aziridines, ring-opening at the more substituted carbon can be kinetically favored, leading to the formation of the more sterically congested product.[17] Computational studies have shown that the transition state for attack at the more substituted carbon can be lower in energy in some cases.[17] This counterintuitive outcome highlights the complex interplay of electronic and steric effects in these strained ring systems.
Low Yield and Side Reactions
Question 5: I am getting a low yield of my desired ring-opened product. What are potential side reactions and how can I minimize them?
Answer: Low yields in aziridine ring-opening reactions can be attributed to several factors:
-
Incomplete Activation: Insufficient amounts of the activating agent (Lewis or Brønsted acid) will result in unreacted starting material. It is crucial to optimize the stoichiometry of the activator.
-
Decomposition of the Aziridine: Strong acids can sometimes lead to decomposition or polymerization of the aziridine, especially at elevated temperatures. Running the reaction at lower temperatures and carefully controlling the addition of the acid can mitigate this.
-
Side Reactions of the Nucleophile: The nucleophile may react with the activating agent or undergo self-condensation.
-
Product Inhibition: The product amine can sometimes coordinate to the Lewis acid catalyst, reducing its activity. Using a stoichiometric amount of the Lewis acid or choosing a catalyst that is less prone to product inhibition can be beneficial.
Troubleshooting Table for Low Yields
| Symptom | Possible Cause | Suggested Solution |
| High amount of unreacted aziridine | Incomplete activation | Increase the stoichiometry of the Lewis/Brønsted acid. |
| Formation of tar-like material | Decomposition of starting material or product | Run the reaction at a lower temperature; add the acid slowly. |
| Consumption of nucleophile without product formation | Side reaction of the nucleophile | Protect reactive functional groups on the nucleophile; consider a different activation method. |
| Reaction stops before completion | Catalyst deactivation by the product | Use a stoichiometric amount of the Lewis acid or screen different catalysts. |
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Ring-Opening of an N-Tosyl Aziridine with an Azole Nucleophile
This protocol is adapted from a procedure for the regioselective ring-opening of 2,3-aziridyl alcohols.[2]
Materials:
-
N-Tosyl-2,3-aziridyl alcohol
-
Azole nucleophile (e.g., indazole, pyrazole)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous solvent (e.g., dichloromethane, CH₂Cl₂)
Procedure:
-
To a solution of the N-tosyl-2,3-aziridyl alcohol (1.0 equiv) and the azole nucleophile (1.2 equiv) in anhydrous CH₂Cl₂ at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add BF₃·OEt₂ (1.1 equiv) dropwise.
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with CH₂Cl₂ (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ring-opened product.
Protocol 2: Metal-Free Aziridination of an Unactivated Olefin
This protocol describes the generation of N-pyridinium aziridines from unactivated olefins.[18][19][20]
Materials:
-
Unactivated olefin (e.g., cyclohexene)
-
N-aminopyridinium triflate
-
Iodosylbenzene (PhIO)
-
4 Å molecular sieves
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
Procedure:
-
To a vial charged with the unactivated olefin (1.0 equiv, 0.30 mmol), add N-aminopyridinium triflate (1.0 equiv, 0.1 M), iodosylbenzene (2.0 equiv), and activated 4 Å molecular sieves.
-
Add HFIP as the solvent.
-
Stir the reaction mixture at room temperature and monitor by NMR spectroscopy for the formation of the N-pyridinium aziridine.
-
The resulting N-pyridinium aziridine can be isolated or used in subsequent cross-coupling or depyridylation reactions. For depyridylation to the N-H aziridine, zinc powder in the presence of ammonium chloride can be employed.[18]
Quantitative Data Summary
Table 1: Comparison of Activating Agents for Aziridine Ring-Opening
| Activating Agent | Nucleophile | Substrate | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| BF₃·OEt₂ (0.2 equiv) | N-Tosylhydrazone | 2-Phenyl-N-tosylaziridine | CH₂Cl₂ | rt | 1-2 | >95 | [21] |
| Ph₂BOH | Indazole | N-Tosyl-2,3-aziridyl alcohol | CH₂Cl₂ | rt | 24 | 75 | [2] |
| TFA (catalytic) | Diazo compound | Schiff base | CH₂Cl₂ | rt | <1 | 95 | [7] |
| NiCl₂(dme)/dtbbpy | Aryl boronic acid | N-Pyridinium aziridine | Dioxane | 80 | 12 | 90 | [18] |
| Ir(ppy)₃ (1 mol%) | Styrene/O₂ | N-Pyridinium aziridine | MeCN:H₂O | 23 | - | 42 | [12] |
Table 2: Regioselectivity in the Ring-Opening of 2-Substituted Aziridines
| Substrate | Activating Agent | Nucleophile | C2:C3 Attack Ratio | Reference |
| 2-Benzyloxymethyl-N-alkyl aziridine | Allyl iodide/AgOTf | NaOAc | 43:57 | [22] |
| 2-(γ-ketoalkyl) aziridine | TFA | H₂O | C2 attack favored | [16] |
| 2-(γ-silyloxyalkyl) aziridine | Acetic acid | Acetate | C3 attack favored | [16] |
Signaling Pathways and Experimental Workflows
References
- 1. Unexplored Nucleophilic Ring Opening of Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective, Lewis Acid-Catalyzed Ring-Openings of 2,3-Aziridyl Alcohols with Azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regioselectivity in the ring opening of non-activated aziridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - The Brønsted Acid-Catalyzed Direct Aza-Darzens Synthesis of N-Alkyl cis-Aziridines - Journal of the American Chemical Society - Figshare [figshare.com]
- 6. The Brønsted acid-catalyzed direct aza-Darzens synthesis of N-alkyl cis-aziridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Brønsted Acid-Catalyzed Direct Aza-Darzens Synthesis of N-Alkyl cis-Aziridines [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Photocatalytic (3 + 2) dipolar cycloadditions of aziridines driven by visible-light - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05997A [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Regioselectivity in the ring opening of non-activated aziridines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. Regioselectivity in the ring opening of non-activated aziridines [biblio.ugent.be]
- 16. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Metal-Free Aziridination of Unactivated Olefins via Transient N-Pyridinium Iminoiodinanes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. chemrxiv.org [chemrxiv.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. mdpi.com [mdpi.com]
Technical Support Center: N-(3,4,5-Trimethoxyphenylethyl)aziridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(3,4,5-Trimethoxyphenylethyl)aziridine. The information provided is based on established principles of aziridine chemistry and aims to help users anticipate and address potential challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound?
A1: The decomposition of this compound is primarily influenced by three main factors:
-
Acidic Conditions: The aziridine ring is susceptible to ring-opening reactions in the presence of acids.[1][2][3] The lone pair of electrons on the nitrogen atom can be protonated, which activates the ring for nucleophilic attack.
-
Elevated Temperatures: Thermal stress can lead to the decomposition of the aziridine ring. The specific decomposition pathway and products will depend on the temperature and the presence of other reagents.
-
Light Exposure: Photochemical reactions can induce decomposition of aziridines, potentially leading to the formation of reactive intermediates like nitrenes.[4] Some related N-aryl aziridine precursors have been noted to be sensitive to light.[4]
Q2: What are the likely products of acid-catalyzed decomposition?
A2: Under acidic conditions, the aziridine ring is likely to undergo nucleophilic ring-opening. The trimethoxyphenylethyl substituent is an electron-donating group, which can influence the regioselectivity of the ring-opening.[1][3] Depending on the nucleophile present in the reaction medium (e.g., water, alcohols, or other nucleophiles), the expected products would be β-substituted phenethylamines. For instance, in the presence of water, the product would be a 2-amino-1-phenylethanol derivative.
Q3: How can I minimize decomposition during storage and handling?
A3: To minimize decomposition, this compound should be stored under the following conditions:
-
Temperature: Store at low temperatures (e.g., in a refrigerator or freezer) to minimize thermal decomposition.
-
Light: Protect from light by storing in an amber vial or a dark container.[4]
-
Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reactions with atmospheric moisture and carbon dioxide, which can form acidic species.
-
pH: Avoid acidic conditions. Ensure all glassware and solvents are free from acidic impurities.
Troubleshooting Guides
Issue 1: Unexpected Side Products in a Reaction
Possible Cause: Decomposition of the aziridine starting material.
Troubleshooting Steps:
-
Analyze Side Products: Characterize the unexpected side products using techniques like NMR, mass spectrometry, and chromatography. The structure of the side products can provide clues about the decomposition pathway. For example, the presence of a β-substituted phenethylamine derivative would suggest an acid-catalyzed ring-opening.
-
Check Reaction Conditions:
-
pH: Measure the pH of your reaction mixture. If it is acidic, consider adding a non-nucleophilic base to neutralize any acid.
-
Temperature: If the reaction is run at an elevated temperature, consider if a lower temperature could be used.
-
Light: Protect your reaction from light.
-
-
Purity of Reagents and Solvents: Ensure that all reagents and solvents are pure and free of acidic impurities.
Issue 2: Low Yield of the Desired Product
Possible Cause: Decomposition of the aziridine during the reaction.
Troubleshooting Steps:
-
Monitor the Reaction: Use techniques like TLC or LC-MS to monitor the disappearance of the starting material and the appearance of the product and any byproducts over time. This can help determine if the aziridine is decomposing before it has a chance to react.
-
Optimize Reaction Conditions:
-
Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Reaction Time: A shorter reaction time may minimize the extent of decomposition.
-
Order of Addition: Consider the order in which reagents are added. It may be beneficial to add the aziridine to the reaction mixture last.
-
Data Presentation
Table 1: Regioselectivity in the Alkylative Ring-Opening of a 2-Substituted N-Alkyl Aziridine [3]
| Entry | Electrophile | Nucleophile | Solvent | Overall Yield (%) | Regioselectivity (Kinetic:Thermodynamic) |
| 1 | EtOTf | NaOAc | CH3CN | 49 | 88:12 |
| 2 | EtOTf | NaOAc | DMF | - | - |
| 3 | EtOTf | NaOAc | THF | - | - |
| 4 | EtOTf | NaOAc | Dioxane | - | - |
| 5 | EtOTf | NaOAc | CH2Cl2 | - | - |
Note: This table is adapted from a study on a different N-alkyl aziridine and is for illustrative purposes only.
Experimental Protocols
The following are general protocols that can be adapted to study the stability and decomposition of this compound.
Protocol 1: General Procedure for Monitoring Thermal Decomposition
-
Prepare a solution of this compound in a suitable, high-boiling, and inert solvent (e.g., diphenyl ether).
-
Place the solution in a reaction vessel equipped with a condenser and a temperature probe.
-
Heat the solution to the desired temperature (e.g., 100 °C, 150 °C, 200 °C).
-
At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Analyze the aliquots by a suitable method (e.g., GC-MS, LC-MS, or NMR) to quantify the amount of remaining aziridine and identify any decomposition products.
-
Plot the concentration of the aziridine versus time to determine the rate of decomposition.
Protocol 2: General Procedure for Investigating Acid-Catalyzed Decomposition
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol, water, THF).
-
Add a known amount of a specific acid (e.g., HCl, H2SO4, or a Lewis acid).
-
Stir the reaction at a controlled temperature (e.g., room temperature).
-
Monitor the reaction over time by TLC or LC-MS.
-
Once the reaction is complete, neutralize the acid, and isolate and characterize the products.
Visualizations
Below are diagrams illustrating potential decomposition pathways and experimental workflows.
Caption: Potential decomposition pathways for this compound.
Caption: Troubleshooting workflow for unexpected reaction outcomes.
References
Technical Support Center: Safe Handling of Toxic Aziridine Reagents
This guide provides essential safety protocols, troubleshooting advice, and answers to frequently asked questions for researchers, scientists, and drug development professionals working with toxic aziridine reagents. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Section 1: General Handling and Storage
Q1: What are the primary hazards associated with aziridine reagents?
Aziridine reagents are highly reactive chemicals due to the strained three-membered ring in their structure.[1] This reactivity makes them valuable in synthesis but also presents significant hazards.[1] Key risks include:
-
Health Hazards: Direct contact can cause skin and eye irritation or burns.[1] Inhalation of vapors may harm the respiratory system, and some aziridines are toxic if swallowed, inhaled, or absorbed through the skin.[2][3] Long-term or repeated exposure may lead to more severe health effects or sensitization.[2][4]
-
Chemical Reactivity: Aziridines are highly reactive towards nucleophiles and can undergo uncontrolled reactions if exposed to incompatible materials like acids or strong oxidizing agents.[1][5] Such reactions can generate heat or toxic byproducts.[1]
-
Flammability: Some aziridine compounds are combustible liquids and vapors.[2]
Q2: How should I properly store aziridine reagents?
Proper storage is crucial to maintain chemical stability and prevent accidents.
-
Store containers in a cool, dry, and well-ventilated area.[2][5]
-
Keep containers tightly closed to prevent contamination or reaction with moisture.[3][5]
-
Store away from heat sources, sparks, open flames, and incompatible materials such as strong acids and oxidizing agents.[1][3][5]
-
Use secondary containment to prevent spills from spreading.[6]
-
Ensure storage areas are clearly labeled, and access is restricted to trained personnel.
Section 2: Personal Protective Equipment (PPE)
Q3: What specific PPE is required when working with aziridine reagents?
A comprehensive PPE strategy is mandatory to minimize exposure. All personnel handling aziridines must be trained on the proper use of PPE.[1]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a full-face shield.[1][2][5] | Protects against splashes and vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[1][4] | Prevents skin contact and absorption. |
| Body Protection | Lab coat and/or chemical-resistant apron or coveralls.[1][2] | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | Required when ventilation is inadequate or when working with volatile aziridines. Use a NIOSH-approved respirator.[1][2][5] | Prevents inhalation of toxic vapors. |
Always consult the specific Safety Data Sheet (SDS) for the aziridine reagent you are using for detailed PPE recommendations.
Section 3: Spill and Emergency Procedures
Q4: What is the correct procedure for cleaning up a small aziridine spill (<1 L)?
For minor spills, trained laboratory personnel can perform the cleanup.
-
Alert Personnel: Immediately notify others in the area.
-
Evacuate: If necessary, evacuate non-essential personnel from the immediate vicinity.[7]
-
Ventilate: Ensure adequate ventilation, such as a chemical fume hood, to control vapor inhalation.[4][5][8]
-
Wear PPE: Don the appropriate PPE as outlined in the table above.[7]
-
Containment: Confine the spill to a small area using an inert absorbent material like vermiculite, sand, or spill pads.[6][7][9] Do not use paper towels , as this can increase evaporation.[8]
-
Absorption: Working from the outside in, cover the spill with the absorbent material.[9]
-
Collection: Carefully scoop the contaminated absorbent material into a designated, labeled hazardous waste container.[5][7]
-
Decontamination: Clean the spill area with a detergent solution, followed by a rinse with water.[7][10]
-
Disposal: Dispose of all contaminated materials (including PPE) as hazardous waste according to institutional and local regulations.[6][7]
Q5: What should I do in case of a large aziridine spill (>1 L) or a spill I am not comfortable handling?
For large spills, immediately:
-
Evacuate: Evacuate the entire area.[6]
-
Alert: Activate the fire alarm or emergency response system and notify your institution's Environmental Health & Safety (EHS) department.[6]
-
Isolate: If safe to do so, close the doors to the affected area to contain vapors.
-
Do Not Attempt to Clean: Await the arrival of a trained hazardous materials response team.
Q6: What are the first aid measures for aziridine exposure?
Immediate action is critical to minimize harm.[7]
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately remove contaminated clothing and shoes.[1][2][4] Flush the affected skin with plenty of soap and water for at least 15 minutes.[1][5][6] Seek immediate medical attention.[2][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][2][6] Seek immediate medical attention.[1][2][6] |
| Inhalation | Move the person to fresh air immediately.[2][4] If breathing is difficult or has stopped, provide artificial respiration.[2] Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting.[2] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water.[2] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[2][4] |
Always have the Safety Data Sheet (SDS) available for emergency responders.
Section 4: Waste Disposal and Decontamination
Q7: How should I dispose of aziridine waste?
Aziridine waste is considered hazardous and must be disposed of accordingly.
-
Containers: Leave chemicals in their original containers when possible.[4] All waste, including contaminated absorbents and PPE, must be collected in clearly labeled, sealed, and chemical-resistant hazardous waste containers.[4][7]
-
Segregation: Do not mix aziridine waste with other waste streams.[4]
-
Regulations: All disposal must comply with local, state, and federal environmental regulations.[5][7] Contact your institution's EHS department for specific disposal procedures.[7]
Q8: What is the protocol for decontaminating glassware and equipment after use with aziridine reagents?
Decontamination renders reusable equipment safe for further use.[11] The process involves several stages to neutralize and remove residual hazardous material.[12][13]
-
Pre-Rinse (in a fume hood): Rinse the glassware or equipment with an appropriate inert solvent (e.g., toluene, hexane) to remove the bulk of the aziridine residue. Transfer this rinse solvent to a designated hazardous waste container for quenching.[14]
-
Deactivation/Quenching: The primary decontamination step involves neutralizing any remaining reactive aziridine. This can be achieved by rinsing with a dilute solution of an acid (e.g., 1M hydrochloric acid) to open the aziridine ring, followed by a water rinse. This process should be done carefully in a fume hood.
-
Cleaning: After deactivation, wash the equipment thoroughly with soap or detergent and water.[10]
-
Final Rinse: Rinse with deionized water and allow to dry completely.
Section 5: Experimental Protocols
Q9: How do I safely quench an incomplete or leftover aziridine reaction?
Quenching is a critical step to neutralize highly reactive reagents before workup or disposal.[14] The procedure should be performed under an inert atmosphere (e.g., nitrogen or argon) and in a fume hood.
-
Cool the Reaction: Cool the reaction mixture in an ice/water bath to control the rate of the quenching reaction and dissipate any heat generated.[14]
-
Initial Quench (Less Reactive Agent): Slowly add a less reactive quenching agent, such as isopropanol, dropwise with stirring. Continue adding until no more heat is produced.[14]
-
Secondary Quench (More Reactive Agent): To ensure complete neutralization, slowly add a more reactive protic solvent like methanol.[14]
-
Final Quench (Water): Once the reaction with the alcohol is complete, slowly and carefully add water to ensure no reactive aziridine remains.[14][15]
-
Workup/Disposal: The neutralized mixture can then proceed to aqueous workup or be disposed of as hazardous waste.[14]
Visual Guides
References
- 1. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical [msnchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. img.guidechem.com [img.guidechem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. peptide.com [peptide.com]
- 6. bu.edu [bu.edu]
- 7. Emergency Measures for Aziridine Crosslinker Spills - MSN Chemical [msnchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. qmul.ac.uk [qmul.ac.uk]
- 10. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 11. publications.scot.nhs.uk [publications.scot.nhs.uk]
- 12. ph.health.mil [ph.health.mil]
- 13. sasco.co.uk [sasco.co.uk]
- 14. epfl.ch [epfl.ch]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Aziridine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address scalability issues encountered during the synthesis of aziridine derivatives. The information is tailored for researchers, scientists, and drug development professionals to facilitate the transition from laboratory-scale experiments to larger-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up aziridination reactions?
When moving from a laboratory (gram) scale to a larger pilot or industrial scale, several challenges can arise. These often relate to changes in physical and chemical parameters that are less noticeable in smaller reactions. Key challenges include:
-
Mixing and Mass Transfer: Inadequate mixing in larger reactors can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions and reducing yield.
-
Heat Transfer: Exothermic reactions that are easily controlled on a small scale can become difficult to manage in large reactors with lower surface-area-to-volume ratios. This can lead to thermal runaways and the formation of impurities.
-
Reagent and Solvent Purity: The impact of impurities in starting materials and solvents is magnified at a larger scale, potentially poisoning catalysts or causing unforeseen side reactions.
-
Safety Hazards: Handling larger quantities of hazardous reagents, such as azides or pyrophoric materials, requires stringent safety protocols and specialized equipment.
-
Work-up and Purification: Procedures like extractions and chromatography that are straightforward on a lab bench can be cumbersome and less efficient at scale, leading to product loss.[1]
-
Cost of Reagents: The use of expensive transition metal catalysts or complex nitrene precursors can make a synthetic route economically unviable for large-scale production.[2]
Q2: How do I select an aziridination method that is suitable for scaling up?
Choosing a scalable synthetic route is crucial for the successful large-scale production of aziridine derivatives. Consider the following factors:
-
Atom Economy: Prefer reactions that incorporate most of the atoms from the reactants into the final product, minimizing waste.
-
Reagent Cost and Availability: Opt for routes that utilize inexpensive, readily available, and non-toxic reagents. For example, the Wenker process, despite its initial low yields, has been optimized for commercial production due to the use of relatively cheap raw materials.[3]
-
Catalyst Loading: For catalyzed reactions, aim for low catalyst loadings (e.g., < 1 mol%) to minimize cost and reduce potential contamination of the product with residual metal. Some rhodium-catalyzed aziridinations can be performed on a gram-scale with catalyst loadings as low as 0.1 mol %.[2]
-
Robustness and Sensitivity: The ideal reaction should be tolerant to minor variations in reaction conditions and not require strictly anhydrous or oxygen-free environments, which are challenging to maintain at scale.
-
Safety Profile: Avoid methods that involve highly energetic intermediates (e.g., from thermolysis of azides) or generate large volumes of toxic waste.
Q3: What are the main synthetic strategies for producing aziridines, and what are their scalability considerations?
Several synthetic routes to aziridines have been developed, each with its own advantages and disadvantages for large-scale synthesis.[4]
| Synthetic Method | Description | Scalability Considerations |
| Wenker Synthesis | Intramolecular cyclization of amino alcohols. The hydroxyl group is typically converted to a better leaving group (e.g., a sulfate ester) before base-induced ring closure.[4] | Good: Forms the basis of most commercial aziridine production.[3] Can achieve high yields (85-90%) with minimal waste.[3] However, it can involve high temperatures and pressures.[3] |
| Nitrene Addition | Addition of a nitrene or nitrenoid species to an alkene. Nitrenes can be generated from various precursors, including azides and sulfonylaminating agents. | Moderate: Can be very efficient and stereospecific. However, generating nitrenes often requires expensive transition metal catalysts (e.g., Rh, Cu) or potentially explosive precursors like azides.[2] |
| From Epoxides | Ring-opening of an epoxide with an amine followed by ring-closing, or reaction with sodium azide followed by reduction and cyclization. | Moderate: Utilizes readily available starting materials. The use of azides in the first step introduces safety concerns for scale-up. |
| From Imines | Reaction of an imine with a carbene or ylide equivalent, such as those generated from diazo compounds or sulfonium ylides (Corey-Chaykovsky reaction).[5] | Moderate to Good: Can be highly diastereoselective.[5][6] The use of diazo compounds requires careful handling due to their potential instability. |
Troubleshooting Guides
This section addresses specific problems that may arise during the scale-up of aziridination reactions.
Problem 1: Reaction Yield Decreased Significantly After Scale-Up
You successfully performed an aziridination of styrene with a rhodium catalyst on a 1-gram scale with a 95% yield. However, when scaling up to 100 grams, the yield dropped to 50%.
Caption: Troubleshooting workflow for low yield upon scale-up.
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) - Problem | Pilot Scale (100 g) - Solution |
| Stirring | Magnetic stir bar (800 rpm) | Magnetic stir bar (800 rpm) | Mechanical stirrer (500 rpm) |
| Temperature Control | Oil bath (± 1 °C) | Reactor jacket (± 5 °C spikes) | Improved cooling flow; slow addition |
| Addition Time | 1 minute (bolus addition) | 1 minute (bolus addition) | 60 minutes (syringe pump) |
| Observed Yield | 95% | 50% | 92% |
Problem 2: Increased Formation of Side Products
During the scale-up of an aziridination using an N-tosyl imine and ethyl diazoacetate, you observe a significant increase in the formation of the enamine byproduct.
-
Poor Temperature Control: Localized overheating can favor the competing enamine formation pathway.
-
Solution: Improve heat dissipation by using a reactor with a better surface area, reducing the reaction concentration, or slowing the rate of addition of the diazo compound.
-
-
Lewis Acid Catalyst Activity: The activity of the Lewis acid catalyst can be affected by trace amounts of water in the reagents or solvent, which becomes more significant at a larger scale.
-
Solution: Ensure all reagents and solvents are rigorously dried before use. Consider using a more robust or water-tolerant Lewis acid.
-
-
Stoichiometry and Addition Order: The relative concentration of the reactants at the point of mixing can influence the reaction pathway.
-
Solution: Maintain a low concentration of the diazoacetate by adding it slowly to the mixture of the imine and catalyst. This ensures it reacts preferentially in the desired [2+1] cycloaddition.
-
Caption: Optimized workflow for scalable imine aziridination.
Key Experimental Protocols
Protocol 1: Scalable Rhodium-Catalyzed Aziridination of Styrene
This protocol is adapted from methodologies that employ dirhodium(II) catalysts for the aziridination of olefins.[2][7]
Materials:
-
Styrene (freshly distilled)
-
p-Toluenesulfonamide (TsNH₂)
-
Dirhodium(II) caprolactamate [Rh₂(cap)₄]
-
Iodobenzene diacetate (PhI(OAc)₂)
-
Magnesium oxide (MgO)
-
Dichloromethane (DCM, anhydrous)
Procedure (10-gram scale):
-
To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add p-toluenesulfonamide (1.2 eq.), iodobenzene diacetate (1.1 eq.), and activated magnesium oxide (2.5 eq.).
-
Add 200 mL of anhydrous DCM to the flask and stir the resulting suspension.
-
Add the dirhodium(II) caprolactamate catalyst (0.1 mol%).
-
Add styrene (1.0 eq., ~10 g) to the suspension.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS until the styrene is consumed (typically 4-6 hours).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove MgO and other solids. Wash the filter cake with DCM.
-
Combine the filtrates and wash with a saturated aqueous solution of sodium thiosulfate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield the N-tosyl-2-phenylaziridine.
Protocol 2: Gram-Scale Synthesis of an N-Acylaziridine from an N-Tosylaziridine
This two-step protocol describes the deprotection of an N-tosylaziridine followed by acylation, a method shown to be effective on a gram scale.[8][9]
Step 1: Deprotection of N-Tosylaziridine
-
In a round-bottom flask, dissolve the starting N-tosylaziridine (1.0 eq.) in methanol.
-
Add magnesium turnings (6.0 eq.) and sonicate the mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Quench the reaction by slowly adding it to a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with DCM. Combine the organic layers, dry over sodium sulfate, and concentrate carefully at low temperature to obtain the crude NH-aziridine, which is often used immediately in the next step due to potential volatility and instability.
Step 2: Acylation with an N-Hydroxysuccinimide (NHS) Ester
-
Dissolve the crude NH-aziridine from the previous step in anhydrous DCM.
-
Add the desired N-hydroxysuccinimide ester (e.g., Boc-ONHS, Cbz-ONHS) (1.1 eq.).
-
Stir the reaction at room temperature and monitor by TLC until the NH-aziridine is consumed.
-
Wash the reaction mixture with 1 M HCl, followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting N-acylaziridine by flash column chromatography. This acylation step is noted to be highly efficient.[8][9]
References
- 1. How To [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. chemcess.com [chemcess.com]
- 4. Aziridines - Wikipedia [en.wikipedia.org]
- 5. Aziridine synthesis [organic-chemistry.org]
- 6. aziridination [www2.chemistry.msu.edu]
- 7. Aziridine synthesis by aziridination [organic-chemistry.org]
- 8. Scalable synthesis of N-acylaziridines from N-tosylaziridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Characterization of N-(3,4,5-Trimethoxyphenylethyl)aziridine: A Comparative NMR Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for N-(3,4,5-Trimethoxyphenylethyl)aziridine. Due to the limited availability of published experimental spectra for this specific compound, this guide furnishes a detailed prediction of its NMR characteristics based on data from structurally analogous compounds. It also includes comprehensive experimental protocols for NMR data acquisition and a logical workflow for the characterization process, serving as a valuable resource for researchers synthesizing or working with this and related molecules.
Predicted and Comparative NMR Data
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Integration | Notes |
| Aziridine CH₂ | 1.3 - 1.8 | m | 4H | The protons on the aziridine ring are expected to be in the aliphatic region. |
| -CH₂-N | 2.5 - 2.9 | t | 2H | The methylene group attached to the aziridine nitrogen. |
| Ar-CH₂- | 2.7 - 3.1 | t | 2H | The methylene group attached to the aromatic ring. |
| OCH₃ (para) | 3.80 - 3.85 | s | 3H | The methoxy group at the para position of the aromatic ring. |
| OCH₃ (meta) | 3.85 - 3.90 | s | 6H | The two equivalent methoxy groups at the meta positions. |
| Ar-H | 6.3 - 6.5 | s | 2H | The two equivalent aromatic protons. |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| Aziridine CH₂ | 25 - 35 | The carbons of the aziridine ring. |
| -CH₂-N | 55 - 60 | The methylene carbon attached to the aziridine nitrogen. |
| Ar-CH₂- | 35 - 40 | The methylene carbon attached to the aromatic ring. |
| OCH₃ (para) | 55 - 57 | The para-methoxy carbon. |
| OCH₃ (meta) | 60 - 62 | The two equivalent meta-methoxy carbons. |
| Ar-C (CH) | 105 - 108 | The two equivalent aromatic carbons bearing protons. |
| Ar-C (quaternary) | 135 - 138 | The quaternary aromatic carbon attached to the ethyl group. |
| Ar-C (quaternary, OCH₃) | 152 - 155 | The three quaternary aromatic carbons attached to the methoxy groups. |
Table 3: Comparative ¹H and ¹³C NMR Data of Structurally Related Compounds
For comparative purposes, the following table includes experimental NMR data for compounds containing either an N-substituted aziridine ring or a 3,4,5-trimethoxyphenyl group.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 2-phenyl-1-tosylaziridine | 7.87 (d), 7.34-7.21 (m), 3.78 (dd), 2.98 (d), 2.43 (s), 2.39 (d) | 144.7, 135.1, 135.0, 129.7, 128.6, 128.3, 128.0, 126.6, 41.1, 35.9, 21.7 | [1] |
| (S)-2-Methoxymethyl-1-[(R)-1-phenylethyl]aziridine | 7.41-7.15(m, 10H), 4.32(s, 2H), 3.42(d, 2H), 2.53(q, 1H), 1.82(d, 1H), 1.78-1.68(m, 1H), 1.49(d, 1H), 1.44(d, 3H) | 144.5, 138.3, 128.4, 128.2, 127.6, 127.4, 127.1, 126.9, 72.7, 72.3, 69.8, 37.8, 32.0, 23.1 | [2] |
| 3,4,5-Trimethoxybenzylidene derivatives | Varied signals for the aromatic and methoxy groups are typically observed in the ranges predicted above. | The aromatic carbons and methoxy carbons of the 3,4,5-trimethoxyphenyl group are consistently found in the predicted regions. | [3] |
Experimental Protocols
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound is provided below.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice for similar compounds.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be used if necessary.
2. NMR Spectrometer Setup:
-
Experiments are typically performed on a 300, 400, or 500 MHz NMR spectrometer.[4][5][6]
-
The spectrometer should be properly tuned and shimmed for the specific sample and solvent to ensure optimal resolution and lineshape.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.
-
Temperature: 298 K (25 °C).
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Typically 200-240 ppm, centered around 100-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 1024-4096 scans are often required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Temperature: 298 K (25 °C).
5. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Perform baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).[4][6]
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the atoms.
NMR Characterization Workflow
The following diagram illustrates the logical workflow for the NMR characterization of this compound.
Caption: Workflow for NMR characterization.
This comprehensive guide provides a robust framework for the ¹H and ¹³C NMR characterization of this compound. By leveraging predicted data and comparing it with known analogs, researchers can confidently identify and verify the structure of this and related compounds. The detailed experimental protocols and logical workflow further support the efficient and accurate acquisition and interpretation of NMR data in a research and development setting.
References
Navigating the Analytical Maze: A Comparative Guide to the Characterization of N-(3,4,5-Trimethoxyphenylethyl)aziridine
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is paramount. This guide provides a comprehensive comparison of analytical techniques for the characterization of N-(3,4,5-Trimethoxyphenylethyl)aziridine, with a primary focus on its predicted mass spectrometry fragmentation pattern. Experimental data from analogous compounds and detailed methodologies are presented to support the analysis.
The structural complexity of this compound, a molecule featuring a reactive aziridine ring, a flexible ethyl linker, and a tri-substituted aromatic ring, necessitates a multi-faceted analytical approach for unambiguous identification and characterization. While mass spectrometry is a powerful tool for determining molecular weight and fragmentation patterns, techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide complementary information crucial for a complete structural assignment.
Mass Spectrometry: Predicting the Fragmentation Fingerprint
Electron Ionization (EI) mass spectrometry is a widely used technique that involves bombarding a molecule with high-energy electrons, leading to ionization and extensive fragmentation. While no direct experimental mass spectrum for this compound is publicly available, its fragmentation pattern can be predicted based on the established fragmentation rules for its constituent functional groups: the aziridine ring, the ethyl bridge, and the trimethoxyphenyl moiety.
The primary fragmentation pathways are expected to involve cleavages at the bonds alpha to the nitrogen atom of the aziridine ring and benzylic cleavage. The trimethoxyphenyl group is also prone to characteristic losses of methyl and methoxy radicals.
Proposed Fragmentation Pathway of this compound:
A plausible fragmentation pathway under electron ionization is initiated by the formation of the molecular ion [M]•+. Subsequent fragmentation events are predicted to yield several key diagnostic ions.
Caption: Predicted electron ionization fragmentation pathway of this compound.
Predicted Mass Spectrometry Data:
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 237 | [C13H19NO3]•+ (Molecular Ion) | Ionization of the parent molecule. |
| 181 | [C10H13O3]+ | Benzylic cleavage, loss of the aziridinyl-methyl radical. |
| 169 | [C9H11O3]+ | Cleavage of the C-C bond of the ethyl linker. |
| 151 | [C9H7O3]+ | Loss of water from the m/z 169 fragment. |
| 56 | [C3H6N]+ | α-cleavage at the aziridine ring. |
Comparative Analytical Techniques
While mass spectrometry provides valuable information about the molecular weight and fragmentation, a comprehensive characterization of this compound relies on the synergistic use of other analytical methods.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides structural information from fragments. | Isomeric differentiation can be challenging. |
| NMR Spectroscopy | Detailed information on the carbon-hydrogen framework and connectivity. | Non-destructive, provides unambiguous structure elucidation. | Lower sensitivity compared to MS, requires larger sample amounts. |
| FTIR Spectroscopy | Presence of specific functional groups. | Fast, non-destructive, provides a molecular fingerprint. | Provides limited information on the overall molecular structure. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are indispensable for the definitive structural elucidation of this compound.
-
¹H NMR: Would show characteristic signals for the aromatic protons of the trimethoxyphenyl ring, the methoxy groups, the ethyl chain protons, and the diastereotopic protons of the aziridine ring.
-
¹³C NMR: Would reveal the number of unique carbon atoms, with distinct chemical shifts for the aromatic carbons, methoxy carbons, ethyl carbons, and the carbons of the strained aziridine ring.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can quickly confirm the presence of key functional groups within the molecule.
-
C-H stretching: Aromatic and aliphatic C-H stretches would be observed.
-
C-O stretching: Strong absorptions corresponding to the methoxy groups would be present.
-
C-N stretching: The C-N stretching of the aziridine ring would also be identifiable.
Experimental Protocols
General Procedure for Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph.
-
Ionization: Bombard the vaporized sample with a beam of 70 eV electrons.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum representing the relative abundance of each ion.
Comparative Workflow of Analytical Techniques
The following diagram illustrates a logical workflow for the comprehensive characterization of this compound, integrating the strengths of each analytical technique.
Caption: Integrated analytical workflow for compound characterization.
A Comparative Guide to the Reactivity of Aziridines and Epoxides in Ring-Opening Reactions
For Researchers, Scientists, and Drug Development Professionals
Aziridines and epoxides, three-membered heterocyclic compounds, are fundamental building blocks in modern organic synthesis. Their high ring strain makes them susceptible to ring-opening reactions, providing a powerful route to introduce 1,2-difunctionalized motifs, which are prevalent in natural products and pharmaceuticals. While structurally similar, the nitrogen-containing aziridine and its oxygen analogue, the epoxide, exhibit significant differences in reactivity that dictate their synthetic utility.
This guide provides an objective comparison of the reactivity of aziridines and epoxides in nucleophilic ring-opening reactions, supported by quantitative data and detailed experimental methodologies, to aid chemists in selecting the appropriate substrate for their synthetic goals.
Core Principles: Understanding the Reactivity Differences
The reactivity of these heterocycles is governed by a combination of factors including ring strain, the nature of the heteroatom, and for aziridines, the crucial role of the nitrogen substituent.
-
Ring Strain: Both rings are highly strained (estimated at ~27 kcal/mol), which is the primary driving force for ring-opening reactions.
-
Heteroatom Electronegativity: Oxygen is more electronegative than nitrogen. Consequently, the carbon atoms in an epoxide ring are more electron-deficient (more electrophilic) than those in a corresponding aziridine. This intrinsic property generally renders epoxides more reactive than non-activated aziridines toward nucleophilic attack.
-
The Aziridine N-Substituent: This is the most significant point of differentiation. The reactivity of an aziridine is highly tunable based on the substituent on the nitrogen atom.
-
Non-activated Aziridines: When the nitrogen bears an electron-donating group (e.g., alkyl), the aziridine is relatively stable and unreactive towards most nucleophiles. Activation, typically through protonation or alkylation to form a reactive aziridinium ion, is required for the ring-opening to proceed.
-
Activated Aziridines: When the nitrogen bears an electron-withdrawing group (EWG) such as a sulfonyl (-SO₂R) or acyl (-COR) group, the ring carbons become significantly more electrophilic. This activation can make the aziridine's reactivity comparable to, or even exceed, that of an epoxide.
-
Quantitative Reactivity Comparison: Activation Energies
Computational studies provide a clear quantitative measure of the inherent reactivity differences. The activation energy (ΔE≠) for the SN2 ring-opening of cyclohexene-derived heterocycles with an acetate nucleophile reveals the profound impact of the heteroatom and N-substituents.
As the data shows, the parent aziridine (Y=NH) has a significantly higher activation energy barrier for ring-opening compared to the parent epoxide (Y=O), confirming its lower intrinsic reactivity. However, the introduction of electron-withdrawing groups on the aziridine nitrogen, such as mesyl (-Ms) or triflyl (-Tf), dramatically lowers the activation energy, making these activated aziridines more reactive than the corresponding epoxide.
| Substrate (Y in C₆H₁₀Y) | N/O-Substituent | Nucleophile | Activation Energy (ΔE≠) in kcal mol⁻¹ | Product Energy (ΔEₚ) in kcal mol⁻¹ | Reference |
| Aziridine | -H | AcO⁻ | 32.1 | 29.6 | |
| Epoxide | N/A | AcO⁻ | 16.6 | 8.8 | |
| Aziridine | -Ac (Acetyl) | AcO⁻ | 17.0 | 11.2 | |
| Aziridine | -Ms (Mesyl) | AcO⁻ | 13.9 | 5.8 | |
| Aziridine | -Tf (Triflyl) | AcO⁻ | 10.9 | -1.1 |
Mechanisms and Selectivity: A Head-to-Head Comparison
The regiochemical outcome of the ring-opening reaction is dictated by the reaction conditions, which determine whether the mechanism is SN1-like or SN2-like.
Nucleophilic (Basic or Neutral) Conditions
Under basic or neutral conditions, the reaction proceeds via a standard SN2 mechanism . The nucleophile attacks one of the electrophilic ring carbons, displacing the heteroatom in a single concerted step.
-
Regioselectivity: The nucleophile attacks the less sterically hindered carbon atom. This holds true for both epoxides and activated aziridines.
-
Stereochemistry: The reaction occurs via backside attack, resulting in an inversion of stereochemistry at the site of attack.
Acid-Catalyzed Conditions
In the presence of a Brønsted or Lewis acid, the heteroatom is first protonated or coordinated, making the ring a significantly better electrophile. This activation allows for ring-opening by weaker nucleophiles.
-
Regioselectivity: The mechanism becomes more SN1-like . As the C-O or C-N bond begins to break, a partial positive charge develops on the carbon atom that can best stabilize it. Therefore, the nucleophile preferentially attacks the more substituted carbon atom.
-
Stereochemistry: Despite the SN1-like nature, the reaction still proceeds with a net inversion of stereochemistry because the nucleophile attacks the carbon from the side opposite to the bulky, protonated heteroatom group before a planar carbocation can fully form.
A Comparative Guide to the Spectroscopic Data of N-(3,4,5-Trimethoxyphenylethyl)aziridine and Related Compounds
This guide provides a comparative analysis of the spectroscopic data for N-(3,4,5-Trimethoxyphenylethyl)aziridine. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted mass spectrometry data and compares it with experimental data from structurally related aziridine derivatives. This information is intended for researchers, scientists, and professionals in drug development to facilitate the characterization and identification of similar molecular structures.
Spectroscopic Data for this compound
Table 1: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z |
| [M+H]⁺ | 238.14377 |
| [M+Na]⁺ | 260.12571 |
| [M-H]⁻ | 236.12921 |
| [M+NH₄]⁺ | 255.17031 |
| [M+K]⁺ | 276.09965 |
| [M]⁺ | 237.13594 |
| [M]⁻ | 237.13704 |
Source: PubChem CID 169763[1]
Comparative Spectroscopic Data of Aziridine Derivatives
To provide context, the following table summarizes experimental spectroscopic data for various substituted aziridines. This comparison can aid in predicting the spectral characteristics of this compound. The core aziridine ring protons typically appear at a characteristic chemical shift in ¹H NMR spectra.
Table 2: Spectroscopic Data for Selected Aziridine Derivatives
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (ν cm⁻¹) |
| 2-Phenyl-1-tosylaziridine | 7.86 (d, 2H), 7.33-7.20 (m, 7H), 3.77 (dd, 1H), 2.97 (d, 1H), 2.42 (s, 3H), 2.38 (d, 1H)[2] | Not specified | Not specified |
| 2-(p-Tolyl)-1-tosylaziridine | 7.86 (d, 2H), 7.32 (d, 2H), 7.10 (s, 4H), 3.74 (dd, 1H), 2.97 (d, 1H), 2.42 (s, 3H), 2.37 (d, 1H), 2.31 (s, 3H)[3] | 144.6, 138.2, 135.1, 132.0, 129.8, 129.7, 129.3, 128.0, 127.9, 126.5, 126.4, 41.2, 35.9, 21.8, 21.3[3] | 2920, 1588, 1316, 1153, 1088, 912, 817[3] |
| 2-(2-Chlorophenyl)-1-tosylaziridine | 7.90 (d, 2H), 7.35 (d, 2H), 7.33-7.30 (m, 2H), 7.22-7.18 (m, 2H), 4.04 (dd, 1H), 3.03 (d, 1H), 2.45 (s, 3H), 2.30 (d, 1H)[3] | 144.8, 134.7, 133.8, 133.1, 129.9, 129.2, 129.1, 128.1, 127.5, 127.4, 127.0, 39.0, 35.6, 21.7[3] | 2926, 1593, 1322, 1162, 1062, 908, 762, 731[3] |
Experimental Protocols
The following are general methodologies for acquiring the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz spectrometer.[2][3][4] Samples are dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to the solvent's residual peak (e.g., CHCl₃ at 7.24 ppm for ¹H NMR and 77.0 ppm for ¹³C NMR).[3][4]
Infrared (IR) Spectroscopy: IR spectra are often recorded on a Fourier-transform infrared (FTIR) spectrometer.[5] Samples can be analyzed as thin films on NaCl plates or as a KBr pellet.[3] The data is reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are commonly obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer.[3] The aziridination of molecules can enhance ionization efficiency, allowing for sensitive detection.[6]
General Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of an aziridine compound.
Caption: Workflow for Aziridine Synthesis and Characterization.
References
- 1. PubChemLite - this compound (C13H19NO3) [pubchemlite.lcsb.uni.lu]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. rsc.org [rsc.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. rsc.org [rsc.org]
- 6. Aziridination-Assisted Mass Spectrometry of Nonpolar Sterol Lipids with Isomeric Resolution - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide: Comparing HPLC and TLC for Aziridine Reaction Monitoring
For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is paramount. The synthesis of compounds containing the aziridine motif—a versatile three-membered nitrogen-containing heterocycle—is a key step in the creation of many pharmaceuticals. Tracking the progress of these reactions is crucial for optimizing yields, minimizing impurities, and ensuring the final product's quality. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most common analytical techniques employed for this purpose.
This guide provides an objective comparison of HPLC and TLC for monitoring aziridine reactions, supported by representative experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC): The Quantitative Powerhouse
HPLC is a cornerstone of modern analytical chemistry, renowned for its high resolution and quantitative accuracy.[1][2] It utilizes high pressure to pass a liquid mobile phase through a column packed with a solid stationary phase, separating components of a mixture for detection.[1][2] For aziridine analysis, particularly when dealing with non-volatile or thermally unstable compounds, HPLC, often coupled with a mass spectrometer (MS), is the preferred method for obtaining precise quantitative data.[3]
Key Advantages for Aziridine Analysis:
-
High Resolution : Capable of separating complex mixtures, including starting materials, intermediates, products, and byproducts, even those with similar polarities.[1]
-
Quantitative Accuracy : Provides precise and reproducible data on the concentration of each component, which is essential for kinetic studies and yield calculations.[1]
-
Sensitivity : Modern HPLC systems, especially when paired with MS detectors, can detect and quantify trace amounts of aziridines and related impurities, which is critical for genotoxic impurity analysis.[3]
-
Automation : HPLC systems are typically automated, allowing for the analysis of numerous samples without constant operator oversight.[1]
Experimental Protocol: HPLC-MS Analysis of an Aziridination Reaction
This protocol is representative for monitoring the formation of an N-aryl aziridine.
-
Sample Preparation :
-
At timed intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent mixture, such as 5:95 (v/v) ammonium formate (0.1 M) in acetonitrile.[4]
-
If necessary, centrifuge the sample to pellet any insoluble material and transfer the supernatant to an HPLC vial for analysis.[4]
-
-
Instrumentation and Chromatographic Conditions :
-
LC System : An Agilent 1290 UHPLC or Waters Acquity UPLC System.[4][5]
-
Column : Waters ACQUITY UPLC BEH HILIC (2.1 x 50 mm, 1.7 µm).[4] A reversed-phase C18 column can also be used depending on the polarity of the specific aziridine.[3]
-
Mobile Phase : An isocratic mobile phase of 5:95 (v/v) 0.1 M ammonium formate in acetonitrile.[4] Alternatively, a gradient elution may be used for more complex mixtures.[3]
-
Flow Rate : 0.5 mL/min.[4]
-
Column Temperature : 30 °C.[4]
-
Injection Volume : 2-10 µL.[4]
-
Detector : Mass Spectrometer (e.g., single quadrupole) with positive electrospray ionization (ESI+).[4]
-
MS Detection : Selected Ion Monitoring (SIM) mode, targeting the m/z values of the starting materials and the expected aziridine product.[4]
-
-
Data Analysis :
-
Integrate the peak areas corresponding to the reactants and the aziridine product at each time point.
-
Calculate the percentage conversion of the starting material to the product to monitor the reaction's progress.
-
Thin-Layer Chromatography (TLC): The Rapid Qualitative Tool
TLC is a simple, fast, and cost-effective chromatographic technique used for the qualitative monitoring of chemical reactions.[2][6] It involves spotting a sample onto a plate coated with a thin layer of a stationary phase (commonly silica gel) and developing the plate in a sealed chamber with a suitable mobile phase.[2]
Key Advantages for Aziridine Analysis:
-
Speed and Simplicity : TLC provides a quick visual assessment of a reaction's progress within minutes, requiring minimal equipment and sample preparation.[2][6]
-
Cost-Effectiveness : TLC plates and solvents are significantly less expensive than HPLC columns and instrumentation, making it an economical choice for routine checks.[6]
-
High Throughput : Multiple samples, including starting materials, co-spots, and reaction aliquots, can be analyzed simultaneously on a single plate.[2]
-
Versatility : A wide range of stationary and mobile phases can be employed to suit the polarity of the specific aziridines being analyzed.[2]
Experimental Protocol: TLC Monitoring of an Aziridination Reaction
This protocol is suitable for monitoring the formation of an N-aryl aziridine from an N-H aziridine and an aryl bromide.
-
Plate Preparation and Spotting :
-
Use a silica gel 60 F254 pre-coated glass plate.[5]
-
With a pencil, lightly draw an origin line about 1 cm from the bottom of the plate.
-
On the origin line, spot three separate lanes using capillary tubes:
-
Lane 1 : A dilute solution of the N-H aziridine starting material.
-
Lane 2 (Co-spot) : Spot the starting material first, then, on top of the same spot, apply an aliquot of the reaction mixture.
-
Lane 3 : A small aliquot of the reaction mixture.
-
-
-
Development :
-
Prepare a developing chamber (e.g., a beaker covered with a watch glass) containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). The optimal ratio is determined empirically to achieve a starting material Rf (retention factor) of approximately 0.3-0.5.
-
Place the TLC plate in the chamber, ensuring the solvent level is below the origin line.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
-
Visualization :
-
Visualize the spots under a UV lamp (254 nm).[5] Circle the visible spots with a pencil.
-
Further visualization can be achieved by staining the plate. Common stains for nitrogen-containing compounds include:
-
Potassium Permanganate (KMnO₄) stain : Dip the plate in the stain and gently heat with a heat gun. Products and starting materials will appear as yellow spots on a purple background.[5]
-
p-Anisaldehyde stain : Dip the plate in the stain and heat. This stain can produce a range of colors depending on the functional groups present.[5]
-
-
-
Analysis :
-
The reaction is considered complete when the spot corresponding to the starting material in Lane 3 has disappeared and a new spot (the product) has appeared. The co-spot (Lane 2) helps to confirm if the starting material spot is truly gone or if its Rf value has shifted due to the reaction matrix.
-
Performance Comparison: HPLC vs. TLC
| Feature | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) |
| Primary Use | Quantitative analysis, purity determination, kinetic studies | Qualitative monitoring, reaction completion checks |
| Resolution | High to Very High[1] | Low to Moderate[2] |
| Sensitivity | High (ng to pg range, especially with MS)[3] | Low (µg to ng range) |
| Analysis Time | 5-30 minutes per sample[6] | 5-20 minutes for multiple samples simultaneously[6] |
| Cost per Sample | High (instrumentation, columns, high-purity solvents)[6] | Very Low (plates, standard-grade solvents)[6] |
| Throughput | Sequential (one sample at a time) | Parallel (multiple samples on one plate)[2] |
| Quantitative Accuracy | Excellent, highly reproducible[1] | Semi-quantitative at best, low reproducibility[2] |
| Ease of Use | Requires significant training and expertise | Simple, minimal training required[2] |
Visualizing the Workflows
To better understand the practical application of these techniques, the following diagrams illustrate the typical experimental workflows.
Logical Framework: Choosing the Right Method
The decision to use HPLC or TLC depends on the specific requirements of the analysis.
Conclusion
Both HPLC and TLC are valuable tools for monitoring aziridine reactions, but they serve distinct purposes. TLC is an indispensable technique for rapid, real-time, qualitative assessment of reaction progress on the bench, offering speed and cost-effectiveness.[2][6] Conversely, when precise, accurate, and reproducible quantitative data is required for kinetic analysis, yield determination, or final purity assessment, HPLC is the superior method.[1] For comprehensive research and development, a synergistic approach is often most effective: using TLC for frequent, rapid checks during reaction optimization and employing HPLC for detailed analysis and final validation.
References
A Comparative Study of N-Aryl vs. N-Alkyl Aziridine Reactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of aziridines is paramount for their effective utilization as synthetic intermediates. This guide provides an objective comparison of the reactivity of N-aryl and N-alkyl aziridines, supported by experimental data, to aid in the rational design of synthetic routes and the development of novel molecular entities.
The three-membered aziridine ring, a valuable synthon in organic chemistry, exhibits a reactivity profile that is profoundly influenced by the nature of the substituent on the nitrogen atom. The distinction between N-aryl and N-alkyl substitution dictates the electronic and steric properties of the aziridine, thereby governing its susceptibility to nucleophilic attack and the regiochemical outcome of ring-opening reactions.
General Reactivity Principles: Electronic and Steric Effects
In contrast, N-aryl groups, particularly those bearing electron-withdrawing functionalities (e.g., tosyl, nosyl, or nitrophenyl groups), act as "activating" groups.[2] By withdrawing electron density from the nitrogen atom, they render the aziridine ring more electrophilic and thus more susceptible to nucleophilic attack. This electronic effect lowers the activation energy for ring-opening reactions.[2][3]
Steric hindrance also plays a crucial role. Bulky N-alkyl or N-aryl substituents can influence the trajectory of the incoming nucleophile, affecting both the rate of reaction and the regioselectivity of the ring-opening.
Nucleophilic Ring-Opening: A Comparative Overview
Reactivity Towards Nucleophiles
N-aryl aziridines, being more electrophilic, generally react more readily with a wide range of nucleophiles compared to their N-alkyl counterparts. This enhanced reactivity is particularly evident with weaker nucleophiles. For instance, the ring-opening of N-aryl aziridines with amines or azides can often proceed under milder conditions than the analogous reactions with N-alkyl aziridines, which may require harsh conditions or strong Lewis acid catalysis.[4][5]
Regioselectivity
The regioselectivity of aziridine ring-opening is a complex interplay of electronic and steric factors of the aziridine itself, the incoming nucleophile, and the reaction conditions. In general, for 2-substituted aziridines, nucleophilic attack can occur at either the substituted (C2) or unsubstituted (C3) carbon atom.
-
For N-aryl aziridines (activated): The electronic activation by the N-aryl group often leads to a more S"N"2-like mechanism. Nucleophilic attack typically occurs at the less sterically hindered carbon (C3). However, if the substituent at C2 can stabilize a positive charge (e.g., a phenyl group), attack at the more substituted carbon (C2) can be favored, especially under acidic conditions where the reaction may have some S"N"1 character.[6]
-
For N-alkyl aziridines (non-activated): These aziridines are less reactive and their ring-opening usually requires activation, for instance, by alkylation of the ring nitrogen to form a reactive aziridinium ion.[7][8] The regioselectivity is then governed by the stability of the resulting carbocation-like transition state. In many cases, nucleophilic attack occurs at the more substituted carbon, following a more S"N"1-like pathway.[9]
Quantitative Data Comparison
The following tables summarize representative data on the reactivity of N-aryl and N-alkyl aziridines. It is important to note that direct, side-by-side comparisons under identical conditions are scarce in the literature. The data presented here is collated from various sources to illustrate the general trends.
Table 1: Comparison of Yields in Ring-Opening Reactions with Sodium Azide
| Aziridine Substrate | N-Substituent Type | Nucleophile | Conditions | Yield (%) | Reference |
| N-Tosyl-2-phenylaziridine | N-Aryl (activated) | NaN₃ | CH₃CN, rt | 95 | [4] |
| N-Benzyl-2-phenylaziridine | N-Alkyl (non-activated) | NaN₃ | Requires activation (e.g., with an alkylating agent) followed by nucleophilic attack. | Variable, generally lower without activation | [7][8] |
Table 2: Regioselectivity in Ring-Opening of 2-Substituted Aziridines with Amines
| Aziridine Substrate | N-Substituent | C2-Substituent | Nucleophile | Conditions | Major Product (Attack at) | Regioselectivity (C2:C3) | Reference |
| N-Tosylaziridine | N-Aryl | Alkyl | Aniline | Lewis Acid (Sc(OTf)₃) | C3 (less hindered) | Highly selective for C3 | [4] |
| N-Ethylaziridine | N-Alkyl | Alkyl | Aniline | Requires activation | C2 (more substituted) | Often favors C2 | [7][8] |
Experimental Protocols
General Procedure for the Ring-Opening of an N-Aryl Aziridine with Sodium Azide
To a solution of the N-aryl aziridine (1.0 mmol) in acetonitrile (10 mL) is added sodium azide (1.5 mmol). The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the corresponding β-azido amine.[4]
General Procedure for the Alkylative Ring-Opening of an N-Alkyl Aziridine with Sodium Azide
To a solution of the N-alkyl aziridine (1.0 mmol) in dry acetonitrile (10 mL) under a nitrogen atmosphere at 0 °C is added a solution of methyl trifluoromethanesulfonate (1.1 mmol). The mixture is stirred for 10-15 minutes to form the aziridinium ion. Sodium azide (1.5 mmol) is then added, and the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction is quenched with water, and the product is extracted with dichloromethane. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.[7][8]
Visualizing Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the general mechanistic pathways for the ring-opening of N-aryl and N-alkyl aziridines.
Caption: Ring-opening of an N-aryl aziridine.
Caption: Ring-opening of an N-alkyl aziridine.
Conclusion
The choice between an N-aryl and an N-alkyl aziridine in a synthetic strategy has profound implications for the reactivity and outcome of subsequent transformations. N-aryl aziridines, particularly those with electron-withdrawing groups, are generally more reactive and undergo ring-opening reactions under milder conditions, often with a preference for nucleophilic attack at the less substituted carbon. Conversely, N-alkyl aziridines are more stable and typically require activation to induce ring-opening, which can favor attack at the more substituted carbon. A thorough understanding of these differing reactivity profiles is essential for the strategic design and successful execution of synthetic routes involving these versatile nitrogen-containing heterocycles.
References
- 1. Lewis acid catalyzed S(N)2-type ring opening of N-activated aziridines with electron-rich arenes/heteroarenes. | Semantic Scholar [semanticscholar.org]
- 2. Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rh2(II)-Catalyzed Intermolecular N-Aryl Aziridination of Olefins using Nonactivated N-Atom Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
Biological activity of N-(3,4,5-Trimethoxyphenylethyl)aziridine versus Mitomycin C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two potent chemotherapeutic agents: Thiotepa and Mitomycin C. Both are alkylating agents that exert their cytotoxic effects primarily through interactions with DNA, yet they possess distinct chemical structures and mechanisms of action that influence their clinical applications and toxicity profiles. This document summarizes key experimental data, outlines common methodologies for their evaluation, and visualizes their mechanisms of action and experimental workflows.
I. Overview and Chemical Structures
Thiotepa is a synthetic polyfunctional alkylating agent containing three aziridine rings. It is a member of the ethylenimine family and is used in the treatment of various cancers, including breast, ovarian, and bladder cancers. It is also utilized as a conditioning agent in hematopoietic stem cell transplantation.
Mitomycin C is a natural product isolated from the bacterium Streptomyces caespitosus. It is a potent DNA crosslinker and is employed in the treatment of a range of malignancies, such as gastric, pancreatic, and anal cancers, as well as for the prevention of recurrence in superficial bladder cancer.
II. Mechanism of Action
Both Thiotepa and Mitomycin C are bioreductive drugs, meaning they require activation within the body to become cytotoxic. However, the specifics of their activation and subsequent interaction with DNA differ significantly.
Thiotepa is metabolized to its active form, TEPA (triethylenephosphoramide), primarily by cytochrome P450 enzymes in the liver. Both Thiotepa and TEPA can then be protonated to form highly reactive aziridinium ions. These electrophilic species readily react with nucleophilic sites on DNA, particularly the N7 position of guanine bases. As a trifunctional agent, Thiotepa can form multiple DNA adducts, leading to both intrastrand and interstrand cross-links. This extensive DNA damage disrupts DNA replication and transcription, ultimately triggering apoptosis.[1][2]
Mitomycin C undergoes reductive activation of its quinone moiety, a process that can be catalyzed by various intracellular reductases. This activation leads to the formation of a reactive mitosene intermediate. This intermediate is a bifunctional alkylating agent that covalently binds to DNA, primarily at the N2 position of guanine. The most significant lesion induced by Mitomycin C is the formation of interstrand cross-links (ICLs) between two guanine residues in a 5'-CpG-3' sequence.[3] These ICLs physically prevent the separation of the DNA strands, which is a critical step in both replication and transcription, leading to cell cycle arrest and apoptosis.[4]
III. Data Presentation: Comparative Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Thiotepa and Mitomycin C in various cancer cell lines, as reported in the literature. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as exposure time and the assay used.
| Cell Line | Cancer Type | Thiotepa IC50 (µM) | Mitomycin C IC50 (µM) |
| MCF-7 | Breast Cancer | Reported to be cytotoxic, with S9 activation increasing cytotoxicity. | ~0.34 - 22.4 µM (depending on the specific clone and conditions)[5] |
| A549 | Non-Small Cell Lung Cancer | Not readily available in the provided search results. | Significant growth inhibition at 80 µM and 300 µM after 24h. |
| HCT116 | Colon Cancer | Not readily available in the provided search results. | 6 µg/ml (~18 µM)[6] |
| HTB-26 | Breast Cancer | Effective with IC50 between 10 and 50 µM.[5] | Not readily available in the provided search results. |
| PC-3 | Pancreatic Cancer | Effective with IC50 between 10 and 50 µM.[5] | Not readily available in the provided search results. |
| HepG2 | Hepatocellular Carcinoma | Effective with IC50 between 10 and 50 µM.[5] | Not readily available in the provided search results. |
IV. Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of cytotoxic agents like Thiotepa and Mitomycin C.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[7][8]
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (Thiotepa or Mitomycin C) and a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[9][10]
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent DNA intercalator that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[11][12]
-
Protocol:
-
Seed and treat cells with the test compound as for the cytotoxicity assay.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[13][14]
-
Cell Cycle Analysis
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Principle: A fluorescent dye that stoichiometrically binds to DNA, such as Propidium Iodide (PI), is used to stain the cells. The amount of fluorescence is directly proportional to the DNA content. Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in the S phase have an intermediate amount of DNA.
-
Protocol:
-
Seed and treat cells with the test compound.
-
Harvest and wash the cells with PBS.
-
Fix the cells in cold 70% ethanol to permeabilize the membranes.[15][16][17]
-
Wash the fixed cells to remove the ethanol.
-
Treat the cells with RNase to prevent staining of RNA.
-
Stain the cells with a PI solution.
-
Analyze the DNA content of the cells by flow cytometry. The resulting histogram is then analyzed to determine the percentage of cells in each phase of the cell cycle.[18]
-
V. Visualizations
Signaling Pathway and Mechanism Diagrams
References
- 1. What is the mechanism of Thiotepa? [synapse.patsnap.com]
- 2. What is Thiotepa used for? [synapse.patsnap.com]
- 3. Formation and Repair of Interstrand Cross-Links in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repair of mitomycin C mono- and interstrand cross-linked DNA adducts by UvrABC: a new model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of tumor cell sensitivity to mitomycin C by "B23 translocation" assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kumc.edu [kumc.edu]
- 13. Annexin V and propidium iodide (PI) staining for apoptosis assay [bio-protocol.org]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]
- 15. corefacilities.iss.it [corefacilities.iss.it]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. wp.uthscsa.edu [wp.uthscsa.edu]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Unlocking Aziridine's Potential: A Comparative Guide to Computational Analysis of Ring Strain and Electronics
For researchers, scientists, and drug development professionals, understanding the inherent reactivity and electronic properties of the aziridine ring is paramount for its application in synthesis and medicinal chemistry. This guide provides a comparative overview of computational methods used to analyze the significant ring strain and unique electronic characteristics of aziridines, supported by experimental data and detailed methodologies.
Aziridines, three-membered nitrogen-containing heterocycles, are valuable synthetic intermediates due to the high ring strain inherent in their structure, which is estimated to be around 27 kcal/mol.[1] This strain makes them susceptible to ring-opening reactions, providing a versatile route to a variety of functionalized amines.[1][2][3][4] The reactivity and regioselectivity of these reactions are intimately linked to the electronic properties of the aziridine ring, which can be effectively modeled using computational chemistry. This guide compares various computational approaches for elucidating these properties, offering insights to guide experimental design.
Comparing Computational Approaches
The choice of computational method is critical for accurately predicting the properties of strained systems like aziridines. A variety of methods, from semi-empirical to high-level ab initio calculations, have been employed. Density Functional Theory (DFT) methods, particularly B3LYP, are frequently used to investigate the mechanism and diastereoselectivity of aziridine formation and ring-opening reactions.[5] For more accurate energy calculations, such as determining precise ring strain energies, higher-level methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are often utilized.[6]
A comparison of different computational methods for heterocyclic compounds has shown that the choice of method can significantly impact the results, highlighting the importance of benchmarking against experimental data where possible.[7]
Quantitative Analysis of Aziridine Properties
The following tables summarize key quantitative data from computational and experimental studies on aziridine and its derivatives, providing a basis for comparing different analytical approaches.
Table 1: Calculated Ring Strain Energies of Aziridine and Related Heterocycles
| Compound | Computational Method | Basis Set | Ring Strain Energy (kcal/mol) | Reference |
| Aziridine | G3 | - | 27.7 | [1] |
| Aziridine | B3LYP/6-31G* | - | 26.9 | [8] |
| Oxirane | G3 | - | 27.3 | - |
| Thiirane | G3 | - | 19.8 | - |
| Phosphirane | - | - | 18.4 | [8] |
Table 2: Activation Energies for Nucleophilic Ring-Opening of Aziridines
| Aziridine Derivative | Nucleophile | Computational Method | Basis Set | Activation Energy (kcal/mol) | Reference |
| Unsubstituted Aziridine | Cl⁻ | B3LYP | 6-31+G(d,p) | 32.1 | [8] |
| N-p-toluenesulfonyl aziridine | Thiophenol | B3LYP | 6-31G(d) | 15.4 | - |
Experimental Protocols
Computational Protocol for Ring Strain Energy Calculation
A common approach for calculating ring strain energy (RSE) involves the use of isodesmic reactions. This method minimizes errors by ensuring that the number and types of bonds are conserved on both sides of the reaction.
-
Geometry Optimization: The geometries of the strained ring (e.g., aziridine) and the corresponding acyclic reference molecules (e.g., ethylamine, dimethylamine) are optimized using a selected level of theory and basis set (e.g., B3LYP/6-31G* or MP2/aug-cc-pVTZ).
-
Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
-
Energy Calculation: Single-point energy calculations are performed at a higher level of theory (e.g., CCSD(T)) using the optimized geometries to obtain more accurate electronic energies.
-
RSE Calculation: The RSE is calculated as the difference between the sum of the energies of the products and the sum of the energies of the reactants in the isodesmic reaction, corrected for ZPVE.
An example of an isodesmic reaction for aziridine is: Aziridine + 2 CH₄ → Ethane + Methylamine
Experimental Protocol for Aziridine Analysis by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds, including aziridines.
-
Sample Preparation: The sample containing the aziridine is dissolved in a suitable volatile solvent (e.g., dichloromethane, ether). For trace analysis in pharmaceutical ingredients, derivatization may be employed to improve volatility and detectability.[9][10] A common derivatizing agent is 2,3,4,5,6-pentafluorobenzoyl chloride (PFBCl).[9][10]
-
GC Separation: The sample is injected into the GC, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates the components of the mixture based on their boiling points and interactions with the stationary phase.
-
MS Detection: As the separated components elute from the column, they enter the mass spectrometer. The molecules are ionized (e.g., by electron impact), and the resulting ions are separated based on their mass-to-charge ratio.
-
Data Analysis: The mass spectrum of each component is recorded, providing a unique fragmentation pattern that can be used for identification by comparison to a spectral library or through interpretation.
Visualizing Computational Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the computational analysis of aziridines.
Caption: Workflow for the computational determination of aziridine ring strain energy.
Caption: The relationship between ring strain and the synthetic utility of aziridines.
Caption: A hierarchy of computational methods for aziridine analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Strain Release Chemistry of Photogenerated Small‐Ring Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the accessibility, synthetic utility, and biological applications of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00424D [pubs.rsc.org]
- 4. Recent breakthroughs in ring-opening annulation reactions of aziridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Mechanism and diastereoselectivity of aziridine formation from sulfur ylides and imines: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of N-(3,á4,á5-áTrimethoxyphenylethyl)áaziridine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of N-(3,4,5-Trimethoxyphenylethyl)aziridine, a compound belonging to the hazardous aziridine class of chemicals. Adherence to these procedures is vital for ensuring laboratory safety and environmental compliance.
Immediate Safety Protocols & Hazard Assessment
This compound, like other aziridine compounds, should be handled as a hazardous substance. Aziridines are known to be toxic, mutagenic, and potentially carcinogenic.[1][2] They can also be flammable and reactive.[1][2] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as local regulations are paramount.[3][4]
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses or goggles are essential to prevent splashes.
-
Lab Coat: A flame-resistant lab coat should be worn.
-
Respiratory Protection: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.[3]
Step-by-Step Disposal Procedure
The following is a generalized procedure for the disposal of this compound waste. This process must be adapted to comply with your specific institutional and local regulations.
-
Waste Identification and Segregation:
-
Clearly label a dedicated, sealable, and chemically compatible waste container with "Hazardous Waste: this compound".
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department.[5]
-
-
Container Management:
-
Spill Management:
-
In the event of a small spill, absorb the material with an inert substance such as sand, earth, or a commercial absorbent.[4]
-
Carefully collect the absorbed material and place it in the designated hazardous waste container.
-
Wash the spill area with soap and water.[4]
-
For large spills, evacuate the area and contact your institution's emergency response team immediately.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS-approved waste management vendor.
-
Ensure all required waste disposal forms are completed accurately.
-
Quantitative Waste Data Log
Maintain a detailed log for each container of this compound waste. This information is critical for proper disposal and regulatory compliance.
| Parameter | Measurement |
| Waste Accumulation Start Date | YYYY-MM-DD |
| Chemical Name | This compound |
| CAS Number | 36266-37-2 |
| Total Volume/Mass | Specify units (e.g., mL, g) |
| Concentration (if in solution) | Specify units (e.g., mg/mL, M) |
| Solvent(s) (if applicable) | List all solvent components |
| Physical State | Liquid / Solid |
| pH (if aqueous) | Provide pH value |
| Hazards | Toxic, Mutagenic, Flammable |
| Researcher(s) | Names of individuals contributing to the waste |
| Lab Location | Building and Room Number |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
Personal protective equipment for handling N-(3,4,5-Trimethoxyphenylethyl)aziridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of N-(3,4,5-Trimethoxyphenylethyl)aziridine. The procedures outlined are based on the known hazards of aziridine-containing compounds and are intended to ensure the safety of laboratory personnel.
Hazard Assessment
This compound contains a highly reactive aziridine ring. Compounds in this class are generally considered to be toxic, corrosive, and potential carcinogens.[1][2] Acute exposure can cause severe irritation to the skin, eyes, and respiratory tract.[3] Due to the reactivity of the aziridine group, this compound should be handled with extreme caution at all times.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure risks.[4][5]
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves such as neoprene, butyl rubber, or nitrile rubber. Ensure gloves are in good condition and replace if any signs of deterioration are observed.[5] |
| Eye Protection | Chemical safety goggles are required. A full-face shield should be worn in conjunction with goggles if there is a splash hazard.[5] |
| Body Protection | A lab coat or chemical-resistant apron must be worn. All skin should be covered. |
| Respiratory | Work should be conducted in a certified chemical fume hood. If airborne concentrations are expected to exceed exposure limits, an air-purifying respirator with an organic vapor cartridge is necessary.[5] For emergencies or high-concentration exposures, a self-contained breathing apparatus is required.[6] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is crucial for the safe handling of this compound.
3.1. Preparation and Engineering Controls:
-
Fume Hood: All handling of the compound must be performed within a properly functioning chemical fume hood.
-
Ventilation: Ensure adequate ventilation in the laboratory.
-
Emergency Equipment: Confirm that a safety shower, eyewash station, and fire extinguisher are readily accessible.
-
Spill Kit: An appropriate spill kit containing inert absorbent materials (e.g., dry sand, vermiculite) should be available.[7]
3.2. Handling the Compound:
-
Personal Protective Equipment: Don the required PPE as specified in the table above before entering the handling area.
-
Transfer: Use controlled transfer techniques, such as pipettes or dispensing systems designed for reactive chemicals, to avoid spills.[4] Avoid manual pouring.
-
Static Control: Use grounded or non-sparking tools and equipment to prevent ignition from static discharge.[5]
-
Avoid Inhalation and Contact: Do not breathe vapors or mists.[5] Avoid all contact with skin and eyes.[6]
-
Contamination: Prevent contamination of the primary container. Keep the container tightly closed when not in use.[5]
3.3. Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Hand Washing: Wash hands and face thoroughly with soap and water after handling, even if gloves were worn.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact and dispose of them as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
-
Waste Segregation: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a designated, labeled, and sealed hazardous waste container.
-
Container Labeling: The hazardous waste container must be clearly labeled with the chemical name and associated hazards.
-
Disposal Method: Dispose of the hazardous waste through a licensed environmental disposal service in accordance with all federal, state, and local regulations.[5] Do not pour this chemical down the drain.[6]
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing.[5] Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
-
Spill: Evacuate the area.[7] Wearing appropriate PPE, cover the spill with an inert absorbent material.[7] Collect the material into a suitable container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.
Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. Aziridine | CH2NHCH2 | CID 9033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical [msnchem.com]
- 5. solutions.covestro.com [solutions.covestro.com]
- 6. uwaterloo.ca [uwaterloo.ca]
- 7. Emergency Measures for Aziridine Crosslinker Spills - MSN Chemical [msnchem.com]
- 8. multimedia.3m.com [multimedia.3m.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
